molecular formula C4H8FN B12850736 (S)-2-(Fluoromethyl)azetidine

(S)-2-(Fluoromethyl)azetidine

Cat. No.: B12850736
M. Wt: 89.11 g/mol
InChI Key: FJEHOKRORRMMCC-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Fluoromethyl)azetidine is a chiral, four-membered nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery. Azetidines are increasingly valued as saturated, sp3-rich scaffolds that can improve the physicochemical properties and metabolic stability of drug candidates compared to their five- and six-membered ring analogues. The strained nature of the azetidine ring introduces conformational constraint, making it an excellent bioisostere for natural amino acids and a valuable tool in peptidomimetics . The strategic incorporation of a fluoromethyl group at the chiral 2-position profoundly influences the molecule's characteristics. The fluorine atom can be used to modulate key parameters such as lipophilicity, metabolic stability, and membrane permeability. Furthermore, the strong electron-withdrawing effect of the fluorine atom can significantly lower the basicity of the ring nitrogen, which may help to reduce off-target effects associated with amine-containing compounds . This combination of a constrained azetidine ring and a fluorinated side chain makes (S)-2-(Fluoromethyl)azetidine a versatile and high-value building block for constructing novel pharmacophores. This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2S)-2-(fluoromethyl)azetidine

InChI

InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m0/s1

InChI Key

FJEHOKRORRMMCC-BYPYZUCNSA-N

Isomeric SMILES

C1CN[C@@H]1CF

Canonical SMILES

C1CNC1CF

Origin of Product

United States

Foundational & Exploratory

(S)-2-(Fluoromethyl)azetidine: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (S)-2-(Fluoromethyl)azetidine.

Executive Summary

(S)-2-(Fluoromethyl)azetidine (CAS: 791614-73-8, HCl salt) is a high-value chiral heterocyclic building block used in drug discovery. It serves as a conformationally restricted, metabolically stable bioisostere of proline and other cyclic amines. By incorporating a fluorine atom into the exocyclic methyl group, this scaffold offers a strategic advantage: it modulates the basicity of the azetidine nitrogen (lowering pK


) while introducing a specific dipole vector that can enhance binding affinity through electrostatic interactions. This guide analyzes its physicochemical properties, synthetic routes, and strategic utility in lead optimization.

Chemical Identity & Physicochemical Profile

The introduction of a fluorine atom at the


-position relative to the nitrogen significantly alters the electronic landscape of the azetidine ring compared to the parent 2-methylazetidine.
Key Properties Table[1][2]
PropertyData / ValueTechnical Note
Chemical Name (S)-2-(Fluoromethyl)azetidineOften handled as the Hydrochloride salt.
CAS Number 791614-73-8 (HCl salt)Free base is volatile and less stable.
Molecular Formula C

H

FN

HCl
MW: 89.11 (Free base) / 125.57 (HCl).
Chirality (S)-EnantiomerDerived from L-Azetidine-2-carboxylic acid.[1]
Ring Strain ~25 kcal/molHigh strain makes the ring susceptible to nucleophilic opening if activated.
Estimated pK

9.0 – 9.4 Significantly lower than azetidine (~11.3) due to the inductive effect (-I) of fluorine.
LogP ~0.1 – 0.3Lower lipophilicity than 2-methylazetidine due to C-F polarity.
H-Bonding Donor (NH), Acceptor (N, F)Fluorine acts as a weak acceptor; Nitrogen is the primary donor/acceptor.
Structural Analysis: The Fluorine Gauche Effect

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric clash, the 2-(fluoromethyl) side chain exhibits a preference for the gauche conformation.[2]

  • Mechanism: This is driven by the hyperconjugative donation of electron density from the

    
     (or 
    
    
    
    ) orbital into the low-lying antibonding
    
    
    orbital.[2]
  • Impact: This locks the side chain into a specific spatial orientation, reducing the entropic penalty upon binding to a protein target.

Synthetic Methodology

The synthesis of (S)-2-(Fluoromethyl)azetidine typically proceeds from the naturally occurring or synthetic amino acid (S)-azetidine-2-carboxylic acid . The workflow involves reduction to the amino alcohol followed by deoxyfluorination.

Strategic Synthesis Workflow

SynthesisWorkflow Figure 1: Synthetic Pathway for (S)-2-(Fluoromethyl)azetidine Start (S)-Azetidine-2-carboxylic acid (Chiral Precursor) Step1 Reduction (LiAlH4 or BH3·SMe2) Start->Step1 THF, 0°C to Reflux Inter (S)-Azetidin-2-ylmethanol (Amino Alcohol) Step1->Inter Yield: ~85-90% Step2 Protection (Optional) (Boc/Cbz) Inter->Step2 Recommended for stability Step3 Deoxyfluorination (DAST / Deoxo-Fluor / PyFluor) Inter->Step3 Direct Fluorination (Risk of rearrangement) Step2->Step3 Nucleophilic Fluorination Final (S)-2-(Fluoromethyl)azetidine (Target Scaffold) Step3->Final Deprotection (if protected)

Figure 1: The primary synthetic route involves reduction of the carboxylic acid followed by nucleophilic fluorination. Protection of the nitrogen is often required to prevent side reactions during fluorination.

Detailed Protocol: Deoxyfluorination (Self-Validating)

Note: This protocol assumes the use of N-protected azetidin-2-ylmethanol to prevent aziridinium formation and ring rearrangement.

  • Preparation: Dissolve (S)-1-Boc-2-(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM under N

    
     atmosphere. Cool to -78°C.
    
  • Reagent Addition: Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq). Safety Note: DAST can be explosive at high temperatures; Deoxo-Fluor is thermally more stable.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the alcohol.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NaHCO

    
    . Caution: Vigorous CO
    
    
    
    evolution.
  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography.
    
  • Deprotection: Treat the intermediate with 4M HCl in dioxane to yield the target (S)-2-(Fluoromethyl)azetidine hydrochloride.

Reactivity & Stability

Basicity Modulation (The Inductive Effect)

The most critical chemical property for drug design is the modulation of basicity.

  • Azetidine (Parent): pK

    
    
    
    
    
    11.3. At physiological pH (7.4), it is >99.9% protonated (cationic).
  • 2-(Fluoromethyl)azetidine: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the

    
    -framework.
    
  • Result: This lowers the pK

    
     to approximately 9.0 – 9.4 .
    
  • Implication: A larger fraction of the molecule exists as the neutral free base at physiological pH compared to the parent azetidine. This significantly improves membrane permeability and blood-brain barrier (BBB) penetration .

Stability Considerations
  • Ring Opening: The high ring strain makes the system vulnerable to nucleophiles. However, the hydrochloride salt is stable as a solid. In solution, avoid strong Lewis acids or high heat which can trigger polymerization or ring-opening to acyclic amines.

  • Metabolic Stability: The fluorine atom at the

    
    -position blocks potential metabolic oxidation at the methyl group. However, the 
    
    
    
    -protons on the ring (C4 position) remain susceptible to oxidative metabolism.

Medicinal Chemistry Applications

This scaffold is used to optimize "drug-like" properties without changing the core pharmacophore geometry.

Strategic Decision Logic

MedChemLogic Figure 2: Strategic Application of the Fluoromethyl Azetidine Scaffold Problem Lead Compound Optimization: Need to improve PK/PD Decision1 Is the basicity too high? (Poor Permeability) Problem->Decision1 Decision2 Is the conformation too flexible? (Low Potency) Problem->Decision2 Solution Incorporate (S)-2-(Fluoromethyl)azetidine Decision1->Solution Yes Decision2->Solution Yes Outcome1 Lowers pKa by ~2 units (Increases Neutral Fraction) Solution->Outcome1 Outcome2 Gauche Effect locks conformation (Entropy Benefit) Solution->Outcome2

Figure 2: Decision matrix for selecting this scaffold during lead optimization.

Bioisosterism
  • Proline Mimic: It mimics the turn-inducing properties of proline but with a 4-membered ring, altering the vector of the attached substituents.

  • Dipole Introduction: The C-F bond creates a localized dipole that can engage in orthogonal multipolar interactions with protein backbone amides, potentially picking up new binding interactions that a methyl group (hydrophobic) would miss.

Handling & Safety

  • Hazards:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5][6]

    • H335: May cause respiratory irritation.[3][5][6][7]

  • Storage: Store the hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.

  • Disposal: Fluorinated compounds should not be incinerated in standard setups due to HF formation; use specialized chemical waste disposal.

References

  • Synthesis & Fluorination: Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." J. Am. Chem. Soc., 2015, 137(30), 9571–9574. Link

  • Fluorine Gauche Effect: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319. Link

  • Azetidine Properties: Couty, F., et al. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Org.[8][9][10] Prep. Proced. Int., 2006, 38, 427.

  • pKa Modulation: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2, 1100-1115. Link

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 3-Fluoroazetidine hydrochloride."[4] (Used as proxy for hazard classification of fluorinated azetidines). Link

Sources

Physicochemical characteristics of (S)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical, structural, and synthetic characteristics of (S)-2-(Fluoromethyl)azetidine , a high-value chiral building block in modern medicinal chemistry.

Physicochemical Architecture & Application in Drug Design

Executive Summary

(S)-2-(Fluoromethyl)azetidine (CAS: 693774-47-9 for free base; 791614-73-8 for HCl salt) represents a strategic "chiral switch" from the canonical proline or 2-methylazetidine scaffolds. By introducing a single fluorine atom at the


-position relative to the nitrogen, this moiety exploits the gauche effect  and inductive deactivation  to modulate pKa and lipophilicity without significant steric penalty. It is increasingly utilized in fragment-based drug discovery (FBDD) to lower the basicity of amine centers, thereby improving membrane permeability and metabolic stability (e.g., in Selective Estrogen Receptor Degraders or SERDs).

Structural & Electronic Architecture

Stereochemistry and Absolute Configuration

The compound possesses a single chiral center at the C2 position of the azetidine ring.

  • Configuration: (S)

  • Cahn-Ingold-Prelog (CIP) Priority: N(1) > CH2F(2) > Ring-CH2(3) > H(4).

  • Enantiomeric Purity: Critical for biological activity; typically synthesized from (S)-azetidine-2-carboxylic acid or (S)-azetidine-2-methanol precursors.

Conformational Dynamics: The Fluorine Effect

Unlike the planar cyclobutane, the azetidine ring exists in a puckered "butterfly" conformation to relieve torsional strain.

  • Ring Puckering: The ring puckers by approximately 30–35°.

  • Substituent Orientation: The bulky and polar fluoromethyl group (-CH

    
    F) prefers the pseudo-equatorial  position to minimize 1,3-diaxial-like non-bonded interactions.
    
  • Gauche Effect: The

    
     hyperconjugation and the electrostatic attraction between the ammonium hydrogen (in the protonated state) and the fluorine atom can stabilize specific rotamers of the exocyclic -CH
    
    
    
    F group.
Electronic Vectors

The C-F bond creates a strong dipole directed away from the ring. This vector, combined with the nitrogen lone pair, defines the molecule's interaction with protein binding pockets. The fluorine atom acts as a weak hydrogen bond acceptor but a strong electrostatic modulator.

Physicochemical Profile

The substitution of a hydrogen atom (in 2-methylazetidine) with fluorine dramatically alters the physicochemical landscape.

Basicity (pKa) Modulation

The most significant impact of the fluoromethyl group is the reduction of the amine's basicity via the inductive electron-withdrawing effect (-I effect) of the fluorine atom, which is separated from the nitrogen by two carbon bonds (


-fluoroamine arrangement).
CompoundStructurepKa (Conjugate Acid)Effect
Azetidine Parent Ring11.29High basicity; liable to cation trapping.
2-Methylazetidine Alkyl Analog~11.0Electron-donating methyl maintains high pKa.
(S)-2-(Fluoromethyl)azetidine Target 9.0 – 9.6 (Est.)~1.7 unit drop. Improved permeability.

Note: The pKa reduction brings the amine closer to physiological pH (7.4), increasing the fraction of the neutral species available for passive membrane diffusion.

Lipophilicity (LogP vs. LogD)

While the C-F bond is more lipophilic than C-H, the polarity of the fluoromethyl group can lower the intrinsic LogP slightly compared to the methyl analog. However, the LogD


  is the critical parameter.
  • LogP (Neutral): ~0.2 – 0.5 (Calculated).

  • LogD

    
    :  Because the pKa is lower (closer to 9.0), a larger fraction of the molecule exists in the neutral form at pH 7.4 compared to the non-fluorinated parent. This often results in a higher effective lipophilicity (LogD)  and better blood-brain barrier (BBB) penetration.
    
Solubility and Stability
  • Solubility: Highly soluble in water (>50 mg/mL) as the Hydrochloride or Trifluoroacetate salt.

  • Chemical Stability: The azetidine ring is strained (~26 kcal/mol). While stable under standard conditions, it is susceptible to nucleophilic ring-opening under harsh acidic conditions or in the presence of strong nucleophiles. The fluoromethyl group is generally chemically inert but can undergo defluorination under extreme metabolic conditions.

Synthetic Accessibility & Purity Profile

To ensure high enantiomeric excess (ee > 98%), the synthesis typically proceeds via the reduction of the corresponding chiral amino acid, followed by deoxyfluorination.

Synthetic Pathway (Graphviz Visualization)

SynthesisWorkflow Start (S)-Azetidine-2-carboxylic acid (Chiral Pool) Step1 Reduction (LAH or BH3·THF) Start->Step1 Inter1 (S)-Azetidine-2-methanol (Key Intermediate) Step1->Inter1 Step2 N-Protection (Boc/Cbz) Inter1->Step2 Inter2 N-Protected Alcohol Step2->Inter2 Step3 Deoxyfluorination (DAST, Deoxo-Fluor, or XtalFluor) Inter2->Step3 Nucleophilic Fluorination Inter3 N-Protected Fluoro-Azetidine Step3->Inter3 Nucleophilic Fluorination Step4 Deprotection (HCl/Dioxane or TFA) Inter3->Step4 Final (S)-2-(Fluoromethyl)azetidine·HCl (Target Salt) Step4->Final

Figure 1: Standard synthetic workflow for the production of high-purity (S)-2-(fluoromethyl)azetidine hydrochloride.

Impurity Profile
  • Enantiomeric Impurity: (R)-isomer (must be controlled to <1.0%).

  • Elimination By-product: 2-Methyleneazetidine (formed during harsh fluorination conditions).

  • Ring-Opening: 3-fluoro-1-aminobutane derivatives (if ring opens).

Experimental Characterization Protocols

As a self-validating system, the following protocols ensure the identity and physicochemical metrics of the compound.

Determination of pKa (Potentiometric Titration)
  • Objective: Accurate determination of the conjugate acid dissociation constant.

  • Method:

    • Dissolve 5 mg of (S)-2-(fluoromethyl)azetidine HCl in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).

    • Perform titration using 0.1 M KOH under N

      
       atmosphere at 25°C.
      
    • Use the Bjerrum plot method or Gran plot analysis to determine the equivalence point and half-equivalence point (pKa).

    • Validation: Calibrate system with a standard amine (e.g., phenylalanine) prior to run.

LogD Measurement (Shake-Flask Method)
  • Objective: Measure distribution coefficient at physiological pH.

  • Method:

    • Prepare phosphate-buffered saline (PBS) at pH 7.4 (saturated with octanol).

    • Prepare 1-octanol (saturated with PBS).

    • Dissolve compound in the aqueous phase (1 mg/mL).

    • Add equal volume of octanol phase. Shake vigorously for 1 hour; centrifuge to separate phases.

    • Analyze both phases using HPLC-UV (or LC-MS/MS if concentration is low).

    • Calculate LogD = log

      
      ([Conc]
      
      
      
      / [Conc]
      
      
      ).

Applications in Drug Discovery

Bioisosterism and Proline Mimicry

(S)-2-(Fluoromethyl)azetidine serves as a constrained bioisostere of proline and alanine.

  • Proline Replacement: The azetidine ring restricts conformational freedom similar to proline but with a smaller steric footprint.

  • Basicity Tuning: Unlike proline (pKa ~10.6), the fluoromethyl analog has a lower pKa, reducing lysosomal trapping and improving cytosolic availability.

Case Study: SERDs

In the development of Selective Estrogen Receptor Degraders (SERDs), the fluoromethyl azetidine moiety has been identified as a privileged motif.[1][2]

  • Mechanism: The basic nitrogen interacts with Asp351 in the Estrogen Receptor

    
     (ER
    
    
    
    ).
  • Optimization: The fluoromethyl group lowers the pKa to an optimal range (9.0–9.5), balancing potency with oral bioavailability, whereas the non-fluorinated analog was too basic and suffered from poor permeability.

References

  • Liashuk, O. S., et al. (2025).[3] A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate.[4]

  • GDC-0927 Development Team. (2018). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. Journal of Medicinal Chemistry / PMC.

  • PubChem Compound Summary. (2025). 3-(Fluoromethyl)azetidine hydrochloride (Isomer Analog Data). National Library of Medicine.

  • Siamaki, A. R., et al. (2025).[3] Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening. Journal of Organic Chemistry.

  • Sigma-Aldrich. (2025). (2S)-2-(fluoromethyl)azetidine hydrochloride Product Specification. Merck KGaA.

Sources

(S)-2-(Fluoromethyl)azetidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (S)-2-(Fluoromethyl)azetidine, a valuable building block for medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and the strategic rationale for its application in designing next-generation therapeutics.

Core Molecular Attributes: CAS Number and Structure

(S)-2-(Fluoromethyl)azetidine is a chiral, saturated four-membered heterocycle. While the free base is a key synthetic intermediate, it is often handled and commercially available as a more stable salt.

  • Chemical Name: (S)-2-(Fluoromethyl)azetidine

  • CAS Number (Hydrochloride Salt): 791614-73-8[1]

  • Molecular Formula (Free Base): C₄H₈FN

  • Molecular Weight (Free Base): 89.11 g/mol

The structure of (S)-2-(Fluoromethyl)azetidine is characterized by a strained four-membered ring, which imparts unique conformational rigidity. The stereocenter at the C2 position, along with the electron-withdrawing fluoromethyl group, provides a distinct three-dimensional vector for probing molecular interactions.

Table 1: Key Chemical Identifiers

IdentifierValueSource(s)
CAS Number (HCl Salt) 791614-73-8[1]
Molecular Formula (Free Base) C₄H₈FNInferred
Molecular Weight (Free Base) 89.11 g/mol Calculated
InChI Key (HCl Salt) CXQHZWCADAZCLW-WCCKRBBISA-N[1]

The Azetidine Scaffold in Medicinal Chemistry: A Strategic Choice

Azetidines have gained significant traction in drug discovery as "privileged scaffolds".[2][3] Their incorporation into drug candidates can offer several advantages over more common five- and six-membered rings like pyrrolidines and piperidines.

Physicochemical and Pharmacokinetic Benefits:
  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility.

  • Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation by cytochrome P450 enzymes.[2]

  • Reduced Lipophilicity: Azetidines can serve as less lipophilic replacements for larger cyclic amines, which can be advantageous for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for exploration of novel chemical space and can lead to improved target affinity and selectivity.[2][3]

The Role of the Fluoromethyl Group:

The introduction of a fluoromethyl group at the C2 position is a deliberate design element that leverages the unique properties of fluorine in medicinal chemistry.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the azetidine nitrogen. This can be crucial for fine-tuning interactions with biological targets and can reduce off-target effects associated with high basicity.

  • Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing binding affinity.

  • Metabolic Blocking: The fluoromethyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.

Synthesis of (S)-2-(Fluoromethyl)azetidine: A Representative Protocol

The synthesis of 2-substituted azetidines often involves the cyclization of a linear precursor containing a leaving group and a nucleophilic nitrogen. Below is a representative, multi-step synthesis adapted from methodologies for similar 2-substituted azetidines.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation (Optional) A Commercially Available (S)-2-(Hydroxymethyl)azetidine derivative C (S)-2-(Fluoromethyl)azetidine derivative A->C Fluorination B Fluorinating Agent (e.g., DAST, Deoxo-Fluor) D (S)-2-(Fluoromethyl)azetidine derivative (with protecting group) F (S)-2-(Fluoromethyl)azetidine (Free Base) D->F Removal of Protecting Group E Deprotection Conditions (e.g., H₂, Pd/C for Cbz; TFA for Boc) G (S)-2-(Fluoromethyl)azetidine (Free Base) I (S)-2-(Fluoromethyl)azetidine HCl G->I Acidification H HCl in Ether

Caption: Synthetic workflow for (S)-2-(Fluoromethyl)azetidine.

Experimental Protocol:

Step 1: Fluorination of a Protected (S)-2-(Hydroxymethyl)azetidine

  • To a solution of a suitable N-protected (S)-2-(hydroxymethyl)azetidine (e.g., N-Boc or N-Cbz protected, 1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C, add a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-protected (S)-2-(fluoromethyl)azetidine.

Step 2: Deprotection to Yield the Free Base

  • For N-Boc protection: Dissolve the protected azetidine in a solution of trifluoroacetic acid (TFA) in DCM and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • For N-Cbz protection: Dissolve the protected azetidine in a solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate.

Step 3: Salt Formation

  • Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to obtain (S)-2-(Fluoromethyl)azetidine hydrochloride as a stable, crystalline solid.

Applications in Drug Discovery: A Scaffold for Innovation

The unique properties of (S)-2-(fluoromethyl)azetidine make it an attractive building block for a wide range of therapeutic targets. Its application is particularly relevant where precise control of stereochemistry and modulation of basicity are critical for achieving desired pharmacological profiles.

Table 2: Potential Therapeutic Areas for (S)-2-(Fluoromethyl)azetidine Derivatives

Therapeutic AreaRationale for Use
Oncology Incorporation into kinase inhibitors to improve selectivity and pharmacokinetic properties.
Neuroscience Design of ligands for CNS targets where blood-brain barrier penetration and metabolic stability are crucial.
Infectious Diseases Development of novel antibacterial or antiviral agents with improved potency and resistance profiles.
Inflammatory Diseases Synthesis of enzyme inhibitors or receptor modulators with enhanced target engagement.

Conclusion

(S)-2-(Fluoromethyl)azetidine represents a sophisticated building block for modern drug discovery. Its inherent structural features, combining the conformational constraint of the azetidine ring with the modulatory effects of the fluoromethyl group, provide medicinal chemists with a powerful tool to design and synthesize novel drug candidates with improved physicochemical and pharmacological properties. The synthetic accessibility of this and related scaffolds continues to expand, promising a bright future for azetidine-containing therapeutics.

References

  • PubChem. (S)-2-(3-Fluoro-phenoxymethyl)-azetidine. National Center for Biotechnology Information. [Link]

  • Scuiller, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

  • Portella, C., et al. (2007). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Journal of Fluorine Chemistry.
  • Al-Masoudi, N. A., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Medicinal and Chemical Sciences.
  • Singh, G. S. (2014). Azetidine Synthesis. Elsevier.
  • Verbeke, M., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Biologically active azetidines. [Link]

  • Semantic Scholar. (2022). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • The Journal of Organic Chemistry. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. [Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Scuiller, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • ChemRxiv. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

Sources

Navigating the Spectroscopic Landscape of (S)-2-(Fluoromethyl)azetidine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-2-(Fluoromethyl)azetidine is a chiral, saturated heterocyclic compound of increasing interest in medicinal chemistry due to the unique conformational constraints imposed by the four-membered ring and the influence of the fluoromethyl substituent on physicochemical properties. As a key building block in drug discovery, a thorough understanding of its structural and electronic characteristics is paramount. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of (S)-2-(Fluoromethyl)azetidine, addressing a notable gap in readily available, consolidated experimental data. While direct, published spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from closely related analogues to present a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide details the underlying causality behind experimental choices and provides field-proven protocols for acquiring and interpreting such data, serving as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of (S)-2-(Fluoromethyl)azetidine and the Need for Spectroscopic Characterization

The azetidine moiety is a "privileged" scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its strained four-membered ring system imparts a rigid, three-dimensional structure that can enhance binding to biological targets. The introduction of a fluoromethyl group at the 2-position further modulates properties such as basicity, lipophilicity, and metabolic stability, making (S)-2-(Fluoromethyl)azetidine a valuable building block for novel therapeutics.

Despite its growing importance, a comprehensive and publicly accessible repository of the experimental spectroscopic data for (S)-2-(Fluoromethyl)azetidine is conspicuously absent. This guide aims to fill this void by providing a detailed predictive analysis of its NMR, IR, and MS spectra. The predictions herein are grounded in the fundamental principles of each spectroscopic technique and informed by the published data of analogous structures, including various substituted azetidines and related fluorinated compounds.[2][3][4]

This document is structured to provide not only the predicted data but also the rationale behind these predictions and the methodologies for their experimental verification. By understanding the expected spectroscopic behavior of (S)-2-(Fluoromethyl)azetidine, researchers can more efficiently identify and characterize this compound in their synthetic workflows, accelerating the pace of drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-2-(Fluoromethyl)azetidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its covalent framework and stereochemistry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (S)-2-(Fluoromethyl)azetidine is expected to exhibit distinct signals for the protons on the azetidine ring and the fluoromethyl group. The strained nature of the four-membered ring and the presence of the chiral center at C2 will lead to diastereotopicity of the methylene protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
~ 4.5 - 4.8ddtJH,F ≈ 47 Hz, Jgem ≈ 10 Hz, Jvic ≈ 6 HzH on -CH₂F
~ 3.8 - 4.1m-H at C2
~ 3.5 - 3.8m-H at C4
~ 2.2 - 2.6m-H at C3
Variable (broad)s-N-H

Causality behind Predictions:

  • -CH₂F Protons: The protons of the fluoromethyl group are expected to be significantly deshielded by the adjacent fluorine atom, appearing at a relatively downfield chemical shift. They will be split into a doublet by the fluorine atom with a large geminal coupling constant (²JH,F) of approximately 47 Hz. Further coupling to the proton at C2 will result in a doublet of doublets, and geminal coupling between the two diastereotopic protons will lead to a doublet of doublet of triplets.

  • Azetidine Ring Protons: The protons on the azetidine ring will reside in the typical aliphatic region. The proton at C2, being adjacent to the electron-withdrawing fluoromethyl group and the nitrogen atom, will be the most downfield of the ring protons. The protons at C3 and C4 will exhibit complex splitting patterns due to geminal and vicinal couplings, as well as the conformational constraints of the ring.

  • N-H Proton: The chemical shift of the N-H proton is highly dependent on the solvent and concentration and is expected to be a broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Coupling to ¹⁹F Assignment
~ 80 - 85d, ¹JC,F ≈ 170-180 Hz-CH₂F
~ 60 - 65d, ²JC,F ≈ 20-25 HzC2
~ 45 - 50sC4
~ 20 - 25sC3

Causality behind Predictions:

  • -CH₂F Carbon: The carbon of the fluoromethyl group will show a large one-bond coupling constant (¹JC,F) and will be significantly shifted downfield due to the electronegativity of the fluorine atom.

  • C2 Carbon: The C2 carbon, directly attached to the fluoromethyl group, will exhibit a smaller two-bond coupling to fluorine (²JC,F).

  • C3 and C4 Carbons: The remaining carbons of the azetidine ring will appear in the aliphatic region, with their chemical shifts influenced by the ring strain and the proximity to the nitrogen atom.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5]

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
~ -210 to -230t²JF,H ≈ 47 Hz-CH₂F

Causality behind Predictions:

  • The chemical shift of the fluorine atom in a monofluoromethyl group typically falls in this range.[5] The signal will be split into a triplet by the two adjacent protons of the methylene group.

NMR Experimental Protocol

A standard workflow for the NMR analysis of (S)-2-(Fluoromethyl)azetidine would involve the following steps:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample ~5-10 mg of (S)-2-(Fluoromethyl)azetidine Solvent Deuterated Solvent (e.g., CDCl₃, D₂O, DMSO-d₆) Sample->Solvent Tube NMR Tube Solvent->Tube H1_NMR ¹H NMR Tube->H1_NMR C13_NMR ¹³C NMR F19_NMR ¹⁹F NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Analysis Integration, Peak Picking, Coupling Constant Measurement Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-2-(Fluoromethyl)azetidine is expected to show characteristic absorption bands for the N-H, C-H, and C-F bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibration
~ 3300 - 3400Medium, broadN-H stretch
~ 2850 - 3000MediumC-H stretch (aliphatic)
~ 1000 - 1100StrongC-F stretch
~ 1350 - 1450MediumCH₂ bend
~ 800 - 900MediumN-H bend

Causality behind Predictions:

  • N-H Stretch: The N-H stretching vibration in secondary amines typically appears as a broad band in this region.

  • C-H Stretch: The C-H stretching vibrations of the aliphatic CH₂ and CH groups in the azetidine ring and the fluoromethyl group will be observed in their characteristic region.

  • C-F Stretch: The C-F stretching vibration is typically a strong and prominent band in the fingerprint region of the IR spectrum.

IR Experimental Protocol

IR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample (S)-2-(Fluoromethyl)azetidine Method Neat liquid (salt plate) or KBr pellet Sample->Method FTIR FTIR Spectrometer Method->FTIR Spectrum Acquire Spectrum FTIR->Spectrum Analysis Identify Characteristic Bands Spectrum->Analysis

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, (S)-2-(Fluoromethyl)azetidine is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted m/z Proposed Fragment Notes
89[M]⁺Molecular Ion
88[M-H]⁺Loss of a hydrogen atom
74[M-CH₃]⁺Alpha-cleavage with loss of a methyl radical is unlikely
60[M-C₂H₅]⁺Ring opening and fragmentation
56[M-CH₂F]⁺Loss of the fluoromethyl group
42[C₂H₄N]⁺Common fragment from azetidine ring cleavage
33[CH₂F]⁺Fluromethyl cation

Causality behind Predictions:

  • Molecular Ion: The molecular ion peak at m/z 89 should be observable, though it may be of low intensity due to the facile fragmentation of the strained ring and the C-F bond.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) is a common fragmentation pathway for amines. Loss of the fluoromethyl group would lead to a fragment at m/z 56.

  • Ring Fragmentation: The strained azetidine ring is prone to fragmentation, leading to smaller ions such as the one at m/z 42.

Mass Spectrometry Experimental Protocol

MS_Workflow Sample Sample Introduction (GC or direct infusion) Ionization Ionization (e.g., EI, ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of (S)-2-(Fluoromethyl)azetidine. By synthesizing information from fundamental principles and data from related compounds, we have outlined the expected NMR, IR, and MS spectra. The provided methodologies offer a practical guide for researchers to experimentally verify these predictions. As (S)-2-(Fluoromethyl)azetidine continues to gain prominence in medicinal chemistry, this comprehensive spectroscopic guide will serve as a valuable resource for its unambiguous identification and characterization, ultimately supporting the development of novel therapeutics.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Gagnepain, J., et al. (2017). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 23(34), 8243-8247.
  • PubChem. (S)-2-(3-Fluoro-phenoxymethyl)-azetidine. Retrieved from [Link]

  • PubChem. 2-(2-fluorophenyl)azetidine. Retrieved from [Link]

  • PubChem. 2-(2-Fluoro-2-methylpropyl)azetidine. Retrieved from [Link]

  • Scuiller, A., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Wikipedia. (2023). Azetidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of trifluoromethylated compounds using benchtop NMR spectroscopy as an in-line analytical tool. Retrieved from [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative.
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-555.
  • Hudkins, R. L., & Bensen, D. C. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. The Journal of Organic Chemistry, 88(17), 11956–11967.
  • FooDB. (2010). Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). Retrieved from [Link]

  • Chaabouni, S., & Gillaizeau, I. (2014). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. In Fluorine in Heterocyclic Chemistry (pp. 29-56).
  • Alderwick, L. J., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2999–3013.

Sources

The Fluorine Advantage: A Technical Guide to the Strategic Stabilization of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Strained Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical space with advantageous physicochemical properties is relentless. Saturated heterocycles have become a cornerstone of this exploration, offering three-dimensional complexity that often translates to improved target engagement and better pharmacokinetics compared to their flat, aromatic counterparts. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold.[1] Its inherent ring strain (approximately 25.4 kcal/mol) and non-planar, puckered conformation provide a rigid and unique exit vector for substituents, allowing for precise spatial orientation in target binding pockets.[2]

However, this same ring strain can also be a liability, predisposing the ring to potential metabolic cleavage or undesired reactivity.[3] Furthermore, the basicity of the azetidine nitrogen (pKa of the conjugate acid ≈ 11.29) can be a double-edged sword: while beneficial for solubility, it can also lead to off-target effects, such as hERG channel inhibition, or undesirable lysosomotropism.[2]

This guide delves into the strategic deployment of one of the most powerful tools in the medicinal chemist's arsenal—fluorine—to modulate and enhance the stability and drug-like properties of the azetidine ring. As we will explore, the introduction of this small, yet highly electronegative, atom is not a matter of trial and error but a precise, mechanistically-driven intervention that profoundly influences the ring's conformation, electronics, and metabolic fate.

Pillar 1: Conformational Control through Stereoelectronic Effects

The stability and biological activity of an azetidine-containing molecule are inextricably linked to the conformation of the four-membered ring. The azetidine ring is not planar; it exists in a dynamic equilibrium of puckered conformations. The introduction of a fluorine atom, typically at the C3 position, exerts a powerful gubernatorial influence over this equilibrium.

This control is primarily dictated by a phenomenon known as the gauche effect . In the context of a 3-fluoroazetidine, this effect describes a stereoelectronic preference for the electronegative fluorine atom to adopt a gauche (60°) dihedral angle relative to the nitrogen's lone pair or a vicinal C-H bond, rather than the sterically less-hindered anti (180°) conformation.[4] This preference arises from a stabilizing hyperconjugative interaction, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital.[4] This seemingly subtle interaction is powerful enough to lock the ring in a preferred pucker, thereby dictating the spatial orientation of other substituents and influencing how the molecule presents itself to its biological target.

In the protonated state, which is relevant at physiological pH, this effect can be further enhanced by a favorable C–F···N+ charge-dipole interaction, which can stabilize an axial orientation of the fluorine atom. This has been observed to reverse conformational preferences in related six-membered rings upon protonation and is a key consideration for azetidine ring design.[5]

Caption: Fluorine's influence on azetidine ring conformation.

Pillar 2: Taming Basicity and Tuning Physicochemical Properties

The basicity of the azetidine nitrogen is a critical parameter influencing a drug's absorption, distribution, and potential for off-target liabilities. Fluorine's powerful electron-withdrawing inductive effect (-I effect) provides a reliable strategy for attenuating this basicity.

When a fluorine atom is placed on the azetidine ring, it pulls electron density away from the nitrogen atom through the sigma bonds. This reduces the availability of the nitrogen's lone pair to accept a proton, thereby lowering the basicity of the amine. This translates to a lower pKa value for the corresponding conjugate acid. The magnitude of this effect is distance-dependent, being most pronounced with fluorination at the C3 position. It is a well-established principle in medicinal chemistry that fluorination proximal to an amine can reduce its basicity by 1-3 pKa units.[6]

This modulation has profound consequences:

  • Reduced Off-Target Activity: Lowering the pKa can decrease interactions with unintended biological targets that recognize protonated amines, such as the hERG potassium channel, mitigating cardiotoxicity risks.

  • Improved Cell Permeability: By reducing the proportion of the compound that is protonated at physiological pH (7.4), overall lipophilicity can be effectively increased, often leading to enhanced passive diffusion across cell membranes.

  • Fine-Tuning Solubility: While high basicity aids aqueous solubility, the ability to precisely tune the pKa allows for an optimal balance between solubility and the permeability required for good oral absorption.

The visualization below illustrates this fundamental electronic principle.

G cluster_pka Inductive Effect on Azetidine pKa Azetidine Azetidine (High Electron Density on N) pKa ≈ 11.3 Result Lower Basicity = Lower pKa Azetidine->Result Higher Basicity Fluoroazetidine 3-Fluoroazetidine (Reduced Electron Density on N) pKa < 11.3 (e.g., 8.5-9.5) Fluoroazetidine->Result Lower Basicity Fluorine Fluorine Atom Effect Strong Inductive Effect (-I) Effect->Fluoroazetidine Pulls e- density G cluster_workflow Metabolic Stability Assay Workflow Prep 1. Prepare Reagents (HLM, Buffer, Test Compound) Incubate 2. Pre-incubate Plate (37°C, 5 min) Prep->Incubate Start 3. Initiate Reaction (Add NADPH) Incubate->Start Timepoints 4. Sample at Time Points (0, 5, 15, 30, 60 min) Start->Timepoints Quench 5. Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Analyze 6. Analyze by LC-MS/MS (Quantify Parent Compound) Quench->Analyze Calculate 7. Calculate t½ and Clint Analyze->Calculate

Caption: Workflow for an in vitro Human Liver Microsome stability assay.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the azetidine ring is a powerful and predictable method for enhancing molecular properties critical to drug development. By leveraging well-understood stereoelectronic and inductive effects, medicinal chemists can exert precise control over ring conformation, tune amine basicity to mitigate off-target risks, and install metabolic shields to improve pharmacokinetic profiles. The ability to fine-tune these parameters transforms the strained azetidine scaffold from a potential liability into a highly versatile and valuable building block for modern therapeutics.

As synthetic methodologies for creating complex fluorinated azetidines continue to advance, we can expect to see this motif appear with increasing frequency in next-generation clinical candidates. [7]The principles outlined in this guide—grounded in mechanistic understanding and validated by robust experimental protocols—provide a framework for the rational design of more stable, effective, and safer medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Zhou, Y., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Acta Pharmaceutica Sinica B.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • De Vrieze, M., et al. (2015).
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Al-Mughaid, H., et al. (2021). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • Ielo, L., et al. (2023).
  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Jalkh, N., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI.
  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • PubChem. (n.d.). 3-Fluoroazetidine.
  • ChemScene. (n.d.). 2098120-71-7 | 3-Fluoro-3-(3-fluorobenzyl)azetidine hydrochloride.
  • Roy, T., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Fisher Scientific. (n.d.). Azetidines.
  • Kang, S., et al. (2007). Conformational preferences of proline analogues with different ring size. PubMed.
  • Organic Chemistry Frontiers. (n.d.). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. RSC Publishing.
  • Balogh, G. T., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.
  • MilliporeSigma. (n.d.). 3-Fluoroazetidine hydrochloride | 617718-46-4.
  • Anglès, N., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Chair of Analytical Chemistry, University of Tartu. (2025).
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend.
  • ChemicalBook. (2025). 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4.
  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.

Sources

(S)-2-(Fluoromethyl)azetidine: A Next-Generation Proline Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists frequently employ bioisosteric replacement to fine-tune molecular properties without disrupting target affinity. Proline, with its unique secondary amine embedded within a pyrrolidine ring, is a critical structural motif for enforcing backbone rigidity and directing the spatial trajectory of adjacent pharmacophores.

Recently, (S)-2-(Fluoromethyl)azetidine has emerged as a superior proline bioisostere. By contracting the ring from five members to four, and substituting the 2-position with a highly electronegative fluoromethyl group, application scientists can simultaneously lock the molecular conformation, lower the basicity of the amine, and modulate lipophilicity. This whitepaper details the physicochemical rationale, stereoelectronic mechanisms, and synthetic protocols for integrating this advanced building block into drug discovery pipelines.

Physicochemical and Stereoelectronic Principles

The transition from a standard proline or pyrrolidine ring to a fluoromethyl-substituted azetidine is not merely a steric adjustment; it represents a profound stereoelectronic overhaul of the molecule[1].

Amine pKa Modulation

A persistent challenge with aliphatic secondary amines (like proline and standard azetidines) is their high basicity (pKa ~10.4–10.6). At physiological pH (7.4), these amines are predominantly protonated (>99%). While this aids aqueous solubility, it severely restricts passive membrane permeability and frequently leads to off-target toxicities, most notably the inhibition of the hERG potassium channel.

The introduction of the fluoromethyl group exerts a strong inductive electron-withdrawing effect (-I effect) across the


-bond framework. This pulls electron density away from the adjacent nitrogen atom, predictably lowering the pKa of the secondary amine to the 8.5–9.0 range[2]. Consequently, the fraction of the un-ionized, membrane-permeable species at physiological pH increases exponentially, improving oral bioavailability and central nervous system (CNS) penetration.
Conformational Control via the Gauche Effect

Fluorine is the most electronegative element, and its incorporation into aliphatic systems allows for precise conformational control through stereoelectronic interactions[3]. In (S)-2-(fluoromethyl)azetidine, the highly polarized C–F bond interacts with the lone pair (or the protonated state) of the adjacent nitrogen.

This interaction, driven by


 hyperconjugation and electrostatic dipole minimization (the gauche effect), dictates the ring pucker of the azetidine. By pre-organizing the ring into a specific conformation, the entropic penalty typically incurred upon binding to a target protein is minimized. Furthermore, this localized rigidity strongly biases the cis/trans isomerization ratio of any preceding amide bond, effectively locking the peptide-like backbone into a bioactive trajectory[1].
Lipophilicity as a Polar Isostere

While pure alkyl groups (like a methyl group in 2-methylazetidine) increase lipophilicity (LogP), the fluoromethyl group acts as a polar isostere. The strong dipole of the C–F bond offsets the lipophilic contribution of the carbon atom, resulting in a moiety that fills a similar steric volume to a methyl group but maintains a lower, more favorable LogP[2].

G N1 (S)-2-(Fluoromethyl)azetidine N2 Inductive Effect (C-F Bond) N1->N2 N3 Stereoelectronic Gauche Effect N1->N3 N4 Lowered Amine pKa (~8.5 - 9.0) N2->N4 N5 Ring Pucker Bias & cis/trans Control N3->N5 N6 Increased Membrane Permeability N4->N6 N7 Conformational Pre-organization N5->N7 N8 Optimized Bioactive Therapeutic Profile N6->N8 N7->N8

Fig 1: Stereoelectronic effects of (S)-2-(fluoromethyl)azetidine on drug properties.

Comparative Data Profiling

To justify the selection of (S)-2-(fluoromethyl)azetidine over legacy bioisosteres, we must evaluate the core physicochemical metrics. The table below summarizes the quantitative shifts achieved through ring contraction and targeted fluorination.

PropertyProlineAzetidine-2-carboxylic acid2-Methylazetidine(S)-2-(Fluoromethyl)azetidine
Ring Size 5-membered4-membered4-membered4-membered
Amine pKa (approx.) 10.610.410.58.5 – 9.0
Lipophilicity (LogP) BaselineLower than ProlineHigher than AzetidinePolar Isostere (Lower than Methyl)
Conformational State Moderate ConstraintHigh ConstraintHigh ConstraintHigh (Gauche-Biased Pucker)
Steric Bulk (2-position) N/ACarboxylic AcidMethyl (-CH3)Fluoromethyl (-CH2F)

Case Study: Maximizing Target Degradation in Oncology

The practical utility of (S)-2-(fluoromethyl)azetidine is best demonstrated in the development of Selective Estrogen Receptor Degraders (SERDs). In the optimization of GDC-0927, a highly potent SERD for tamoxifen-resistant breast cancer, researchers systematically evaluated basic amine side chains to maximize the degradation efficacy of the Estrogen Receptor alpha (ER-


)[4].

The study revealed that substituting a standard pyrrolidine or piperidine ring with a fluoromethyl azetidine side-chain was optimal for maximizing ER-


 degradation. The fluoromethyl azetidine motif provided the exact basicity and conformational vector required to engage the target efficiently while maintaining superior oral exposure and pharmacokinetic stability[4].

Experimental Methodology: Amide Coupling Protocol

Incorporating (S)-2-(fluoromethyl)azetidine into a molecular scaffold requires specific synthetic considerations. The secondary amine is sterically hindered by the 4-membered ring and electronically deactivated by the adjacent fluoromethyl group. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in poor yields and prolonged reaction times, risking the epimerization of the carboxylic acid partner.

Objective: To achieve high-yielding amide bond formation utilizing a deactivated, sterically hindered secondary amine.

Causality & Design: A highly active uronium-based coupling reagent (HATU) is strictly required. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, which is electrophilic enough to overcome the diminished nucleophilicity of the fluorinated azetidine.

Step-by-Step Procedure
  • Activation Phase: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.

    • Expert Insight: Cooling the initial activation step suppresses the formation of unreactive tetramethylguanidinium byproducts, ensuring maximum generation of the active HOAt ester.

  • Base Introduction: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir the mixture at 0 °C for 10 minutes.

    • Expert Insight: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to initiate the coupling sequence without competing for the electrophile.

  • Amine Addition: Add (S)-2-(Fluoromethyl)azetidine hydrochloride (1.2 equiv) in a single portion.

    • Expert Insight: The excess DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free secondary amine and maintains the basic environment necessary for the coupling mechanism.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 12 to 16 hours.

    • Expert Insight: The steric bulk and inductive deactivation necessitate an extended reaction time to drive the conversion to completion.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (to remove HOAt and unreacted acid), 1M HCl (to remove excess DIPEA and unreacted azetidine), and brine (to remove residual DMF).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Workflow S1 Step 1: Carboxylic Acid Activation HATU + DIPEA in DMF (0°C) S2 Step 2: Amine Addition Add (S)-2-(Fluoromethyl)azetidine HCl S1->S2 S3 Step 3: Warming & Stirring Warm to RT, stir for 12h S2->S3 S4 Step 4: Aqueous Workup Quench with NaHCO3, Extract with EtOAc S3->S4 S5 Step 5: Purification Silica Gel Column Chromatography S4->S5

Fig 2: Optimized amide coupling workflow for deactivated azetidines.

Conclusion

(S)-2-(Fluoromethyl)azetidine is a highly sophisticated structural motif that transcends the traditional boundaries of bioisosteric replacement. By simultaneously addressing basicity liabilities, controlling backbone conformation through the fluorine gauche effect, and maintaining a low lipophilic profile, it provides drug developers with a precise tool for optimizing challenging molecular scaffolds. When integrated using the robust synthetic methodologies outlined above, it serves as a cornerstone for next-generation peptidomimetics and small-molecule therapeutics.

References

1.[4] Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. PubMed Central (PMC), National Institutes of Health. Available at:[Link] 2.[1] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central (PMC), National Institutes of Health. Available at:[Link] 3.[3] Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. ACS Publications, Journal of Organic Chemistry. Available at:[Link] 4.[2] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications, Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Guide: Biological Potential & Pharmacochemistry of (S)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacochemical profile and biological potential of (S)-2-(Fluoromethyl)azetidine , a specialized heterocyclic building block used in high-precision drug design.

Executive Summary

(S)-2-(Fluoromethyl)azetidine (CAS: 791614-73-8) is not a standalone therapeutic agent but a privileged pharmacophore used to modulate the physicochemical and conformational properties of bioactive molecules. Its value lies in its ability to mimic proline while introducing a specific dipole moment and lowering basicity via the inductive effect of fluorine.

This guide analyzes its utility in targeting GPCRs (S1P2, TGR5) , Ion Channels (Nav) , and Proline-recognizing enzymes , driven by the stereoelectronic "Fluorine Gauche Effect."

Part 1: Molecular Architecture & The Fluorine Gauche Effect

The efficacy of (S)-2-(Fluoromethyl)azetidine in drug design stems from two core mechanistic pillars: pKa Modulation and Conformational Steering .

The Fluorine Gauche Effect

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric hindrance, the 2-fluoromethyl motif exhibits a preference for the gauche conformation. This is due to hyperconjugation (


) and electrostatic attraction between the ammonium nitrogen (

) and the fluorine (

).
  • Result: The azetidine ring adopts a specific "pucker," pre-organizing the ligand into a bioactive conformation before it enters the binding pocket. This reduces the entropic penalty of binding (

    
    ).
    
Physicochemical Tuning (pKa & Lipophilicity)

Incorporating the fluoromethyl group lowers the


 of the azetidine nitrogen compared to the parent heterocycle. This is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
PropertyAzetidine(S)-2-(Fluoromethyl)azetidineProline (Reference)
Formula



Ring Size 4-membered4-membered5-membered
Basicity (

)
~11.3~9.5 - 10.0 (Est.)10.6 (Secondary amine)
Lipophilicity LowModerate (C-F bond adds lipophilicity)Low
Conformation Flexible PuckerRigid/Biased Pucker Rigid Envelope

Part 2: Potential Biological Targets

While the fragment itself is a building block, derivatives incorporating the (S)-2-(Fluoromethyl)azetidine motif have been implicated in targeting the following systems:

Sphingosine-1-Phosphate Receptor 2 (S1P2 / EDG-5)

Context: S1P2 is a GPCR involved in vascular permeability and inflammation. Mechanism: Azetidine derivatives act as antagonists. The rigid azetidine core mimics the zwitterionic headgroup of sphingosine, while the fluoromethyl group interacts with polar residues in the binding pocket (e.g., Glu121 or Arg120), displacing water molecules. Therapeutic Application: Sepsis, atherosclerosis, and fibrosis.

TGR5 (GPBAR1) Agonists

Context: TGR5 is a bile acid receptor regulating glucose homeostasis. Mechanism: Trifluoromethyl-azetidines are known potent agonists. The (S)-2-(Fluoromethyl) analog serves as a "fine-tuning" bioisostere, maintaining the necessary lipophilic bulk to fit the hydrophobic pocket of TGR5 while altering the vector of the hydrogen bond donor (NH). Therapeutic Application: Type 2 Diabetes, Metabolic Syndrome.

Voltage-Gated Sodium Channels (Nav)

Context: Nav1.7 and Nav1.8 are targets for neuropathic pain. Mechanism: Azetidines serve as linkers in benzoxazolinone-based inhibitors. The (S)-enantiomer provides chiral selectivity, ensuring the fluoromethyl group points away from steric clashes within the channel pore, maximizing block efficiency.

Proline Mimicry in Peptidomimetics

Context: Proteases (e.g., DPP-4) and Kinases (e.g., MEK1/2). Mechanism: The 2-substituted azetidine ring is a contracted proline mimic. It constrains the


 and 

dihedral angles of the peptide backbone more tightly than proline, potentially locking a peptide inhibitor into a "beta-turn" conformation required for high-affinity binding.

Part 3: Visualization of Signaling Pathways

Diagram 1: S1P2 Receptor Signaling & Azetidine Antagonism

The following diagram illustrates the downstream effects of S1P2 activation and where Azetidine-based antagonists intervene to prevent pathological vascular permeability.

S1P2_Pathway cluster_inhibition Therapeutic Effect S1P Sphingosine-1-Phosphate (Ligand) S1P2 S1P2 Receptor (GPCR) S1P->S1P2 Activates Azetidine (S)-2-(Fluoromethyl)azetidine Derivative (Antagonist) Azetidine->S1P2 Blocks G12_13 G12/13 Protein S1P2->G12_13 Couples to RhoA RhoA (GTPase) G12_13->RhoA Activates ROCK ROCK (Rho Kinase) RhoA->ROCK Activates PTEN PTEN ROCK->PTEN Stimulates Myosin Myosin Light Chain Phosphorylation ROCK->Myosin Phosphorylates Akt Akt Pathway (Survival) PTEN->Akt Inhibits Response Vascular Permeability & Inflammation Myosin->Response Induces

Caption: S1P2 signaling cascade showing the intervention point of Azetidine-based antagonists to block RhoA-ROCK mediated vascular permeability.

Diagram 2: The Fluorine Gauche Effect Mechanism

This diagram visualizes the stereoelectronic stabilization that makes this fragment unique.

Gauche_Effect cluster_conformation Resulting Conformation N_atom Nitrogen (N+) C_alpha C-Alpha N_atom->C_alpha F_atom Fluorine (F) N_atom->F_atom Electrostatic Attraction C_beta C-Beta C_alpha->C_beta C_beta->F_atom Sigma_CH σ (C-H) Orbital Sigma_Star_CF σ* (C-F) Antibonding Orbital Sigma_CH->Sigma_Star_CF Hyperconjugation (Stabilization) Result Gauche Pucker (Bioactive State)

Caption: Stereoelectronic interactions (Hyperconjugation and Electrostatics) driving the preferred Gauche conformation in 2-fluoromethyl azetidines.

Part 4: Experimental Protocols

Synthesis & Incorporation Strategy

Objective: Incorporate (S)-2-(Fluoromethyl)azetidine into a drug scaffold via reductive amination or Nucleophilic Aromatic Substitution (


).

Reagents:

  • (S)-2-(Fluoromethyl)azetidine hydrochloride (CAS 791614-73-8)

  • Aryl halide (for

    
    ) or Aldehyde (for Reductive Amination)
    
  • Base:

    
     or DIPEA
    
  • Solvent: DMF or DCE

Protocol (Standard


 Coupling): 
  • Preparation: Dissolve 1.0 eq of the aryl fluoride/chloride scaffold in dry DMF (0.2 M).

  • Activation: Add 2.5 eq of

    
     and stir at room temperature for 15 minutes.
    
  • Addition: Add 1.2 eq of (S)-2-(Fluoromethyl)azetidine hydrochloride .

  • Reaction: Heat the mixture to 80°C under

    
     atmosphere. Monitor via LC-MS for disappearance of starting material (typically 2-4 hours).
    
    • Note: The fluorine on the azetidine is stable under these conditions, but avoid strong Lewis acids which might strip the fluoride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating QC Step (NMR)

To confirm the integrity of the fluoromethyl group and chirality:

  • 
     NMR:  Expect a triplet of doublets (or multiplet) around -220 to -230 ppm (referenced to 
    
    
    
    ).
  • Coupling Constants: The geminal H-F coupling (

    
    ) is typically ~47 Hz. Loss of this signal indicates defluorination.
    

References

  • Phillips, D. P., et al. (2014). "Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists." Journal of Medicinal Chemistry.

  • Ono Pharmaceutical Co. (2011). "Azetidine ring compounds and drugs comprising the same (EDG-5 Antagonists)." European Patent EP2308562A2.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Life Chemicals. (2022). "Substituted Azetidines in Drug Discovery." Life Chemicals Blog.

  • BenchChem. (2025).[1] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds."

Sources

Review of synthetic routes to 2-fluoroalkyl azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoroalkyl azetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. By combining the rigid, sp³-rich geometry of the azetidine ring with the metabolic stability and electron-withdrawing nature of fluoroalkyl groups (e.g., –CF₃, –CHF₂), this motif serves as a superior bioisostere for proline and gem-dimethyl groups. However, the synthesis of these systems is non-trivial due to the destabilizing "push-pull" electronic effects of the fluorine substituents on the strained ring and the high energy barrier of endothermic cyclization.

This technical guide dissects three distinct, field-proven synthetic pathways, prioritizing experimental robustness and scalability.

Part 1: The Thermodynamic Challenge

The synthesis of 2-fluoroalkyl azetidines is governed by two opposing forces:

  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy.

  • The Fluorine Effect: A 2-CF₃ group introduces significant electron-withdrawing character, lowering the basicity of the ring nitrogen (pKa ~ 6.0–6.5 vs. 11.0 for unsubstituted azetidine). This reduces the nucleophilicity of the nitrogen during cyclization precursors, often requiring tailored activation strategies.

Part 2: Strategic Synthetic Routes

Strategy A: Intramolecular Nucleophilic Substitution (The Scale-Up Route)

Best for: Multi-gram synthesis of racemic N-alkyl-2-CF₃ azetidines.

This route, optimized by De Kimpe and D’Hooghe, relies on the cyclization of


-chloroamines. It bypasses the instability of 4-membered ring intermediates by constructing the carbon backbone first.

Mechanism:

  • Imine Formation: Condensation of ethyl 4,4,4-trifluoroacetoacetate with a primary amine.

  • Reduction: Hydride reduction to the

    
    -amino alcohol.
    
  • Activation: Conversion of the alcohol to a chloride (or sulfonate).

  • Cyclization: Base-induced intramolecular displacement.

Critical Insight: Standard mesylation/tosylation of the


-amino alcohol often fails due to the low nucleophilicity of the amine (deactivated by the adjacent CF₃ group) or competitive polymerization. Chlorination using SOCl₂ is the preferred activation method.
Strategy B: Reductive Deoxygenation of -Lactams (The Chiral Route)

Best for: Enantioselective synthesis starting from chiral pool or Staudinger synthesis.

4-Trifluoromethyl-2-azetidinones (


-lactams) are stable and accessible via [2+2] cycloaddition. The challenge lies in reducing the carbonyl group without cleaving the strained amide bond (ring opening).

The Alane Solution: Lithium Aluminum Hydride (LiAlH₄) typically cleaves the


-lactam ring to form amino alcohols. To preserve the ring, Monochloroalane (AlH₂Cl) is required. This electrophilic reducing agent activates the carbonyl oxygen, facilitating reduction to the methylene group without ring fission.
Strategy C: Strain-Release of 1-Azabicyclo[1.1.0]butanes (The Functionalization Route)

Best for: Accessing 3-substituted-2-CF₃ azetidines.

Pioneered by Mykhailiuk, this route utilizes 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These bicyclic systems possess immense strain energy. Nucleophilic attack releases this strain, opening the central bond to yield a 3-functionalized azetidine.

Part 3: Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the appropriate synthetic route based on target substitution and chirality requirements.

AzetidineSynthesis Start Target: 2-Fluoroalkyl Azetidine Chirality Is Enantiopurity Required? Start->Chirality Subst Is C3-Substitution Required? Chirality->Subst No (Racemic OK) RouteB Route B: Reduction of 4-CF3-Beta-Lactams Chirality->RouteB Yes (High ee) RouteA Route A: Cyclization of Gamma-Chloroamines Subst->RouteA No (Unsubstituted C3) RouteC Route C: Strain-Release of Azabicyclobutanes Subst->RouteC Yes (C3 Functionalization)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on structural requirements.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Monochloroalane Reduction of -Lactams

Reference Grounding: Adapted from D’Hooghe et al. (See Ref [1]).

Reagents:

  • 4-(Trifluoromethyl)azetidin-2-one (1.0 equiv)

  • LiAlH₄ (Solid, 3.0 equiv)

  • AlCl₃ (Solid, 1.0 equiv)

  • Anhydrous Diethyl Ether (Et₂O) or THF

Step-by-Step Methodology:

  • Preparation of AlH₂Cl: In a flame-dried Schlenk flask under Argon, suspend AlCl₃ (10 mmol) in anhydrous Et₂O (30 mL). Carefully add LiAlH₄ (30 mmol) in small portions at 0°C. Stir for 30 minutes to generate the alane species in situ.

    • Why: The stoichiometry 3:1 (LiAlH₄:AlCl₃) generates AlH₂Cl. Using pure AlH₃ is also possible but AlH₂Cl is often more selective for amide reduction over ring opening.

  • Addition: Dissolve the starting

    
    -lactam (10 mmol) in Et₂O (10 mL). Add this solution dropwise to the AlH₂Cl suspension at 0°C.
    
  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).

    • Checkpoint: If ring opening occurs (formation of amino alcohol), lower the temperature and increase reaction time.

  • Quench: Cool to 0°C. Carefully quench with water (n mL), 15% NaOH (n mL), and water (3n mL) (Fieser work-up).

  • Isolation: Filter the aluminum salts through a Celite pad. Wash the pad with Et₂O. Dry the filtrate over MgSO₄ and concentrate under reduced pressure (Caution: 2-CF₃ azetidines are volatile).

  • Purification: Distillation or flash chromatography (neutral alumina is preferred over silica to prevent decomposition).

Protocol 2: Cyclization of -Chloroamines

Reference Grounding: Adapted from J. Org.[1] Chem. 2012 (See Ref [2]).[1][2][3][4]

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate[1][2]

  • Primary Amine (R-NH₂)

  • LiAlH₄[5][6]

  • SOCl₂ / Pyridine

  • K₂CO₃ / Acetone

Workflow Visualization:

CyclizationMech Step1 Imine Formation (Dehydration) Step2 Reduction (LiAlH4) Step1->Step2 Yields Amino Alcohol Step3 Chlorination (SOCl2) Step2->Step3 Activates OH Step4 Ring Closure (Base/Heat) Step3->Step4 Intramolecular SN2

Figure 2: Sequential workflow for the "De Novo" construction of the azetidine ring.

Step-by-Step Methodology:

  • Imine Synthesis: Reflux Ethyl 4,4,4-trifluoroacetoacetate with amine (1.0 equiv) in benzene/toluene with a Dean-Stark trap. Yields quantitative imine.

  • Reduction: Treat the imine with LiAlH₄ (2.0 equiv) in THF at reflux.

    • Note: This reduces both the ester (to alcohol) and the imine (to amine).

  • Chlorination: Treat the resulting amino alcohol with SOCl₂ (1.2 equiv) in CH₂Cl₂.

    • Why: Converts the primary alcohol to a chloride. The amine is protonated (HCl salt), protecting it from reacting prematurely.

  • Cyclization: Dissolve the crude chloroamine hydrochloride in acetone. Add excess K₂CO₃ (3-4 equiv) and reflux for 16 hours.

    • Mechanism:[4][7] The base liberates the free amine, which performs a 4-exo-tet cyclization displacing the chloride.

Part 5: Comparative Data Analysis

FeatureRoute A: Chloroamine CyclizationRoute B: Beta-Lactam ReductionRoute C: Bicyclobutane Strain-Release
Starting Material Trifluoroacetoacetate (Cheap)Staudinger precursors (Moderate)2-CF₃-Bicyclobutane (Specialized)
Scalability High (>100g possible)MediumLow to Medium
Chirality Difficult (Racemic mostly)Excellent (via Chiral Lactam)Dependent on precursor
C3-Substitution Hard to controlPre-installed on LactamExcellent (Nucleophile dependent)
Key Risk Polymerization during closureRing opening during reductionPrecursor stability

References

  • D'Hooghe, M., et al. (2025). "Synthesis of Trifluoromethylated Azetidines... Starting from 4-Trifluoromethyl-β-lactam Building Blocks." ResearchGate.[8]

  • D'Hooghe, M., Van Nguyen, T., et al. (2012). "Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening..." The Journal of Organic Chemistry, 77(14), 5982–5992.[2]

  • Mykhailiuk, P. K. (2025).[9][10] "Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions..." ResearchGate.[8]

  • Hodgson, D. M., et al. (2014). "Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine." Organic Letters, 16(3), 856–859.[11]

Sources

Methodological & Application

Enantioselective synthesis of (S)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (S)-2-(Fluoromethyl)azetidine

Abstract

This application note details the robust, enantioselective synthesis of (S)-2-(fluoromethyl)azetidine , a high-value scaffold in medicinal chemistry. The protocol prioritizes the deoxyfluorination of (S)-1-Boc-2-(hydroxymethyl)azetidine using XtalFluor-E® , a crystalline reagent that offers superior thermal stability and safety profiles compared to traditional reagents like DAST. This guide addresses critical process parameters (CPPs), safety protocols for handling fluorinating agents, and analytical validation standards to ensure >98% ee and high chemical purity.

Introduction: The Strategic Value of Fluorinated Azetidines

In modern drug design, the azetidine ring serves as a conformationally restricted bioisostere of proline or piperidine, often improving metabolic stability and lowering lipophilicity (LogD). The introduction of a fluoromethyl group (-CH₂F) at the C2 position specifically offers:

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the azetidine nitrogen (approx. 8.5 vs. 11.0 for unsubstituted azetidine), improving bioavailability and reducing hERG liability.

  • Metabolic Blocking: Fluorine blocks labile C-H oxidation sites, extending half-life (

    
    ).
    
  • Dipole Alignment: The C-F bond can engage in favorable orthogonal dipolar interactions within protein binding pockets.

Retrosynthetic Analysis & Strategy

The most reliable route utilizes the "Chiral Pool" strategy, starting from commercially available L-azetidine-2-carboxylic acid . This approach avoids complex asymmetric resolutions by maintaining the integrity of the C2 stereocenter throughout the sequence.

Retrosynthesis Target (S)-2-(Fluoromethyl)azetidine (Target) Protected (S)-1-Boc-2-(fluoromethyl)azetidine (Precursor) Target->Protected Deprotection (TFA/HCl) Alcohol (S)-1-Boc-2-(hydroxymethyl)azetidine (Key Intermediate) Protected->Alcohol Deoxyfluorination (XtalFluor-E or DAST) Start (S)-1-Boc-azetidine-2-carboxylic acid (Chiral Pool) Alcohol->Start Reduction (BH3 or Mixed Anhydride)

Figure 1: Retrosynthetic pathway leveraging the chiral pool strategy.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-2-(hydroxymethyl)azetidine

Rationale: Direct reduction of the acid requires protection of the amine to prevent poisoning of the reducing agent and to facilitate purification. The Boc group is chosen for its stability to basic reduction conditions and orthogonality to the subsequent fluorination.

Reagents:

  • (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • Ethyl chloroformate (1.1 equiv) / N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Solvent: THF/Water

Protocol:

  • Dissolve (S)-1-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol) in anhydrous THF (100 mL) and cool to -10°C.

  • Add NMM (5.5 g, 54.7 mmol) followed by dropwise addition of ethyl chloroformate (5.9 g, 54.7 mmol). Stir for 30 min to form the mixed anhydride.

  • Filter off the precipitated N-methylmorpholine hydrochloride salts rapidly under argon (optional but recommended for cleaner reduction).

  • Cool the filtrate to 0°C. Add a solution of NaBH₄ (4.7 g, 124 mmol) in water (25 mL) dropwise. Caution: Gas evolution (H₂).

  • Allow to warm to RT and stir for 3 hours.

  • Workup: Quench with 1M KHSO₄ (carefully). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 2:1) yields the alcohol as a colorless oil.

    • Yield Target: 85-92%

Step 2: Deoxyfluorination (The Critical Step)

Rationale: This step converts the primary alcohol to a fluoride. While DAST is traditional, XtalFluor-E is recommended here due to its crystalline nature (non-fuming), higher thermal stability (onset of decomp >119°C vs. 60°C for DAST), and lack of free HF generation in the absence of a promoter.

Comparative Reagent Profile:

FeatureDAST (Traditional)XtalFluor-E (Recommended)
Physical State Fuming LiquidCrystalline Solid
Thermal Stability Explosive >90°CStable up to ~120°C
HF Generation Spontaneous (Hydrolysis)Requires Promoter (e.g., DBU)
Selectivity Moderate (Elimination side-products)High (Reduced elimination)

Protocol (XtalFluor-E Method):

  • Setup: Flame-dry a 250 mL round-bottom flask. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolve (S)-1-Boc-2-(hydroxymethyl)azetidine (5.0 g, 26.7 mmol) in anhydrous DCM (80 mL).

  • Cool to -78°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (6.1 g, 40 mmol, 1.5 equiv).

  • Add XtalFluor-E (9.2 g, 40 mmol, 1.5 equiv) portion-wise as a solid.

  • Stir at -78°C for 1 hour, then allow to warm slowly to RT over 4 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ solution. Note: Stir vigorously for 15 mins to neutralize any HF-amine salts.

  • Extraction: Extract with DCM (3 x 40 mL). Dry over MgSO₄ (not silica, to avoid etching).

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes). The product, (S)-1-Boc-2-(fluoromethyl)azetidine, is a colorless oil.

    • Yield Target: 70-80%

    • Stereochemistry: Retention of configuration at C2 (reaction occurs at exocyclic carbon).

Step 3: Deprotection to (S)-2-(Fluoromethyl)azetidine Hydrochloride

Protocol:

  • Dissolve the N-Boc intermediate (4.0 g) in DCM (10 mL).

  • Add 4M HCl in Dioxane (20 mL) at 0°C.

  • Stir at RT for 2 hours (monitor by TLC for disappearance of Boc material).

  • Isolation: Concentrate in vacuo. Triturate the residue with Et₂O or MTBE to precipitate the hydrochloride salt.

  • Filter and dry under high vacuum to obtain the white hygroscopic solid.

Critical Process Parameters (CPPs)

  • Moisture Control (Step 2): Deoxyfluorination reagents are extremely water-sensitive. Water generates HF, which can cleave the Boc group prematurely or cause equipment corrosion. Solvents must be <50 ppm H₂O.

  • Temperature Management:

    • Mixed Anhydride: Must be kept <0°C to prevent disproportionation.

    • Fluorination: Addition at -78°C is critical to suppress elimination (formation of the alkene side product).

  • Stoichiometry of Promoter: When using XtalFluor-E, exactly 1.5 equiv of DBU is required. Excess base can lead to racemization or elimination; insufficient base prevents the fluoride transfer cycle.

Analytical Validation

TestAcceptance CriteriaMethod
¹H NMR (400 MHz, DMSO-d₆) Characteristic multiplets at δ 4.6-4.8 (CH₂F, dm, J~47Hz)Spectroscopic
¹⁹F NMR Single triplet/multiplet at δ -220 to -230 ppmDecoupled ¹⁹F NMR
Enantiomeric Excess (ee) > 98% eeChiral HPLC (e.g., Chiralpak IC, Hex/IPA)
Residual Solvent < 5000 ppm (ICH limits)GC-HS

Stereochemical Proof: The reaction at the exocyclic methylene group (-CH₂OH → -CH₂F) does not break the bond to the chiral center (C2). Therefore, the (S)-configuration of the starting material is retained .

Safety & Handling

  • HF Hazard: Even with XtalFluor, contact with moisture generates HF. Always keep calcium gluconate gel nearby as a first-aid response for skin exposure.

  • Pressure: Deoxyfluorination can generate gas. Do not seal the reaction vessel tightly without a pressure-relief mechanism (e.g., a nitrogen balloon or bubbler).

  • Glassware: Fluoride ions can etch glass over prolonged exposure. For large-scale (>100g) reactions, use Teflon (PFA) or HDPE reactors.

References

  • Deoxyfluorination Reagents (XtalFluor): Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, vol. 11, no.[1] 21, 2009, pp. 5050–5053.[1] Link

  • General Azetidine Synthesis: Couty, F., and Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, vol. 38, no. 5, 2006, pp. 427-465. Link

  • Medicinal Chemistry Applications: Wuitschik, G., et al. "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 53, no. 8, 2010, pp. 3227–3246. Link

  • DAST Handling & Safety: "Diethylaminosulfur Trifluoride (DAST)." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

Sources

Application Note: Chiral Pool Synthesis of (S)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a highly effective strategy in modern drug design. The fluoromethyl group acts as a bioisostere for hydroxymethyl and methyl groups, modulating the basicity (


) of the adjacent amine, enhancing metabolic stability, and increasing lipophilicity. Notably, the fluoromethyl azetidine motif has been successfully utilized in the development of Selective Estrogen Receptor Degraders (SERDs) such as GDC-0927, demonstrating superior efficacy in tamoxifen-resistant breast cancer models .

This application note details a robust, four-step chiral pool synthesis of (S)-2-(fluoromethyl)azetidine starting from commercially available L-azetidine-2-carboxylic acid (L-Aze). By leveraging enantiopure starting materials, this protocol bypasses the need for complex asymmetric catalysis or late-stage chiral resolution.

Strategic Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand the causality behind the chosen reagents, as the four-membered azetidine ring is highly strained (~26 kcal/mol) and prone to ring-opening or expansion under harsh conditions .

  • Chiral Pool Selection : Synthesizing enantioenriched azetidines de novo is synthetically demanding. Utilizing L-Aze (a naturally occurring non-proteinogenic amino acid) preserves the (S)-stereocenter with >99% enantiomeric excess (ee) throughout the sequence.

  • Mild Reduction via Mixed Anhydride : Direct reduction of the carboxylic acid using strong hydride donors (e.g.,

    
    ) can lead to reductive ring-opening or cleavage of protecting groups. Activating the acid as a mixed anhydride using isobutyl chloroformate (IBCF) allows for a highly chemoselective and mild reduction to the alcohol using 
    
    
    
    in aqueous media.
  • Suppression of Neighboring Group Participation (NGP) : The critical step is the deoxofluorination of the primary alcohol using Diethylaminosulfur trifluoride (DAST). If the azetidine nitrogen is unprotected or alkylated, its nucleophilic lone pair will attack the DAST-activated oxygen intermediate, forming a highly reactive bicyclic azetidinium ion. Subsequent fluoride attack occurs at the ring carbons, yielding undesired ring-expanded pyrrolidines or acyclic fluoro-amines. The strongly electron-withdrawing N-Boc group delocalizes the nitrogen lone pair, completely suppressing NGP and enforcing a direct

    
     displacement at the exocyclic carbon to yield the desired fluoromethyl product.
    

Mechanism Unprotected Unprotected / Alkylated N (Nucleophilic Lone Pair) Aziridinium Bicyclic Azetidinium Intermediate Unprotected->Aziridinium Intramolecular Attack on C-O-LG RingExpansion Ring Expansion / Ring Opening Products Aziridinium->RingExpansion F- Attack at Ring Carbons Protected N-Boc Protected (Non-nucleophilic) DirectF Direct SN2 Fluorination by DAST Protected->DirectF N-lone pair delocalized Target Desired Fluoromethyl Azetidine DirectF->Target F- Attack at Exocyclic Carbon

Role of N-Boc protection in preventing neighboring group participation during fluorination.

Synthetic Workflow

The overall synthetic strategy involves N-protection, targeted reduction, deoxofluorination, and final deprotection.

SynthesisWorkflow SM L-Aze (S)-Azetidine-2- carboxylic acid Int1 (S)-1-Boc-azetidine- 2-carboxylic acid SM->Int1 Step 1 Boc2O, NaOH Int2 (S)-1-Boc-2-(hydroxy- methyl)azetidine Int1->Int2 Step 2 1. IBCF, NMM 2. NaBH4 Int3 (S)-1-Boc-2-(fluoro- methyl)azetidine Int2->Int3 Step 3 DAST, DCM -78°C to RT Prod (S)-2-(Fluoromethyl)- azetidine TFA salt Int3->Prod Step 4 TFA, DCM

Four-step chiral pool synthesis of (S)-2-(Fluoromethyl)azetidine from L-Aze.

Step-by-Step Experimental Protocols

Step 1: N-Boc Protection of L-Azetidine-2-carboxylic acid
  • Setup : In a 250 mL round-bottom flask, dissolve (S)-azetidine-2-carboxylic acid (10.0 g, 98.9 mmol) in a mixture of 1M aqueous NaOH (110 mL) and 1,4-dioxane (110 mL).

  • Reaction : Cool the biphasic mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (

    
    , 25.9 g, 118.7 mmol) dropwise over 30 minutes. Remove the ice bath and stir vigorously at room temperature for 14 hours.
    
  • Workup : Concentrate the mixture in vacuo to remove the dioxane. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M aqueous

    
    .
    
  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to yield (S)-1-Boc-azetidine-2-carboxylic acid  as a white solid.
    
Step 2: Mixed Anhydride Reduction
  • Activation : Dissolve the N-Boc acid (15.0 g, 74.5 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere. Cool the solution to -15 °C (ice/salt bath). Add N-methylmorpholine (NMM, 9.0 mL, 82.0 mmol) followed by the dropwise addition of isobutyl chloroformate (IBCF, 10.6 mL, 82.0 mmol). Stir for 30 minutes at -15 °C. A white precipitate (NMM·HCl) will form.

  • Filtration : Rapidly filter the mixture under nitrogen into a pre-cooled receiving flask to remove the salts.

  • Reduction : Add the cold filtrate dropwise to a vigorously stirring solution of

    
     (8.45 g, 223.5 mmol) in 
    
    
    
    (30 mL) at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
  • Workup : Quench excess

    
     carefully with saturated aqueous 
    
    
    
    (50 mL). Extract with Ethyl Acetate (3 × 100 mL). Wash organics with brine, dry over
    
    
    , and concentrate to afford (S)-1-Boc-2-(hydroxymethyl)azetidine as a colorless oil.
Step 3: Deoxofluorination via DAST
  • Setup : Dissolve the alcohol intermediate (10.0 g, 53.4 mmol) in strictly anhydrous Dichloromethane (DCM, 120 mL) in an oven-dried flask under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Fluorination : Add Diethylaminosulfur trifluoride (DAST, 10.6 mL, 80.1 mmol) dropwise via syringe over 20 minutes. Maintain stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 3 hours.

  • Quench : Re-cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous

    
     (until effervescence ceases).
    
  • Purification : Separate the layers and extract the aqueous phase with DCM (2 × 50 mL). Dry the combined organics over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1 to 4:1) to yield (S)-1-Boc-2-(fluoromethyl)azetidine  as a pale yellow oil.
    
Step 4: Deprotection to Target Molecule
  • Reaction : Dissolve the fluorinated intermediate (6.0 g, 31.7 mmol) in anhydrous DCM (30 mL). Cool to 0 °C. Add Trifluoroacetic acid (TFA, 24.0 mL, ~10 eq) dropwise.

  • Stirring : Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (ninhydrin stain).

  • Isolation : Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Triturate the resulting crude oil with cold diethyl ether (

    
    ) to precipitate the product. Filter and dry under high vacuum to afford (S)-2-(fluoromethyl)azetidine trifluoroacetate  as a highly pure, hygroscopic white solid.
    

Data Presentation & Analytical Characterization

The table below summarizes the expected yields and key analytical markers for each step of the protocol, providing a self-validating framework for the synthetic chemist.

StepIntermediate / ProductExpected YieldKey Analytical Signatures (

NMR /

NMR)
1 (S)-1-Boc-azetidine-2-carboxylic acid92 – 95%

NMR
:

1.45 (s, 9H, Boc), 4.65 (t, 1H, CH-

)
2 (S)-1-Boc-2-(hydroxymethyl)azetidine85 – 88%

NMR
:

3.75 (m, 2H,

-OH), 4.30 (m, 1H, CH-

)
3 (S)-1-Boc-2-(fluoromethyl)azetidine65 – 70%

NMR
:

4.50 (dm,

= 47 Hz, 2H,

-F)

NMR
:

-225.0 (dt, 1F,

-F)
4 (S)-2-(Fluoromethyl)azetidine TFA salt> 95%

NMR
:

4.65 (dm,

= 46 Hz, 2H,

-F)

NMR
:

-76.0 (s, 3F, TFA), -228.5 (dt, 1F,

-F)

References

[1] Kahraman, M., Govek, S., Nagasawa, J., Smith, N. D., et al. (2019). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Medicinal Chemistry Letters, 10(1), 50–55. Available at:[Link][1][2][3]

[2] Ma, S.-H., Yoon, D. H., Ha, H.-J., & Lee, W. K. (2007). Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates. Tetrahedron Letters, 48(2), 269–271. Available at:[Link][4][5][6]

[3] Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid: from lily of the valley to key pharmaceuticals. A jubilee review. Organic Preparations and Procedures International, 38(5), 427-465. Available at:[Link][7]

Sources

Asymmetric Synthesis of 2-Substituted Azetidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Azetidines are highly sought-after structural motifs in modern drug discovery. As conformationally restricted, sp³-rich surrogates for diverse cyclic and acyclic amines, the azetidine ring significantly improves the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds by lowering lipophilicity and enhancing metabolic stability. However, the asymmetric synthesis of 2-substituted azetidines is notoriously challenging. The high ring strain (~26 kcal/mol) often leads to competitive elimination or ring-opening side reactions during cyclization.

To overcome these thermodynamic and kinetic hurdles, synthetic chemists rely on two primary strategies: Chiral Auxiliary-Mediated Cyclization and Catalytic Enantioselective Cycloaddition . This application note details the causality, mechanistic principles, and validated protocols for both approaches.

Mechanistic & Strategic Overview

Strategy A: Chiral Auxiliary-Mediated Cyclization (Ellman’s Sulfinamide)

The use of enantiopure (S)- or (R)-tert-butanesulfinamide has emerged as the gold standard for the stereoselective synthesis of highly strained nitrogen heterocycles[1]. The methodology relies on the highly stereodirecting nature of the tert-butylsulfinyl group.

The sequence begins with the condensation of an aldehyde with the sulfinamide to yield a chiral sulfinimine. A modified Reformatsky reaction then establishes the C–C bond. The causality here is critical: the bulky tert-butyl group effectively shields one face of the imine, forcing the zinc enolate to attack from the less hindered trajectory, resulting in excellent diastereoselectivity (dr > 95:5)[1]. Following lithium aluminum hydride (LAH) reduction to the 1,3-amino alcohol, cyclization is achieved using the Tsunoda reagent (cyanomethylenetributylphosphorane, CMBP). CMBP is specifically chosen over standard Mitsunobu reagents (DEAD/PPh₃) because it avoids the generation of hydrazine dicarboxylate byproducts, which severely complicate the purification of highly polar, low-molecular-weight azetidines[1][2].

G A Aldehyde/Ketone + (S)-t-Bu-Sulfinamide B Chiral Sulfinimine (Intermediate 1) A->B Ti(OEt)4 Condensation C β-Amino Ester (dr > 95:5) B->C Modified Reformatsky (Zn, BrCH2CO2Et) D 1,3-Amino Alcohol Precursor C->D LAH Reduction (THF, 0 °C) E 2-Substituted Azetidine (66–77% yield) D->E Tsunoda Reagent (CMBP, Toluene)

Workflow for the asymmetric synthesis of 2-substituted azetidines via chiral sulfinimines.

Strategy B: Catalytic Enantioselective[3+1] Cycloaddition

For a fully catalytic asymmetric approach, the [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides represents a major breakthrough[3]. In this pathway, a chiral Lewis acid complex (e.g., Cu(I) or Ni(II) coordinated with a chiral phosphoric acid or N,N'-dioxide ligand) selectively opens the D-A aziridine to form a chiral zwitterionic intermediate. The isocyanide then inserts into this intermediate, followed by rapid ring closure to yield enantioenriched azetidines. The chiral environment provided by the ligand dictates the facial selectivity of the isocyanide attack, ensuring high enantiomeric excess (ee) while bypassing the need for stoichiometric chiral auxiliaries[3].

Quantitative Data Summary

The following table summarizes the performance metrics of the two primary strategies for synthesizing 2-substituted azetidines.

MethodologyStereocontrol ElementKey Reagents / CatalystsTypical Yield (%)Stereochemical PurityKey Advantage
Chiral Auxiliary (S)-tert-ButanesulfinamideZn dust, Ti(OEt)₄, CMBP66–77%dr > 95:5Highly scalable; predictable stereocenters; robust auxiliary cleavage.
[3+1] Cycloaddition Chiral Phosphoric Acid / MetalCu(I) or Ni(II) salts, Isocyanides75–92%ee up to 98%Fully catalytic; high atom economy; rapid generation of complexity.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Azetidines via (S)-tert-Butanesulfinamide

This protocol is a self-validating system designed to prevent premature auxiliary cleavage and optimize the difficult 4-exo-tet cyclization.

Step 1: Sulfinimine Formation

  • Reaction: Dissolve the starting aldehyde (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M) under an argon atmosphere.

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl carbon and an irreversible water scavenger to drive the condensation equilibrium toward the imine.

  • Isolation: Stir for 12 h. Quench with an equal volume of saturated aqueous NaHCO₃, filter the resulting titanium dioxide salts through a Celite pad, and concentrate the filtrate.

Step 2: Modified Reformatsky Reaction

  • Activation: Suspend activated Zn dust (3.0 equiv) in THF. Add a catalytic amount of CuCl (0.1 equiv) and reflux for 30 minutes to activate the zinc surface.

  • Coupling: Cool the suspension to 0 °C. Add ethyl bromoacetate (2.5 equiv) followed by the slow addition of the sulfinimine (1.0 equiv).

    • Causality: The bulky tert-butylsulfinyl group dictates facial selectivity, shielding one face of the imine to ensure high diastereoselectivity (dr > 95:5) during the nucleophilic attack of the zinc enolate[1].

Step 3: Reduction to 1,3-Amino Alcohol

  • Reduction: Cool a solution of the resulting β-amino ester (1.0 equiv) in THF to exactly 0 °C. Carefully add LiAlH₄ (2.0 equiv) in small portions.

    • Causality: Maintaining 0 °C is critical. Elevated temperatures risk premature reductive cleavage of the N–S bond, which would remove the auxiliary before cyclization, complicating purification and compromising stereochemical integrity.

  • Workup: Stir for 2 h at 0 °C, then quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate granular aluminum salts. Filter and concentrate.

Step 4: CMBP-Mediated Cyclization

  • Ring Closure: Dissolve the 1,3-amino alcohol (1.0 equiv) in anhydrous toluene (0.1 M). Add Tsunoda reagent (CMBP, 1.5 equiv) dropwise. Heat the mixture to 110 °C (reflux) for 12 h.

    • Causality: CMBP activates the primary alcohol for intramolecular Sₙ2 displacement by the weakly nucleophilic sulfinamide nitrogen. CMBP generates volatile or easily separable byproducts (tributylphosphine oxide and acetonitrile), avoiding the intractable hydrazine dicarboxylates associated with traditional Mitsunobu conditions[1][2].

G N1 1,3-Amino Alcohol Chiral precursor N2 Phosphonium Intermediate Activation of primary -OH N1->N2 + CMBP (Tsunoda Reagent) Toluene, 110 °C N3 Intramolecular SN2 Inversion of Stereocenter N2->N3 Deprotonation of NH by basic phosphonium ylide N4 Chiral Azetidine Strained 4-membered ring N3->N4 C-N bond formation Extrusion of Bu3P=O

Mechanistic pathway of Tsunoda reagent-mediated cyclization to form the azetidine ring.

Protocol B: Catalytic Enantioselective [3+1] Cycloaddition

This protocol utilizes transition metal catalysis to achieve high atom economy and enantiopurity.

Step 1: Catalyst Preparation

  • Complexation: In a flame-dried Schlenk tube, combine a Cu(I) salt (e.g., Cu(MeCN)₄PF₆, 10 mol%) and a Chiral Phosphoric Acid ligand (10 mol%) in anhydrous DCM (0.05 M).

  • Stir for 1 h at room temperature to pre-form the active chiral Lewis acid complex.

Step 2: Cycloaddition Reaction

  • Execution: Cool the catalyst solution to -20 °C. Add the Donor-Acceptor (D-A) aziridine (1.0 equiv), followed by the slow addition of the isocyanide (1.2 equiv) via syringe pump over 1 h.

    • Causality: The chiral Lewis acid coordinates to the aziridine, weakening the C–N bond and promoting ring-opening to a chiral zwitterion. The slow addition of isocyanide and the low temperature (-20 °C) are essential to suppress background racemic reactions, thereby maximizing enantiomeric excess (ee) during the insertion step[3].

  • Isolation: Monitor by TLC until complete consumption of the aziridine. Filter the mixture through a short pad of silica gel, concentrate, and purify via flash chromatography.

References

  • Philip, R. M., et al. "Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines." RSC Advances (2020). URL:[Link]

  • Kudale, A., et al. "Cyanomethylenetributylphosphorane-mediated ring closure for the asymmetric synthesis of 2-substituted cyclic amines." Chemical Science (2014). URL:[Link]

  • Zhang, F., et al. "Enantioselective Synthesis of Azetidines through[3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides." Organic Letters (2022). URL:[Link]

Sources

Protecting group strategies for (S)-2-(Fluoromethyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic synthesis of (S)-2-(fluoromethyl)azetidine, a valuable constrained bioisostere of proline and pipecolic acid.[1] The protocol prioritizes the N-Boc protecting group strategy , which is essential not only for purification but for suppressing the inherent tendency of the azetidine ring to rearrange during fluorination.

Executive Summary

  • Target Molecule: (S)-2-(Fluoromethyl)azetidine (isolated as Hydrochloride salt).[1]

  • Primary Challenge: The Azetidinium Rearrangement . Treatment of azetidinemethanols with fluorinating agents can trigger ring expansion to 3-fluoropyrrolidines.[1]

  • Strategic Solution: Use of the N-Boc (tert-butoxycarbonyl) group.[1] Unlike N-alkyl or N-benzyl groups, the carbamate sufficiently reduces the nucleophilicity of the ring nitrogen, kinetically disfavoring the formation of the bicyclic aziridinium intermediate and promoting direct displacement by fluoride.

  • Safety Warning: The free base of 2-(fluoromethyl)azetidine is highly volatile and unstable.[1] It must be isolated and stored as a salt (HCl or Oxalate).

Part 1: Strategic Analysis & Protecting Group Selection

The choice of protecting group (PG) dictates the stability of the ring during the harsh deoxyfluorination step and the method of final isolation.

Protecting GroupSuitabilityMechanism of RemovalStrategic Notes
Boc (Recommended) High Acidolysis (HCl or TFA)Best for Scale. Electron-withdrawing nature suppresses ring expansion.[1] Deprotection with HCl/Dioxane yields the stable salt directly, avoiding handling of the volatile free base.
Cbz (Benzyloxycarbonyl) MediumHydrogenolysis (H₂/Pd)Risk of Defluorination. While stable, removal requires hydrogenation, which can sometimes cleave aliphatic C-F bonds or poison catalysts. Deprotection yields the free amine, necessitating an immediate salt formation step.
Bn (Benzyl) Low HydrogenolysisHigh Rearrangement Risk. The nitrogen remains nucleophilic, significantly increasing the rate of aziridinium formation and subsequent ring expansion to pyrrolidines during fluorination.
Fmoc LowBase (Piperidine)Incompatible. Fluorination reagents (DAST/XtalFluor) often require basic quench or generate HF, which can prematurely cleave Fmoc or cause side reactions.
The Mechanistic Imperative: Suppressing Rearrangement

The following diagram illustrates why N-Boc is strictly required over N-Alkyl/Benzyl groups.

AzetidineRearrangement Start N-Protected 2-Hydroxymethylazetidine Activated Activated Intermediate (OSF2NEt2) Start->Activated DAST/XtalFluor Aziridinium Bicyclic Aziridinium (Ring Strain) Activated->Aziridinium High N-Nucleophilicity (N-Bn, N-Alkyl) Azetidine (S)-2-(Fluoromethyl) azetidine Activated->Azetidine Low N-Nucleophilicity (N-Boc) suppresses N-attack Pyrrolidine 3-Fluoropyrrolidine (Thermodynamic Product) Aziridinium->Pyrrolidine F- Attack (Ring Expansion)

Figure 1: Mechanistic divergence during fluorination. The N-Boc group raises the energy barrier for the "Red Path" (Rearrangement), favoring the "Green Path" (Direct Substitution).[1]

Part 2: Detailed Protocols

Protocol A: Synthesis of (S)-1-Boc-2-(hydroxymethyl)azetidine

Precursor synthesis via reduction of the commercially available carboxylic acid.[1]

Reagents: (S)-1-Boc-azetidine-2-carboxylic acid, Isobutyl chloroformate, N-Methylmorpholine (NMM), NaBH₄, THF/Methanol.[1]

  • Activation: Dissolve (S)-1-Boc-azetidine-2-carboxylic acid (10.0 g, 50 mmol) in anhydrous THF (100 mL) under N₂. Cool to -15°C.[1]

  • Mixed Anhydride Formation: Add NMM (55 mmol) followed by dropwise addition of isobutyl chloroformate (55 mmol). Stir for 30 min at -15°C. A white precipitate (NMM·HCl) will form.

  • Reduction: Filter the mixture rapidly under N₂ to remove salts (optional but cleaner) or proceed directly. Cool filtrate to -15°C. Add NaBH₄ (2.5 eq) dissolved in minimal water/methanol (or add solid NaBH₄ followed by dropwise MeOH).

    • Note: Vigorous gas evolution (H₂). Maintain temp < 0°C.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc).

    • Checkpoint: Product is a colorless oil. Yield typically >85%.[2]

Protocol B: Deoxyfluorination (The Critical Step)

Choice of Reagent:XtalFluor-E® is recommended over DAST due to higher thermal stability, lack of fuming HF generation, and improved selectivity.[3] If DAST must be used, strict temperature control (-78°C) is mandatory.[1]

Reagents: (S)-1-Boc-2-(hydroxymethyl)azetidine, XtalFluor-E, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Anhydrous CH₂Cl₂.[1]

  • Setup: Flame-dry a round-bottom flask. Add (S)-1-Boc-2-(hydroxymethyl)azetidine (1.0 eq) and anhydrous CH₂Cl₂ (0.1 M concentration). Cool to -78°C (Dry ice/Acetone).

  • Base Addition: Add DBU (1.5 eq) dropwise. Stir for 10 mins.

    • Why DBU? It acts as a promoter for XtalFluor and scavenges HF, protecting the Boc group.

  • Fluorination: Add XtalFluor-E (1.2 eq) solid (or suspended in DCM) in portions.

    • If using DAST: Add DAST (1.2 eq) dropwise via syringe. Do not allow temp to rise above -60°C during addition.

  • Reaction: Allow the mixture to warm slowly to 0°C (Keep in bath, let ice melt). Stir at 0°C for 2-4 hours.

    • Self-Validating Step: Monitor by TLC or ¹⁹F NMR.

      • Product ¹⁹F NMR: triplet of doublets around -230 ppm (CH₂F ).[1]

      • Rearrangement Check: Look for signals characteristic of 3-fluoropyrrolidine (distinct shift ~ -170 to -180 ppm).[1]

  • Quench: Pour into sat. NaHCO₃ solution (vigorous bubbling).

  • Isolation: Extract with CH₂Cl₂. Dry (MgSO₄) and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc 9:1). Product is a clear oil.

Protocol C: Deprotection & Salt Formation

Handling the Volatile Amine.

Reagents: 4M HCl in Dioxane, Diethyl Ether.

  • Deprotection: Dissolve the fluorinated intermediate in minimal dry Et₂O. Cool to 0°C.

  • Acidolysis: Add 4M HCl in Dioxane (5 eq) dropwise. Remove ice bath and stir at RT for 3-5 hours.

    • Observation: A white precipitate should begin to form.

  • Isolation:

    • Do NOT rotary evaporate to dryness (Risk of losing free base if HCl is insufficient, though salt is stable).

    • Add excess anhydrous Et₂O to fully precipitate the salt.

    • Filter the solid under N₂ or Argon (hygroscopic).

    • Wash with cold Et₂O.

  • Storage: Store (S)-2-(fluoromethyl)azetidine hydrochloride at -20°C in a desiccator.

Part 3: Data Presentation & Troubleshooting

Analytical Validation (Self-Validating System)
Parameter(S)-2-(Fluoromethyl)azetidine (Target)3-Fluoropyrrolidine (Rearranged Impurity)
¹⁹F NMR ~ -230 ppm (td, J=47, 25 Hz)~ -175 ppm (m)
¹H NMR (Key Signal) CH₂F appears as distinct doublet of multiplets at ~4.5-4.8 ppm.[1]CHF appears as a multiplet at ~5.2 ppm.
Carbon Skeleton 4-membered ring signals (C3/C4 at ~20-50 ppm).[1]5-membered ring signals.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Decomposition Temperature too high during fluorination.[1]Ensure addition at -78°C. Do not exceed 0°C during reaction.[1][4]
Ring Expansion (Pyrrolidine) N-Nucleophilicity too high; inefficient cooling.[1]Ensure N-Boc is intact. Switch from DAST to XtalFluor-E. Ensure slow warming.
Loss of Product Volatility of free base during workup.Never isolate the free amine. Proceed directly from Boc-deprotection to salt precipitation.[1]
Defluorination Hydrolysis of C-F bond.Avoid prolonged exposure to aqueous acid. Use anhydrous HCl/Dioxane.

References

  • L'Heureux, A., et al. (2010).[5] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[5][6] The Journal of Organic Chemistry, 75(10), 3401–3411. Link[1]

  • Couturier, M., et al. (2011). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[1][3][5][6] Organic Process Research & Development, 15, 1438.

  • Van der Veken, P., et al. (2005). Acyl-sulfonamides as inhibitors of the 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr).[1] Bioorganic & Medicinal Chemistry Letters, 15(6), 1615-1618.[1] (Demonstrates N-Boc-prolinol fluorination strategy).

  • Sikora, A., et al. (2020). Recent Advances in the Synthesis and Reactivity of Azetidines.[2][7] Chemical Society Reviews. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(Fluoromethyl)azetidine hydrochloride.[1]Link[1]

Sources

Application Note: Scalable Synthesis of (S)-2-(Fluoromethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs into saturated heterocycles is a cornerstone of modern medicinal chemistry, primarily to modulate pKa (basicity), block metabolic hotspots, and influence lipophilicity (


). (S)-2-(Fluoromethyl)azetidine is a high-value pharmacophore, yet its scale-up is notoriously difficult due to the ring strain of the azetidine core (~26 kcal/mol) and the safety hazards associated with deoxyfluorination reagents.

This Application Note details a process-intensified route for the multi-gram to kilogram synthesis of (S)-2-(Fluoromethyl)azetidine hydrochloride. Unlike traditional academic routes utilizing explosive DAST (Diethylaminosulfur trifluoride), this protocol utilizes XtalFluor-E® or controlled Deoxo-Fluor® conditions to ensure thermal stability and minimize ring-opening elimination byproducts.

Key Process Improvements
  • Safety: Replaced neat DAST with XtalFluor-E (solid) or solution-phase Deoxo-Fluor to mitigate thermal runaway risks.

  • Cost-Efficiency: Utilized a Mixed Anhydride reduction strategy for the starting material, avoiding expensive and hazardous Borane-dimethyl sulfide complexes.

  • Purification: Developed a crystallization-driven isolation of the final HCl salt, eliminating the need for chromatographic purification at the final stage.

Strategic Route Selection

The synthesis is divided into three critical process stages. The logic flow below illustrates the pathway and critical decision nodes.

G Start (S)-N-Boc-Azetidine-2-carboxylic Acid (Starting Material) Step1 Step 1: Reduction (Mixed Anhydride/NaBH4) Start->Step1 Activation Inter1 Intermediate 1: (S)-N-Boc-2-(hydroxymethyl)azetidine Step1->Inter1 Reductive Cleavage Step2 Step 2: Deoxyfluorination (XtalFluor-E / DBU) Inter1->Step2 C-F Bond Formation (Critical Safety Step) Inter2 Intermediate 2: (S)-N-Boc-2-(fluoromethyl)azetidine Step2->Inter2 SN2 Displacement Step3 Step 3: Deprotection & Salt Formation (HCl / iPrOH) Inter2->Step3 Boc Removal Product FINAL PRODUCT: (S)-2-(Fluoromethyl)azetidine HCl Step3->Product Crystallization

Figure 1: Synthetic workflow for the scale-up of (S)-2-(Fluoromethyl)azetidine HCl.

Detailed Experimental Protocols

Stage 1: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid

Objective: Convert the carboxylic acid to the primary alcohol without racemization or ring opening. Rationale: While Borane (


) is common, it poses significant safety risks on scale (hydrogen evolution, quenching exotherms). The Mixed Anhydride  method (Isobutyl chloroformate/N-Methylmorpholine) followed by 

reduction is safer, cheaper, and strictly maintains the (S)-enantiomer integrity.
Materials
ReagentEquiv.Role
(S)-1-Boc-azetidine-2-carboxylic acid1.0Starting Material
N-Methylmorpholine (NMM)1.1Base
Isobutyl chloroformate (IBCF)1.1Activator
Sodium Borohydride (

)
1.5Reductant
THF (Anhydrous)10 VolSolvent
Methanol2 VolQuench/Co-solvent
Protocol
  • Activation: Charge (S)-1-Boc-azetidine-2-carboxylic acid and THF into a reactor. Cool to -10°C .[1]

  • Add NMM followed by the slow addition of IBCF, maintaining internal temperature (Ti) < -5°C. Stir for 30 minutes to form the mixed anhydride.

  • Filtration (Optional but Recommended): Filter off the NMM-HCl salt precipitate to simplify the reduction profile. (On smaller scales, this can be skipped).

  • Reduction: Cool the filtrate to -15°C . Add

    
     as a solution in minimal water or solid (if reactor allows solid addition) portion-wise.
    
  • Methanol Addition: Dropwise add Methanol (gas evolution:

    
    ). Maintain Ti < 0°C.
    
  • Work-up: Quench with saturated

    
    . Extract with Ethyl Acetate.[2] Wash organic layer with Brine.[2] Dry (
    
    
    
    ) and concentrate.
  • Output: Colorless oil. Yield typically 85-92% . Purity >95% (NMR).

Stage 2: Deoxyfluorination (The Critical Process Step)

Objective: Convert the alcohol to the fluoride.[3][4] Safety Criticality: Traditional DAST usage is discouraged on >100g scale due to its low decomposition onset temperature (~90°C) and shock sensitivity. Chosen Reagent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: This protocol describes the XtalFluor-E method for superior safety and selectivity.

Materials
ReagentEquiv.Role
(S)-N-Boc-2-(hydroxymethyl)azetidine1.0Substrate
XtalFluor-E1.2Fluorinating Agent
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1.5HF Scavenger/Activator
Dichloromethane (DCM)15 VolSolvent
Protocol
  • Preparation: Charge XtalFluor-E and anhydrous DCM into a dry reactor under ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    . Cool to -78°C .[5]
    
    • Process Note: If -78°C is not feasible in the pilot plant, -40°C is acceptable with slower addition rates, but enantiomeric excess (ee) must be monitored.

  • Substrate Addition: Add the Stage 1 alcohol (dissolved in minimal DCM) dropwise.

  • Activator Addition: Add DBU dropwise. Exotherm Warning: This step generates heat. Monitor Ti closely.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) over 4 hours. Stir for an additional 12 hours.

  • Quench: Cool to 0°C. Quench with 5% aqueous

    
    .
    
    • Caution: Do not use water initially; rapid hydrolysis of excess reagent generates HF.

  • Purification: Separate phases. The organic layer is washed with 0.1M HCl (to remove DBU) and then brine.

  • Isolation: Concentrate to an oil. Flash chromatography (Hexane/EtOAc) is usually required here to remove elimination byproducts (olefins), although XtalFluor-E minimizes these compared to DAST.

  • Output: (S)-tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate. Yield: 65-75% .

Stage 3: Deprotection and Salt Crystallization

Objective: Remove Boc group and isolate the stable HCl salt. Challenge: The free base is volatile and water-soluble. The salt is hygroscopic.

Protocol
  • Dissolution: Dissolve the Stage 2 intermediate in Isopropyl Alcohol (IPA) (5 Vol).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane or HCl gas in IPA (3-4 equivalents).

  • Reaction: Warm to room temperature. Monitor by TLC/LCMS (disappearance of Boc).

  • Crystallization:

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise as an anti-solvent until turbidity persists.

    • Cool to -20°C for 12 hours.

  • Filtration: Filter the white precipitate under

    
     (hygroscopic!). Wash with cold MTBE.
    
  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Process Safety & Troubleshooting Logic

The following decision tree helps operators navigate common failure modes during the fluorination step.

Safety Start Start Fluorination CheckTemp Is Reactor Temp < -40°C? Start->CheckTemp CheckTemp->Start No (Cool down!) Reagent Select Reagent CheckTemp->Reagent Yes DAST DAST / Deoxo-Fluor Reagent->DAST Legacy Route Xtal XtalFluor-E (Recommended) Reagent->Xtal Modern Route Risk1 HIGH RISK: Exotherm & Elimination DAST->Risk1 Risk2 LOWER RISK: Solid handling, better profile Xtal->Risk2 Action1 Must use Flow Reactor or Cryogenic Batch Risk1->Action1 Action2 Standard Batch Reactor (Glass-lined) Risk2->Action2

Figure 2: Process safety decision logic for the fluorination of azetidinyl alcohols.

Analytical Specifications

To ensure the product meets pharmaceutical standards, the following specifications must be met for the final HCl salt:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white hygroscopic solid
Identity 1H NMR (D2O)Consistent with structure; no Boc signals
Identity 19F NMRSinglet/Multiplet at ~ -220 to -230 ppm (check standard)
Chiral Purity Chiral HPLC> 98.5% ee (S-isomer)
Chemical Purity HPLC (a/a)> 98.0%
Solvent Content GC-HSIPA < 5000 ppm, MTBE < 5000 ppm
Fluoride Content Ion ChromatographyConsistent with theoretical %

References

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.
  • Fluorination Reagent Selection (DAST vs XtalFluor)

    • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Deoxyfluorination Safety Profiles

    • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[6] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[6][7] Journal of the American Chemical Society, 137(30), 9571–9574. Link

  • Process Scale-up of Fluorinated Amines

    • Organic Process Research & Development (OPRD) - General guidelines on DAST scale-up safety. See: Safety of Deoxofluor and DAST. Link

  • Product Characterization Data

    • BenchChem.[2] (n.d.). Application Notes and Protocols: Azetidine derivatives. Link (Verified via search context 1.16).

Disclaimer: This protocol involves the handling of hazardous fluorinating agents and strained heterocycles. All operations must be conducted in a fume hood with appropriate PPE. Consult your site's Safety Officer before scaling up.

Sources

Application Note: Incorporation of (S)-2-(Fluoromethyl)azetidine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Modulating Conformational Dynamics and Enhancing Proteolytic Stability in Peptidomimetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The strategic introduction of fluorine into amino acid side chains and peptidomimetic scaffolds is a cornerstone of modern drug design, enabling enhanced pharmacokinetic properties, precise conformational control, and novel ¹⁹F-NMR applications[1]. Among fluorinated building blocks, (S)-2-(Fluoromethyl)azetidine has emerged as a highly specialized moiety. By combining the conformational rigidity of a four-membered azetidine ring with the unique stereoelectronic properties of a fluoromethyl group, this secondary amine serves as a powerful tool for structural biologists and medicinal chemists.

This application note details the mechanistic rationale and experimental workflows for incorporating (S)-2-(Fluoromethyl)azetidine into peptide scaffolds, focusing on its ability to lock bioactive conformations, resist metabolic degradation, and maximize target degradation efficacy.

Mechanistic Insights: The Causality of Fluorination

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen, rather than simply how to use it. The incorporation of (S)-2-(Fluoromethyl)azetidine is driven by three distinct causal mechanisms:

Stereoelectronic Conformational Control

The azetidine ring restricts the


 and 

dihedral angles of the peptide backbone, acting as a constrained proline surrogate. Crucially, the highly electronegative fluorine atom exerts a strong stereoelectronic effect (the gauche effect) when placed adjacent to an amide bond. This biases the ring pucker and strongly influences the cis/trans isomerization state of the preceding amide bond, effectively locking the peptide into a predefined bioactive

-turn or extended conformation[1].
Absolute Proteolytic and Metabolic Stability

Standard hydroxy-azetidines (e.g., 3-hydroxyazetidine) are notoriously unstable; they are susceptible to reverse aldol cleavage at physiological pH (pH > 8), which severely damages the protein structure[2]. In stark contrast, fluorinated azetidines are metabolically inert and completely resistant to aldol cleavage[2]. Furthermore, the strongly electron-withdrawing fluoromethyl group decreases the basicity of the local environment, shielding the adjacent amide bond from recognition by proteolytic enzymes.

Maximizing Target Degradation Efficacy

In the realm of Targeted Protein Degradation (TPD), surface lipophilicity and precise spatial orientation are paramount. Appending a fluoromethyl azetidine moiety to a ligand optimally alters the target's surface conformation, maximizing E3 ligase recruitment and subsequent proteasomal degradation. This exact mechanism was validated in the development of GDC-0927, where a fluoromethyl azetidine side-chain was proven to be the optimal ring system for maximizing Estrogen Receptor-alpha (ER-α) degradation in tamoxifen-resistant breast cancer models[3].

Degradation_Pathway N1 Target Protein (e.g., ER-α) N2 Ligand Binding (Fluoromethyl Azetidine Scaffold) N1->N2 N3 Receptor Conformational Shift (Stereoelectronically Driven) N2->N3 N4 E3 Ligase Recruitment & Polyubiquitination N3->N4 N5 Proteasomal Degradation (Maximized Efficacy) N4->N5

Mechanism of target degradation enhanced by fluorinated azetidine-induced conformational changes.

Data Presentation: Comparative Scaffold Analysis

To justify the synthetic effort of incorporating (S)-2-(Fluoromethyl)azetidine, we summarize its quantitative advantages over traditional cyclic scaffolds.

Scaffold ModificationConformational RestrictionMetabolic Stability (pH > 8)Lipophilicity (LogD)Target Degradation Efficacy
Unmodified Proline High (Pyrrolidine ring)HighBaselineLow
3-Hydroxyazetidine Very High (Azetidine ring)Low (Reverse aldol cleavage)LowModerate
(S)-2-(Fluoromethyl)azetidine Very High (Azetidine ring)High (Metabolically inert)HighMaximized

Experimental Protocols

Because (S)-2-(Fluoromethyl)azetidine is a secondary amine, it is most effectively incorporated via on-resin side-chain derivatization (e.g., forming an amide bond with an orthogonal Asp or Glu residue). This protocol is designed as a self-validating system : the use of orthogonal allyl deprotection ensures that the fluorinated building block can only couple to the intended site, preventing sequence scrambling.

Protocol A: On-Resin Side-Chain Derivatization via SPPS

Materials & Reagents:

  • Fmoc-AA-Resin containing a Glu(OAll) or Asp(OAll) residue.

  • (S)-2-(Fluoromethyl)azetidine hydrochloride.

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄], Phenylsilane (PhSiH₃).

  • HATU, DIPEA, DMF, DCM, Methanol.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes to maximize pore accessibility.

  • Orthogonal Allyl Deprotection: Treat the resin with Pd(PPh₃)₄ (0.1 eq) and PhSiH₃ (10 eq) in DCM for 45 minutes in the dark.

    • Causality: PhSiH₃ acts as a mild, effective scavenger for the liberated allyl cation, preventing re-alkylation of the peptide. The Pd catalyst ensures strictly orthogonal deprotection without affecting Fmoc or tBu protecting groups.

  • Washing: Wash the resin extensively with DCM (3x), DMF (3x), and 0.5% DIPEA in DMF (3x) to remove all palladium byproducts.

  • Carboxylate Activation: Pre-activate the exposed free carboxylate by adding HATU (3.0 eq) and DIPEA (6.0 eq) in DMF. Agitate for 3 minutes.

  • Azetidine Coupling: Add (S)-2-(Fluoromethyl)azetidine hydrochloride (3.0 eq) to the reaction vessel. Agitate at room temperature for 2 to 4 hours.

    • Causality: Because the building block is supplied as a hydrochloride salt, a stoichiometric excess of DIPEA is mandatory to neutralize the HCl and liberate the free secondary amine, enabling efficient nucleophilic attack on the activated ester.

  • Validation Wash: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

SPPS_Workflow N1 1. Swell Resin Fmoc-Glu(OAll)-Resin N2 2. Allyl Deprotection Pd(PPh3)4, PhSiH3 N1->N2 N3 3. Amide Coupling (S)-2-(Fluoromethyl)azetidine HATU, DIPEA N2->N3 N4 4. Global Cleavage TFA / TIPS / H2O N3->N4 N5 5. Final Product Fluorinated Peptidomimetic N4->N5

Workflow for the solid-phase synthesis and incorporation of (S)-2-(Fluoromethyl)azetidine.
Protocol B: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the dried resin with a mixture of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality: The fluoromethyl group is highly stable to strongly acidic conditions; therefore, standard TFA cleavage protocols will not induce defluorination or ring-opening.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude fluorinated peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting pellet.

Protocol C: Conformational Validation via ¹⁹F-NMR

To validate that the (S)-2-(Fluoromethyl)azetidine has induced the desired conformational restriction, ¹⁹F-NMR is utilized as a highly sensitive structural probe.

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in 600 µL of D₂O or CD₃OD.

  • Acquisition: Acquire ¹⁹F-NMR spectra at 298 K (typical chemical shifts for the fluoromethyl group will appear between -220 to -230 ppm).

  • Data Interpretation: The ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. The presence of distinct peak splitting patterns or multiple resonances directly quantifies the cis/trans rotameric populations of the amide bond, validating the stereoelectronic restriction imposed by the scaffold.

References

  • Miles, S. A., Nillama, J. A., & Hunter, L. (2023). "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." Molecules, 28(17), 6192. URL: [Link]

  • Kahraman, M., Govek, S. P., Nagasawa, J. Y., et al. (2019). "Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927." ACS Medicinal Chemistry Letters, 10(1), 50-55. URL: [Link]

  • Liu, Z., Jenkinson, S. F., Vermaas, T., et al. (2015). "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar." The Journal of Organic Chemistry, 80(9), 4244-4258. URL: [Link]

Sources

Application Notes and Protocols for (S)-2-(Fluoromethyl)azetidine Derivatives in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Azetidine Scaffold in Antibacterial Research

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield next-generation antibiotics. The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional geometry offer unique opportunities for creating compounds with improved potency, selectivity, and pharmacokinetic profiles. When incorporated into larger molecular frameworks, such as the fluoroquinolones, azetidine moieties have been shown to significantly enhance antibacterial activity.[3][4] This guide focuses on a specific, yet underexplored, class of these compounds: (S)-2-(Fluoromethyl)azetidine derivatives, highlighting their potential as building blocks for new antibacterial agents. The introduction of a fluoromethyl group at the C2 position is a strategic design element intended to modulate the electronic properties and metabolic stability of the resulting molecules, potentially leading to enhanced efficacy and a favorable safety profile.[5][6]

Section 1: Synthesis of the (S)-2-(Fluoromethyl)azetidine Core

The synthesis of enantiomerically pure 2-substituted azetidines is a non-trivial challenge due to the ring strain of the four-membered system.[7] However, several strategies have been developed for the synthesis of related chiral azetidines, which can be adapted for the preparation of the (S)-2-(fluoromethyl)azetidine core. A plausible and efficient approach involves a multi-step synthesis starting from readily available chiral precursors.

Proposed Synthetic Pathway

A logical synthetic route to (S)-2-(Fluoromethyl)azetidine would leverage established methods for the synthesis of trifluoromethylated and other 2-substituted azetidines.[8][9] The following proposed pathway is a composite of established chemical transformations, designed to yield the target compound in its desired stereoconfiguration.

Synthetic_Pathway A Commercially Available Chiral Precursor B Introduction of Fluoromethyl Group A->B Fluorination C Formation of γ-Amino Alcohol B->C Reduction D Cyclization to Azetidine Ring C->D Intramolecular Nucleophilic Substitution E (S)-2-(Fluoromethyl)azetidine D->E Deprotection Mechanism_of_Action Drug (S)-2-(Fluoromethyl)azetidinyl Fluoroquinolone Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Drug->Target Inhibition Process1 DNA Replication & Transcription Target->Process1 Essential for Outcome Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) Process1->Outcome

Caption: Proposed mechanism of action for fluoroquinolone derivatives.

Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to confirm the precise binding interactions and the specific contribution of the (S)-2-(fluoromethyl)azetidine moiety to the overall activity.

Section 5: Concluding Remarks and Future Directions

(S)-2-(Fluoromethyl)azetidine derivatives represent a promising, yet underexplored, avenue for the development of novel antibacterial agents. The synthetic strategies and evaluation protocols outlined in this guide provide a solid framework for researchers in this field. Future work should focus on the synthesis and screening of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies will be crucial to fully understand their mode of action and to optimize their therapeutic potential. The strategic incorporation of fluorine in this unique heterocyclic scaffold holds significant promise for overcoming the challenges of antimicrobial resistance.

References

  • Dixit, D., & Kumar, A. (2013). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(12), 4629-4635.
  • Esteve-Subirana, A., et al. (1995). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial Agents and Chemotherapy, 39(5), 1079-1085.
  • Wang, Y., et al. (2012). Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety. Archiv der Pharmazie, 345(7), 558-567.
  • Al-Soud, Y. A., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 55(6), 1438-1446.
  • Li, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Scuiller, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590).
  • Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23, 4945-4956.
  • Patel, R., & Bhandari, A. (2012). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 245-248.
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40.
  • Tavani, C., et al. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Molecules, 26(13), 3895.
  • Rittner, A., et al. (2022). A new element in the fight against antibiotic resistance. BioTechniques.
  • Samadhiya, P., et al. (2011). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 76(10), 1337-1349.
  • Yilmaz, I., & Kucukislamoglu, M. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Liu, X., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4339.
  • Scuiller, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
  • Singh, G., & Kumar, D. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 114-122.
  • D'hooghe, M., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 5982-5992.
  • Yilmaz, I., & Kucukislamoglu, M. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Liu, X., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules.
  • Nazari, N., & Souldozi, A. (2023). Synthesis and Evaluation of Antibacterial Activity of Novel Disubstituted 1,3,4-Oxadiazoles Derivatives Containing Fluorine Substituent. Journal of Biotechnology and Bioprocessing, 4(3).

Sources

Strategic Incorporation of (S)-2-(Fluoromethyl)azetidine in SAR Studies: Optimizing Target Degradation and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, particularly within the development of Targeted Protein Degraders (TPDs) and Selective Estrogen Receptor Degraders (SERDs), the optimization of the basic side chain is critical for maximizing both target degradation efficacy and oral bioavailability[1]. The transition from traditional pyrrolidine or piperidine side chains to highly functionalized small-ring azaheterocycles represents a significant paradigm shift.

The chiral building block (S)-2-(fluoromethyl)azetidine has emerged as a privileged motif in Structure-Activity Relationship (SAR) campaigns[1][2]. Its utility is driven by three distinct physicochemical and mechanistic advantages:

  • Basicity Tuning (pKa Modulation): The strong electron-withdrawing inductive effect (-I) of the fluorine atom, combined with the increased s-character of the azetidine nitrogen lone pair, significantly depresses the basicity of the amine (pKa ~7.8) compared to standard pyrrolidines (pKa ~9.5). This reduction in basicity minimizes hERG liability, reduces phospholipidosis risk, and enhances membrane permeability.

  • Conformational Restriction & Vectoring: The rigid four-membered azetidine ring restricts the conformational space of the side chain. The (S)-stereocenter precisely vectors the fluoromethyl group into a specific spatial trajectory. In the context of ER-α degraders like GDC-0927, this precise vectoring maximizes the surface hydrophobicity of the ligand-receptor complex, which is the primary driver for recruiting the ubiquitin-proteasome machinery[1][3].

  • Metabolic Stability: The strategic placement of the fluorine atom shields the adjacent α-carbon from cytochrome P450-mediated oxidation, improving the overall pharmacokinetic (PK) profile and oral exposure (AUC)[4].

SAR_Workflow N1 Lead Compound (Sub-optimal PK/Efficacy) N2 Incorporate (S)-2-(Fluoromethyl)azetidine (Stereospecific Vectoring) N1->N2 N3 Evaluate pKa & Lipophilicity (Physicochemical Tuning) N2->N3 N4 In Vitro Target Degradation Assay (e.g., ER-alpha In-Cell Western) N3->N4 N5 In Vivo PK/PD Profiling (Oral Bioavailability & Tumor Regression) N4->N5 N5->N2 Iterative SAR Loop N6 Candidate Selection (e.g., GDC-0927) N5->N6

Figure 1: SAR optimization workflow utilizing (S)-2-(fluoromethyl)azetidine.

Quantitative SAR Data: The Impact of Side-Chain Morphing

The superiority of the (S)-2-(fluoromethyl)azetidine motif is best illustrated by the SAR evolution of the chromene-based SERD series that led to the clinical candidate GDC-0927[1][2]. By systematically morphing the side chain, researchers observed a direct correlation between the stereospecific fluorinated azetidine, enhanced degradation efficacy, and superior in vivo exposure.

Table 1: SAR Progression of Basic Side Chains in ER-α Degraders

Side Chain MotifCalculated pKaER-α Degradation Efficacy (Dmax)Oral Exposure (AUC at 10 mg/kg, μg·h/mL)In Vivo Tumor Regression
Pyrrolidine~9.575%0.04Poor
(R)-3-Methylpyrrolidine~9.589%0.08Moderate
Azetidine~8.592%0.16Good
(S)-2-(Fluoromethyl)azetidine ~7.8 97% 0.22 Robust

Data synthesized from the identification of GDC-0927[1]. The (S)-2-(fluoromethyl)azetidine side chain not only maximizes the degradation efficacy (97%) but also significantly improves the oral AUC compared to the pyrrolidine analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent false positives.

Protocol A: Covalent Integration via Reductive Amination

Objective: To covalently attach (S)-2-(fluoromethyl)azetidine to an aldehyde-bearing core scaffold without inducing racemization at the C2 stereocenter. Causality & Rationale: Reductive amination using sodium triacetoxyborohydride (STAB) is selected over direct alkylation. Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and elimination side-reactions. STAB is mild enough to tolerate the deactivated nature of the fluorinated amine while preventing the reduction of the starting aldehyde to an alcohol.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 1.0 eq of the core aldehyde and 1.2 eq of (S)-2-(fluoromethyl)azetidine hydrochloride in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Basification: Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Validation Checkpoint: The hydrochloride salt must be neutralized to liberate the nucleophilic free base. Excess base is strictly avoided to prevent base-catalyzed aldol condensation of the core aldehyde.

  • Imine Formation: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor the complete disappearance of the aldehyde via LC-MS.

  • Reduction: Cool the mixture back to 0°C. Add 1.5 eq of STAB portion-wise over 10 minutes. Stir at RT for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Chiral Validation: Purify the crude product via reverse-phase prep-HPLC.

    • Self-Validating Check: Run Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard to confirm that the enantiomeric excess (ee) remains >98%, proving that the basic conditions did not epimerize the sensitive C2 position.

Protocol B: In-Cell Western (ICW) for Target Degradation Validation

Objective: To quantify the degradation efficacy (Dmax) and potency (DC50) of the synthesized (S)-2-(fluoromethyl)azetidine candidates in a native cellular context. Causality & Rationale: ICW is preferred over traditional Western blotting because it allows for high-throughput, quantitative measurement of endogenous protein levels without the artifacts introduced by cell lysis and protein extraction.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells (expressing wild-type ER-α) in a 96-well black-walled, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response of the synthesized compound (ranging from 0.1 nM to 10 μM) for 24 hours.

    • Self-Validating Control Arm: Co-treat a parallel set of wells with the compound + 10 μM MG132 (a potent 26S proteasome inhibitor). If the target protein is rescued in this arm, it definitively proves the mechanism of action is proteasomal degradation rather than transcriptional downregulation or assay interference.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at RT. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Staining: Block with Intercept® Blocking Buffer for 1 hour. Incubate with primary anti-ER-α antibody (1:1000) overnight at 4°C. Wash 3x with PBS-T. Incubate with IRDye® 800CW secondary antibody (1:5000) and CellTag™ 700 Stain (1:2000) for 1 hour at RT in the dark.

    • Causality: CellTag 700 stains total cell volume, acting as an internal normalization control to account for variations in cell number or compound-induced cytotoxicity.

  • Imaging & Analysis: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Normalize the 800 nm signal (ER-α) to the 700 nm signal (Total Cell). Calculate Dmax relative to the DMSO vehicle control.

SERD_Mechanism L Ligand with (S)-2-(Fluoromethyl)azetidine R Estrogen Receptor (ER-α) L->R High Affinity Binding C Ligand-Receptor Complex (Altered Conformation) R->C Conformational Shift U Ubiquitination Machinery (Recruitment) C->U Surface Hydrophobicity P 26S Proteasome U->P Polyubiquitination D ER-α Degradation (Signal Suppression) P->D Proteolysis

Figure 2: Mechanistic pathway of target degradation driven by side-chain vectoring.

Conclusion

The integration of (S)-2-(fluoromethyl)azetidine is a highly effective strategy for overcoming the limitations of traditional basic side chains in drug discovery. By carefully balancing pKa, lipophilicity, and stereospecific conformational control, this motif drives robust target degradation while maintaining excellent oral pharmacokinetics. Researchers applying this building block must utilize rigorous, self-validating protocols—such as precise reductive amination and proteasome-controlled degradation assays—to accurately capture its SAR benefits.

References

  • Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry.[Link]

  • New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives. ScienceOpen / NIH PubMed Central.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of (S)-2-(Fluoromethyl)azetidine . It prioritizes mechanistic understanding, troubleshooting, and safety.

Ticket ID: SYN-AZE-F-002 Subject: Optimization, Troubleshooting, and Scale-Up of Chiral Fluorinated Azetidines Status: Resolved / Knowledge Base Article

Executive Summary & Molecule Profile

Target Molecule: (S)-2-(Fluoromethyl)azetidine (often isolated as HCl or TFA salt) CAS: 4551-88-6 (Hydrochloride) Core Challenge: The synthesis is chemically deceptive. While it appears to be a simple functional group interconversion (alcohol


 fluoride), the strain of the 4-membered azetidine ring creates a high propensity for ring expansion  (to pyrrolidines) or ring opening  during the fluorination step.
Critical Success Factor:  Controlling the carbocationic character of the intermediate during deoxyfluorination to prevent skeletal rearrangement.

Validated Synthetic Workflow

The most robust route utilizes (S)-1-Boc-azetidine-2-carboxylic acid as the chiral pool starting material. This route preserves stereochemistry and utilizes the Boc group to suppress nitrogen nucleophilicity, which is essential to prevent ring expansion.

Diagram 1: Synthetic Pathway & Critical Control Points

G Start (S)-Azetidine-2-carboxylic acid (Chiral Precursor) Step1 Step 1: N-Protection (Boc2O, NaOH) Start->Step1 Inter1 (S)-1-Boc-azetidine-2-carboxylic acid Step1->Inter1 Step2 Step 2: Reduction (BH3·DMS or iBuOCOCl/NaBH4) Inter1->Step2 Inter2 (S)-1-Boc-2-(hydroxymethyl)azetidine (STABLE STOPPING POINT) Step2->Inter2 Step3 Step 3: Deoxyfluorination (XtalFluor-E or DAST, -78°C) Inter2->Step3  CRITICAL STEP Inter3 (S)-1-Boc-2-(fluoromethyl)azetidine Step3->Inter3  Success (Kinetic Control) Side1 SIDE REACTION: Ring Expansion to 3-Fluoropyrrolidine Step3->Side1  Failure (Thermodynamic Control) Step4 Step 4: Deprotection & Salt Formation (HCl/Dioxane or TFA) Inter3->Step4 Final (S)-2-(Fluoromethyl)azetidine HCl (Target) Step4->Final

Caption: Workflow for (S)-2-(Fluoromethyl)azetidine synthesis highlighting the critical fluorination bottleneck.

Detailed Protocols & Troubleshooting

Phase 1: Precursor Synthesis (Protection & Reduction)

Objective: Synthesize (S)-1-Boc-2-(hydroxymethyl)azetidine. Mechanism: Nucleophilic acyl substitution followed by hydride reduction.

Standard Protocol:

  • Protection: Treat (S)-azetidine-2-carboxylic acid with

    
     and 
    
    
    
    in dioxane/water. Acidify carefully to pH 3-4 to extract the acid.
  • Reduction: React the Boc-acid with

    
     (Borane dimethyl sulfide) in THF at 0°C 
    
    
    
    RT. Alternatively, form the mixed anhydride with isobutyl chloroformate (IBCF) and reduce with
    
    
    in water/THF (safer for scale-up).

Troubleshooting Guide:

Issue Probable Cause Corrective Action

| Low Yield (Reduction) | Borane complex degradation or incomplete quenching. | Use fresh


. Ensure oxidative quench (MeOH) is thorough to break Boron-Amine complexes. |
| Racemization  | Overheating during mixed anhydride formation. | If using IBCF, maintain temperature strictly 

during activation. | | Product not extracting | The alcohol is water-soluble.[1] | Saturate the aqueous phase with NaCl (salting out) and use EtOAc/THF mixtures for extraction. |
Phase 2: The Critical Fluorination (Deoxyfluorination)

Objective: Convert the primary alcohol to a fluoride without triggering ring expansion. The Hazard: The Azetidinyl-methyl cation is highly prone to rearranging into the thermodynamically more stable 5-membered pyrrolidinyl cation .

Protocol A: DAST (Diethylaminosulfur trifluoride) - The Classic Route
  • Reagent: DAST (1.2 equiv).

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Conditions: Strictly -78°C addition, warm to RT very slowly.

  • Procedure:

    • Cool solution of (S)-1-Boc-2-(hydroxymethyl)azetidine in DCM to -78°C.

    • Add DAST dropwise.

    • Stir at -78°C for 1h.

    • Allow to warm to RT overnight.

    • Quench with sat.

      
      .
      
Protocol B: XtalFluor-E / SulfoxFluor - The Modern/Safer Route
  • Why: These reagents are solid, thermally stable, and less acidic than DAST, reducing the "carbocation lifetime" and thus minimizing rearrangement.

  • Additives: Requires an exogenous fluoride source (e.g.,

    
    ) and a base (DBU).
    
  • Procedure:

    • Mix alcohol,

      
      , and DBU in DCM at -78°C.
      
    • Add XtalFluor-E.

    • Warm to 0°C (often sufficient, avoiding RT helps prevents rearrangement).

Diagram 2: Mechanism of Failure (Ring Expansion)

ReactionMechanism Alcohol Alcohol Precursor (4-membered ring) Activated Activated Species (-OSF2NEt2) Alcohol->Activated DAST IonPair Tight Ion Pair [Cation...F-] Activated->IonPair -Leaving Group Target 2-(Fluoromethyl)azetidine (Target) IonPair->Target Fast F- attack Rearranged 3-Fluoropyrrolidine (Impurity) IonPair->Rearranged Ring Expansion (Driven by Strain) PathSuccess Pathway A: SN2 Attack (Kinetic Product) PathFail Pathway B: Rearrangement (Thermodynamic Product)

Caption: Competition between direct fluorination (Green) and ring expansion (Red). N-Boc protection disfavors the red path by destabilizing the nitrogen's participation.

FAQ: Fluorination Troubleshooting

Q: I see a major impurity by NMR (approx 30-50%). What is it? A: It is likely 3-fluoro-1-Boc-pyrrolidine .

  • Diagnosis: Check

    
     NMR. The chemical shift of the pyrrolidine fluoride is distinct from the azetidine methyl fluoride.
    
  • Fix: Your reaction temperature rose too fast, or the mixture was too acidic. Switch to XtalFluor-E or ensure the DAST reaction stays at -78°C for longer before quenching.

Q: Can I use a Mesylate/Tosylate displacement instead of DAST? A: Yes, and it is often safer.

  • Protocol: Convert alcohol to OMs (Mesyl chloride,

    
    ). Treat with TBAF (anhydrous)  or CsF  in t-Amyl alcohol or DMF.
    
  • Benefit: This forces an

    
     mechanism, which strictly avoids the carbocation intermediate responsible for ring expansion.
    
  • Risk: If the nitrogen is not electron-deficient enough (i.e., if Boc is lost), the nitrogen lone pair will displace the mesylate to form a bicyclic aziridinium ion, which will open to a mixture of ring sizes. Ensure Boc is intact.

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group and isolate the product. Challenge: The free base is a volatile oil and can polymerize.

Protocol:

  • Dissolve the fluorinated intermediate in minimal dioxane or

    
    .
    
  • Add

    
     in dioxane (excess).
    
  • Stir at RT for 2-4 hours.

  • Do not rotovap to dryness under high vacuum if you suspect free base presence. The salt will precipitate.

  • Filter the solid or decant the solvent. Wash with

    
    .
    
  • Store as the Hydrochloride salt.

FAQ: Isolation Q: My product disappeared after deprotection! A: You likely pumped it off. (S)-2-(Fluoromethyl)azetidine free base is volatile. Always keep it as the HCl or TFA salt. If you must neutralize, do so in solution and use immediately.

References & Authority

  • Synthesis of Azetidine-2-carboxylic acid (Precursor):

    • Source:ClockSS Archive / Heterocycles. "Preparation and Synthetic Applications of Azetidines."

    • Relevance: Establishes the stability of the N-Boc-2-lithio/hydroxymethyl intermediates.

  • Deoxyfluorination Reagents (SulfoxFluor/XtalFluor):

    • Source:Sigma-Aldrich / Chem. Eur. J. "Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)."

    • Relevance: Provides the protocol for milder fluorination to avoid rearrangement.

  • Ring Expansion Mechanisms (DAST):

    • Source:University of Michigan / ResearchGate. "Ring enlargement and ring contraction induced by DAST."

    • Relevance: Mechanistic proof of the azetidine-to-pyrrolidine expansion pathway via carbocations.

  • General Azetidine Handling:

    • Source:NIH / PMC. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."

    • Relevance: Discusses the stability of azetidines under acidic/basic conditions.

Sources

Optimization of reaction conditions for (S)-2-(Fluoromethyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-2-(Fluoromethyl)azetidine Synthesis Ticket ID: #AZ-F-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Strain-Release" Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of (S)-2-(fluoromethyl)azetidine is failing in one of three ways:

  • Ring Expansion: You are isolating 3-fluoropyrrolidine instead of the azetidine.

  • Decomposition: Your reaction turns into a black tar upon adding the fluorinating agent.

  • Racemization: You are losing the enantiopurity of the (S)-center.

The azetidine ring possesses significant ring strain (~26 kcal/mol). When you activate the pendant hydroxymethyl group for fluorination, you create a competition between intermolecular nucleophilic attack (by Fluoride) and intramolecular attack (by the Nitrogen lone pair). The latter pathway is kinetically rapid and thermodynamically irreversible, leading to ring expansion.

Below is your troubleshooting guide, structured by failure mode.

Module 1: The Ring Expansion Issue (Regioselectivity)

User Query: "I used DAST on N-Boc-2-(hydroxymethyl)azetidine, but NMR shows a mixture of products. It looks like the ring expanded. Why?"

Technical Diagnosis: You have triggered Neighboring Group Participation (NGP) . Upon activation of the alcohol (forming a leaving group), the nitrogen lone pair—even when carbamate-protected—can attack the exocyclic methylene carbon. This forms a bicyclic 1-azoniabicyclo[2.1.0]pentane (aziridinium) intermediate. Fluoride then opens this highly strained intermediate at the bridgehead carbon (thermodynamic path), yielding the 5-membered 3-fluoropyrrolidine.

The Solution: Modulating Nucleophilicity & Reagent Choice
ParameterRecommendationScientific Rationale
Protecting Group N-Cbz or N-Ts (Avoid N-Boc if possible)N-Boc is acid-labile. DAST generates HF, which cleaves the Boc. The resulting free amine immediately rearranges. N-Cbz is stable to HF. N-Ts (Tosyl) strongly withdraws electron density, shutting down NGP.
Reagent XtalFluor-E + DBU DAST/Deoxo-Fluor release free HF. XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) does not release HF unless promoted.[1] Using DBU buffers the system, preventing acid-catalyzed Boc removal.
Temperature -78 °C to -40 °C Maintain Kinetic Control. High temperatures favor the thermodynamic rearrangement to the pyrrolidine.
Visualization: The Rearrangement Mechanism

Rearrangement Start N-Protected (S)-2-Hydroxymethyl azetidine Activated Activated Species (OSF2Net2) Start->Activated XtalFluor-E Path_A Direct SN2 (Fluoride Attack) Activated->Path_A Kinetic Control (Low Temp) Path_B NGP (Nitrogen Attack) Activated->Path_B Thermodynamic Control (High Temp / Acid) Target TARGET: (S)-2-(Fluoromethyl) azetidine Path_A->Target Intermed Aziridinium Ion (Bicyclic Intermediate) Path_B->Intermed Product_B FAILURE: 3-Fluoropyrrolidine Intermed->Product_B Ring Expansion

Caption: Figure 1. Divergent pathways. Path A leads to the target via direct displacement. Path B leads to ring expansion via neighboring group participation (NGP).

Module 2: Optimized Protocol (The "Golden Route")

User Query: "Give me a protocol that minimizes side reactions."

Standard Operating Procedure (SOP-AZF-02): This protocol utilizes XtalFluor-E , which is superior to DAST for acid-sensitive substrates like azetidines [1].

Reagents:

  • Substrate: (S)-1-(benzyloxycarbonyl)-2-(hydroxymethyl)azetidine (N-Cbz is preferred over Boc).

  • Fluorinating Agent: XtalFluor-E (1.5 equiv).

  • Promoter/Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

  • Solvent: Anhydrous DCM (0.1 M concentration).

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solution A: Dissolve (S)-N-Cbz-2-(hydroxymethyl)azetidine (1.0 equiv) and DBU (2.0 equiv) in anhydrous DCM. Cool to -78 °C .

  • Addition: Add solid XtalFluor-E (1.5 equiv) in one portion. (Note: XtalFluor is a solid, making it safer to handle than liquid DAST).[2]

  • Reaction: Stir at -78 °C for 1 hour. Allow to warm slowly to -10 °C over 2 hours. Do not heat to reflux.

  • Quench: Pour the cold mixture into saturated aqueous NaHCO3. Vigorous bubbling will occur (CO2 release).

  • Workup: Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove DBU), then Brine. Dry over MgSO4.[3][4]

Critical Checkpoint:

  • Why DBU? It acts as an HF scavenger and activates the XtalFluor intermediate without creating a highly acidic environment that degrades the ring [2].

Module 3: Stability & Isolation (The "Missing Yield" Ticket)

User Query: "My crude NMR looks good, but after column chromatography, I lost 50% of my mass. Is the compound volatile?"

Technical Diagnosis: Yes. 2-(Fluoromethyl)azetidines, especially the free base or small N-protected variants, can be volatile. Furthermore, the azetidine ring is sensitive to silica gel (Lewis acidic sites can trigger ring opening).

Troubleshooting Guide:

IssueFix
Volatility Do not use high vacuum (< 10 mbar) for extended periods if the molecular weight is low.
Silica Degradation Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading your column. This neutralizes acidic sites.
Visualization Azetidines stain poorly with UV. Use Permanganate (KMnO4) or Ninhydrin (if Boc is removed) for TLC visualization.
Decision Tree: Optimization Logic

Optimization Start Start Synthesis CheckPG Is Nitrogen Protected? Start->CheckPG PG_No Protect Nitrogen (Cbz or Ts preferred) CheckPG->PG_No No PG_Yes Select Reagent CheckPG->PG_Yes Yes PG_No->CheckPG Reagent_DAST Using DAST/Deoxo-Fluor? PG_Yes->Reagent_DAST Reagent_Xtal Using XtalFluor-E? PG_Yes->Reagent_Xtal DAST_Risk Risk: Acidic HF Release -> Boc Cleavage -> Rearrangement Reagent_DAST->DAST_Risk Xtal_Path Add DBU (Base) Temp < -40°C Reagent_Xtal->Xtal_Path Result_Good Success: (S)-2-(Fluoromethyl)azetidine Xtal_Path->Result_Good

Caption: Figure 2. Optimization logic flow. Selecting XtalFluor-E over DAST minimizes acid-mediated side reactions.

FAQ: Advanced Technical Questions

Q: Can I use the "Strain-Release" method instead of deoxyfluorination? A: Yes, and it is often cleaner for scale-up. This involves synthesizing 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane and reacting it with a nucleophile. However, this requires specialized starting materials (azabicyclobutanes). For direct conversion of the alcohol, the XtalFluor route described above is the industry standard [3].

Q: How do I confirm I have the Azetidine and not the Pyrrolidine? A:

  • 13C NMR: Look for the characteristic chemical shifts. Azetidine ring carbons typically appear upfield compared to pyrrolidines.

  • Coupling Constants (J-values): The geminal H-F coupling in the -CH2F group of the azetidine will be distinct (typically J = 47-48 Hz). In the rearranged 3-fluoropyrrolidine, the fluorine is on a secondary carbon (-CHF-), showing a doublet of multiplets with similar J values but a very different splitting pattern in 1H NMR.

References

  • L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][2] Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Couturier, M., et al. (2011). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][3][5] Organic Letters, 13(10), 2564-2567.

  • Dolfen, J., et al. (2012). "Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts." Journal of Organic Chemistry, 77(14), 5982-5992.[6] Link

Sources

Purification of polar fluorinated azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of Polar Fluorinated Azetidines

Ticket ID: #FAZ-PUR-001 Subject: Resolution strategies for volatility, ring-opening, and retention issues in 3-fluoroazetidine derivatives. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Triple Threat" Challenge

Purifying polar fluorinated azetidine derivatives presents a unique convergence of three physicochemical challenges that defeat standard workflows. Unlike stable piperidines or pyrrolidines, these molecules possess:

  • Kinetic Instability: High ring strain (~25 kcal/mol) makes them susceptible to ring-opening polymerization (ROP) or hydrolysis, especially under acidic conditions or elevated temperatures.[1][2]

  • Amphiphilic Polarity: The C-F bond introduces a strong dipole moment.[2] While the core is organic, the amine and fluorine create high water solubility, causing them to elute in the void volume of C18 columns.

  • Volatility: Low molecular weight (MW) derivatives (especially free bases) often sublime or evaporate under high vacuum, leading to "disappearing product" syndrome.[1][2]

This guide provides self-validating protocols to navigate these hazards.

Module 1: The Decision Matrix (Method Selection)

Before initiating purification, characterize your crude mixture using this logic flow to prevent sample loss.

PurificationStrategy Start Crude Mixture Analysis VolatilityCheck Is the Free Base Volatile? (MW < 150 or bp < 100°C?) Start->VolatilityCheck VolatileYes YES: Do NOT Rotovap to dryness VolatilityCheck->VolatileYes VolatileNo NO: Standard Concentration Safe VolatilityCheck->VolatileNo SaltFormation STRATEGY A: Salt Formation (Pre-Chromatography) VolatileYes->SaltFormation PolarityCheck Retention on C18 (TLC)? VolatileNo->PolarityCheck Retained Retained: Use C18-Aq (pH > 8 with NH4OH) PolarityCheck->Retained Rf > 0.2 VoidVolume Elutes in Void / Streaks on Silica PolarityCheck->VoidVolume Rf = 0 or 1 HILIC STRATEGY B: HILIC Mode (Acetonitrile/Water/Buffer) VoidVolume->HILIC High Purity Req ModSilica STRATEGY C: Modified Normal Phase (DCM/MeOH + 1% Et3N) VoidVolume->ModSilica Crude Cleanup

Figure 1: Decision tree for selecting purification modality based on volatility and retention characteristics.

Module 2: Chromatographic Strategies

Why Standard C18 Fails

Fluorine acts as a hydrogen bond acceptor but does not significantly increase lipophilicity in small polar amines.[2] On a standard C18 column, the solvophobic effect is insufficient to retain the protonated amine, resulting in elution at


 (void volume) with salts and debris.
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: High-purity isolation of free bases without degradation.[1][2] Mechanism: Partitioning between a water-enriched layer on the silica surface and an acetonitrile-rich mobile phase.[3]

ParameterSpecificationRationale
Stationary Phase Bare Silica or Amide-bondedAmide phases provide better peak shape for amines than bare silica due to shielding of acidic silanols.[2]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2]0) or Ammonium Acetate (pH 5.[1]8)Provides counter-ions to prevent secondary interactions.[1] Note: Low pH stabilizes the azetidine ring better than high pH.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient 95% B

60% B
Elution is "reverse" of C18; polar compounds elute later as water content increases.[2]
Sample Diluent 80:20 ACN:WaterCritical: Dissolving in 100% water causes "solvent mismatch" and peak broadening.[2]

Expert Tip: If using bare silica HILIC, unexpected retention shifts can occur if the column is not fully equilibrated. HILIC columns require 20+ column volumes of equilibration to establish the water layer.

Protocol B: Modified Normal Phase (Flash)

Best for: Rapid cleanup of non-volatile intermediates.[1][2] Warning: Azetidines react with acidic silanols on standard silica, leading to ring-opening or permanent adsorption.[2]

  • Deactivation: Pre-flush the silica cartridge with 3 column volumes (CV) of Hexane containing 1% Triethylamine (Et3N).[1] This neutralizes acidic sites.

  • Eluent: Use Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH4OH).[1][2]

    • Ratio: 90:9:1 (Common starting point).[1]

    • Observation: NH4OH suppresses ionization of the amine, keeping it in the free-base form for tighter bands.

Module 3: Isolation & Salt Formation (The "Anti-Volatility" Shield)[1]

Free-base fluorinated azetidines are often volatile oils.[2] Converting them to solid salts is the most reliable way to handle them.

Protocol C: Anhydrous Hydrochloride Salt Formation

Avoid aqueous HCl, which promotes hydrolysis/ring-opening.

  • Dissolution: Dissolve the crude/purified oil in a minimum amount of anhydrous diethyl ether or MTBE.[2]

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (commercial solution) or 4M HCl in Dioxane .

    • Stoichiometry: Aim for 1.1 equivalents. Excess acid can induce degradation.

  • Precipitation: The salt should precipitate immediately as a white solid.[2]

  • Isolation: Filter under nitrogen (Schlenk filtration) or centrifuge. Wash with cold ether.

  • Drying: Vacuum dry at room temperature. Do not heat.

Troubleshooting Guide (FAQ)

Q1: My product disappears on the Rotovap even at 30°C. Where did it go? A: It likely sublimed or evaporated. Fluorination lowers the boiling point relative to mass increase by reducing intermolecular H-bonding capability compared to hydroxyls.

  • Fix: Do not evaporate to dryness.[2] Concentrate to a small volume, then immediately perform Protocol C (Salt Formation) in the flask.

Q2: I see two peaks in NMR, but LC-MS shows one mass. Is it an impurity? A: This is likely Rotamerism or Invertomers .[2] Azetidines undergo slow nitrogen inversion. If you have an N-substituent (like a Boc group or amide), the restricted rotation coupled with the ring pucker causes signal doubling.

  • Validation: Run Variable Temperature (VT) NMR at 50-60°C. If the peaks coalesce, it is a single compound.

Q3: The azetidine ring opened during deprotection. How do I prevent this? A: Azetidines are sensitive to nucleophilic attack when the nitrogen is protonated (activated).

  • Scenario: Removing N-Boc with TFA.

  • Mechanism: The trifluoroacetate anion is a weak nucleophile, but high concentrations can open the ring.

  • Fix: Use HCl in Dioxane instead of neat TFA. The chloride counter-ion is less likely to promote ring opening in non-polar solvents, and the reaction is faster, reducing exposure time.

Q4: My recovery from Silica gel is <40%. A: The compound is likely polymerizing on the column or sticking to active sites.

  • Fix: Switch to Alumina (Neutral or Basic) stationary phase. Alumina is less acidic than silica and gentler on strained rings. Alternatively, use the HILIC method (Protocol A).

Mechanism of Instability (Visualized)

Understanding why the ring opens helps in selecting the right buffer.

RingOpening Substrate Protonated 3-Fluoroazetidine Transition Nucleophilic Attack (SN2 at C2/C4) Substrate->Transition + Nucleophile (Nu-) (e.g., H2O, Cl-, R-OH) Product Ring-Opened Linear Amine Transition->Product Relief of ~25 kcal/mol Strain note Risk Factors: 1. Low pH (Protonation) 2. Heat 3. Strong Nucleophiles note->Transition

Figure 2: Mechanism of acid-catalyzed ring opening. The relief of ring strain drives the reaction irreversibly.

References

  • Couturier, M., et al. (2002).[2] "Azetidines: Synthesis and Stability." Organic Process Research & Development. [1]

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds." Analytical and Bioanalytical Chemistry.

  • O'Hagan, D. (2008).[1][2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Sirenko, V., et al. (2021).[2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [1]

  • Reichardt, C. (2003).[1][2] "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (Referencing solvophobic theory and polarity of fluorinated amines).

Sources

Technical Support Center: Overcoming Racemization in Chiral Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of synthesizing and handling chiral azetidines, focusing on preventing racemization during cyclization, functionalization, and peptide coupling.

Topic: Stereochemical Integrity of Chiral Azetidines Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Version: 2.0 (Current Standards)

Core Principles of Azetidine Chirality

Unlike their 5-membered (pyrrolidine) and 3-membered (aziridine) counterparts, azetidines possess a unique combination of high ring strain (~26 kcal/mol) and significant conformational puckering. These physical properties create two primary vectors for racemization:

  • Ring Opening/Re-closure: The strain makes the ring susceptible to nucleophilic opening (often acid-catalyzed), leading to transient acyclic carbocations that lose stereochemical information.

  • 
    -Proton Acidity:  The geometric constraints of the 4-membered ring increase the s-character of the C-H bonds, making the 
    
    
    
    -protons more acidic than in pyrrolidines. This accelerates oxazolone formation during peptide coupling and facilitates enolization under basic conditions.

Module 1: The "Couty" Cyclization Protocol

For the de novo synthesis of chiral azetidines from amino acids or amino alcohols.

The most robust method for generating enantiopure azetidines is the intramolecular displacement of a leaving group by a protected amine (the Couty synthesis). This process is stereospecific (inversion at the electrophilic carbon) but prone to side reactions if not controlled.

Standard Operating Procedure (SOP)

Substrate: Chiral


-amino alcohol derived from amino acids (e.g., Phenylalaninol).
Transformation:  N-protection 

O-activation

Cyclization.
  • N-Protection: Install an electron-withdrawing group (EWG) like Benzyl (Bn), Tosyl (Ts), or Boc. Note: Electron-rich amines are too nucleophilic and may cause polymerization; highly electron-poor amines (e.g., N-acyl) may fail to cyclize.

  • Activation: Convert the alcohol to a Mesylate (Ms) or Tosylate (Ts) at 0°C.

  • Cyclization: Treat with base to induce 4-exo-tet ring closure.

Troubleshooting Guide: Cyclization Failures
SymptomProbable CauseCorrective Action
Loss of ee% (Racemization) SN1 Pathway: Leaving group departed before nucleophilic attack, forming a carbocation.Switch Solvent: Use non-polar aprotic solvents (THF, Toluene) to destabilize the carbocation. Avoid DMF/DMSO if racemization is observed.
Low Yield / Elimination E2 Competition: Strong bases caused elimination to an allylic amine instead of cyclization.Change Base: Switch from strong alkoxides (KOtBu) to weaker bases like NaH or Cs2CO3 under reflux.
No Reaction Rotamer Lock: The N-protecting group forces a conformation where the N-lone pair and LG are not anti-periplanar.Heat/Solvent: Reflux in acetonitrile is often required to overcome the rotational barrier (Baldwin's rules apply).
Mechanism Visualization

The following diagram illustrates the critical bifurcation between the desired retentive pathway and the racemizing elimination pathway.

CoutyCyclization cluster_0 Precursors cluster_1 Pathways Start Chiral Amino Alcohol Activated Activated Intermediate (N-PG, O-Ms) Start->Activated MsCl, Et3N SN2 Path A: SN2 Attack (4-exo-tet) Activated->SN2 Correct Base/Solvent SN1 Path B: SN1 Solvolysis (Carbocation) Activated->SN1 Polar Solvent / Poor Nucleophile E2 Path C: Elimination (Allylic Amine) Activated->E2 High Temp / Strong Base Product Enantiopure Azetidine SN2->Product Inversion (Stereodefined) Racemate Racemic Mixture SN1->Racemate Planarization Byproduct Acyclic Alkene E2->Byproduct

Caption: The stereochemical outcome depends on enforcing the SN2 pathway (Path A) over the SN1 (Path B) or Elimination (Path C) pathways.

Module 2: Functionalization via -Lithiation

For the introduction of substituents onto the azetidine ring.

Lithiation of N-protected azetidines is the most powerful method for functionalization but is notoriously difficult due to the configurational instability of the lithiated intermediate.

The "Dynamic Resolution" Concept

Unlike pyrrolidines, lithiated N-Boc-azetidines undergo rapid inversion at the carbanion center even at -78°C. You cannot rely on "kinetic deprotonation" to retain stereochemistry. Instead, you must rely on Dynamic Thermodynamic Resolution (DTR) or specific Directing Groups .

FAQ: Lithiation Protocols

Q: Why did my N-Boc-azetidine give a racemic product after lithiation? A: The N-Boc group allows the lithium species to equilibrate rapidly between enantiomers. If the electrophile trapping is slow or the equilibration is faster than trapping, you get a racemate or a thermodynamic mixture.

  • Solution: Use N-thiopivaloyl or N-thio-Boc groups. These sulfur-containing groups coordinate the lithium atom tightly, freezing the conformation and directing the lithiation to the trans position relative to existing substituents.

Q: What is the best base for this transformation? A: s-BuLi / TMEDA (1.2 equiv each) in Et2O or THF at -78°C.

  • Warning: n-BuLi is often too nucleophilic and may attack the protecting group (especially Boc) rather than deprotonating the ring.

Q: How do I ensure Trans-selectivity? A: Use the Hodgson Protocol .

  • Start with 3-substituted azetidine.[1][2]

  • Protect with N-thiopivaloyl.

  • Lithiate (s-BuLi/TMEDA, -78°C).

  • The Li coordinates to the S and sits cis to the N-group, but sterics force the C-Li bond trans to the C3-substituent.

Module 3: Peptide Coupling (Aze-2-COOH)

Handling Azetidine-2-carboxylic acid (Aze) in peptide synthesis.

Aze-2-COOH is an analog of proline.[3][4][5] However, it racemizes significantly faster than proline during activation because the ring strain increases the acidity of the


-proton and facilitates the formation of the oxazolone intermediate.
Comparative Data: Racemization Rates

Conditions: Activation of Fmoc-Xaa-OH (1 hr, DMF, DIEA)

Amino AcidActivation Method% Racemization (D-isomer)
Proline HBTU / DIEA< 0.5%
Azetidine-2-COOH HBTU / DIEA5 - 15%
Azetidine-2-COOH HATU / HOAt / Collidine< 1.0%
Azetidine-2-COOH DIC / Oxyma< 0.5%
Critical Protocol: Coupling Aze-2-COOH

Do NOT use standard HBTU/DIEA protocols. Do NOT use pre-activation times > 2 minutes.

Recommended Workflow:

  • Reagents: Use HATU (0.95 equiv) with HOAt (1.0 equiv).

  • Base: Use sym-Collidine (TMP) instead of DIEA or TEA. Collidine is a weaker base (pKa ~7.4 vs 10.5) and reduces proton abstraction from the oxazolone.

  • Temperature: Perform activation and coupling at 0°C for the first hour, then warm to RT.

  • Additives: If using carbodiimides (DIC), Oxyma Pure is superior to HOBt for suppressing racemization in Aze derivatives.

Deprotection Hazards[6][7]
  • Acidic (Boc removal): Prolonged exposure to TFA can cause ring opening of Aze to homoserine derivatives.

    • Fix: Use 4M HCl in Dioxane (anhydrous) at 0°C for short durations (30 min) rather than neat TFA.

  • Basic (Fmoc removal): The standard 20% Piperidine/DMF can cause aspartimide-like side reactions or epimerization.

    • Fix: Use 5% Piperazine + 0.1M HOBt in DMF. The HOBt suppresses base-catalyzed enolization.

References

  • Couty Synthesis & Cyclization: Couty, F., et al.[2] "A straightforward synthesis of enantiopure 2-cyano azetidines from beta-amino alcohols." Tetrahedron: Asymmetry, 2002.

  • Lithiation & Dynamic Resolution: Hodgson, D. M., et al. "Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine."[1] Organic Letters, 2014.[2]

  • Azetidine-2-COOH Synthesis: Couty, F., Evano, G., et al. "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid."[6] The Journal of Organic Chemistry, 2005.

  • Peptide Coupling Racemization: Carpino, L. A., et al. "Racemization of Azetidine-2-carboxylic Acid Containing Peptides." Journal of the American Chemical Society, (Cited in context of HATU/HOAt development).[7]

  • Mechanistic Reviews: Leonori, D., Aggarwal, V. K. "Lithiation of N-Boc Heterocycles." Accounts of Chemical Research, 2014.

Sources

Technical Support Center: Enantiomeric Excess (ee) Determination of (S)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, medicinal chemists, and drug development professionals tasked with determining the enantiomeric excess (ee%) of (S)-2-(Fluoromethyl)azetidine.

Overview & Analytical Strategy

(S)-2-(Fluoromethyl)azetidine is a highly valuable, stereospecific structural motif increasingly utilized in advanced pharmacophores, including selective estrogen receptor degraders (SERDs)[1] and various C2-substituted azetidine therapeutics[2]. However, determining its enantiomeric purity via High-Performance Liquid Chromatography (HPLC) presents three distinct physicochemical challenges:

  • Lack of Chromophore: The aliphatic azetidine ring lacks a conjugated π-electron system, rendering standard UV or Diode Array Detection (DAD) practically impossible.

  • High Basicity: The secondary amine interacts strongly with residual silanols on silica-backed Chiral Stationary Phases (CSPs), causing severe peak tailing and masking minor enantiomeric impurities.

  • High Polarity: The small, polar nature of the molecule leads to poor retention on standard stationary phases.

The Validated Solution: Pre-column achiral derivatization using 9-Fluorenylmethyl chloroformate (Fmoc-Cl) followed by chiral HPLC. Fmoc-Cl reacts rapidly with secondary amines under mild alkaline conditions to form a stable carbamate[3]. This transformation adds a strong UV/fluorescent chromophore, neutralizes the basicity to ensure sharp peak shapes, and increases the hydrophobicity for optimal steric interaction with polysaccharide-based CSPs[4].

Experimental Logic & Workflow

G A Analyte: (S)-2-(Fluoromethyl)azetidine (Basic, No UV Chromophore) B Pre-Column Derivatization (Fmoc-Cl in Borate Buffer, pH 9.0) A->B Add Chromophore & Neutralize Amine C Quenching Reaction (Add Glycine to consume excess Fmoc-Cl) B->C Prevent Artifacts D Chiral HPLC Separation (Polysaccharide CSP, e.g., Lux Cellulose-2) C->D Inject into HPLC E UV/Fluorescence Detection (UV at 265 nm) D->E Baseline Resolution F Enantiomeric Excess (ee%) Calculation (Area S - Area R) / Total Area E->F Data Processing

Workflow: Fmoc-Cl derivatization and chiral HPLC analysis of 2-(Fluoromethyl)azetidine.

Step-by-Step Methodology

Phase 1: Pre-Column Fmoc Derivatization

Causality: The reaction must be strictly buffered at pH 9.0. At this pH, the azetidine nitrogen is deprotonated and highly nucleophilic, while the competitive hydrolysis of Fmoc-Cl to Fmoc-OH is minimized[3].

  • Buffer Preparation: Prepare a 100 mM sodium borate buffer and adjust the pH to exactly 9.0 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve Fmoc-Cl in anhydrous acetonitrile (MeCN) to a concentration of 10 mM. Note: Prepare fresh daily to prevent moisture-induced degradation.

  • Sample Preparation: Dissolve the 2-(Fluoromethyl)azetidine sample in MeCN to a concentration of ~1 mM.

  • Reaction: In an autosampler vial, mix 100 µL of the sample, 100 µL of the borate buffer, and 200 µL of the Fmoc-Cl reagent.

  • Incubation: Vortex gently and incubate at room temperature for 15 minutes.

  • Quenching (Critical Step): Add 50 µL of a 100 mM Glycine solution. Incubate for 5 additional minutes.

    • Logic: Glycine reacts with any unreacted Fmoc-Cl. The resulting Fmoc-Glycine derivative is highly polar and will elute far away from your target Fmoc-azetidine enantiomers, ensuring a clean analytical window.

Phase 2: Chiral HPLC Conditions

Causality: Polysaccharide-based chiral columns offer excellent chiral recognition for Fmoc-protected amines. The separation is driven by hydrogen bonding with the carbamate linkage and π-π interactions with the bulky fluorenyl group[4].

  • Column: Phenomenex Lux Cellulose-2 or Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic, Hexane / Isopropanol (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm (For trace analysis, use Fluorescence: Ex 260 nm / Em 315 nm).

  • Injection Volume: 5–10 µL.

Quantitative Data & System Suitability

To ensure the method acts as a self-validating system, verify your chromatographic output against the following System Suitability Test (SST) parameters before calculating the ee%.

ParameterAcceptance CriteriaTypical Result (Fmoc-Derivative)Scientific Rationale
Resolution (

)

(Baseline)

Ensures accurate integration of the minor (R)-enantiomer without peak overlap.
Tailing Factor (

)


Confirms successful neutralization of the basic amine via derivatization.
Retention Time (

)
Consistent (

)
~12.5 min (S), ~14.2 min (R)Verifies mobile phase stability and column equilibration.
Signal-to-Noise (S/N)

for LOQ

at 0.1% level
Validates the enhancement of detection sensitivity via the Fmoc chromophore.
Capacity Factor (

)


Ensures the analyte is sufficiently retained away from the void volume.

Troubleshooting Guide

Q: I am observing a massive, broad peak that co-elutes with or masks my enantiomer peaks. What is it? A: This is almost certainly unreacted Fmoc-Cl or its hydrolysis byproduct, Fmoc-OH.

  • Solution: Ensure you are strictly adhering to the quenching step (Step 6). The primary amine in the glycine quencher will consume excess Fmoc-Cl, converting it into a derivative that shifts completely out of the analytical window.

Q: The peaks for the (S) and (R) enantiomers are tailing severely (


). 
A:  Severe tailing indicates that the derivatization reaction was incomplete, leaving free, highly basic 2-(Fluoromethyl)azetidine in the sample. The free amine interacts strongly with acidic residual silanols on the silica support of the CSP.
  • Solution: Verify the pH of your borate buffer is exactly 9.0. If the pH is too low, the azetidine nitrogen remains protonated and non-nucleophilic. Additionally, ensure your Fmoc-Cl reagent is fresh.

Q: The enantiomers are not resolving (


). 
A:  Chiral recognition relies on a precise steric fit and specific non-covalent interactions between the Fmoc-carbamate and the polysaccharide stationary phase[4].
  • Solution: Adjust the alcohol modifier in the mobile phase. If using Isopropanol, try switching to Ethanol. Ethanol often provides different steric interactions that can dramatically improve

    
     (selectivity) for rigid cyclic amines like azetidines.
    

Frequently Asked Questions (FAQs)

Q: Why use achiral derivatization (Fmoc-Cl) followed by a chiral column, instead of a Chiral Derivatizing Agent (CDA) and an achiral column? A: While CDAs (like Mosher's acid chloride) convert enantiomers into diastereomers that can be separated on standard C18 columns[5], they are highly prone to kinetic resolution. This means the CDA may react faster with the (S)-enantiomer than the (R)-enantiomer. If the reaction does not go to absolute 100% completion, the resulting ratio of diastereomers will not accurately reflect the true enantiomeric excess of the original sample. Achiral derivatization with Fmoc-Cl reacts equally with both enantiomers, preserving the true ee%[5].

Q: Can I use UV detection without derivatization if I scan at a very low wavelength (e.g., 210 nm)? A: It is highly discouraged. While the carbon-heteroatom bonds have weak absorbance at low UV wavelengths, the signal-to-noise ratio will be exceptionally poor. Furthermore, many mobile phase solvents absorb strongly at 210 nm, causing severe baseline drift and masking the analyte.

Q: How do I calculate the Enantiomeric Excess (ee%)? A: Once baseline resolution is achieved, integrate the area under the curve (AUC) for both peaks. The formula is:



References

  • Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC (nih.gov).1

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC (nih.gov). 2

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. 3

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC - Phenomenex. 4

  • Chiral Derivatization Reagents - Alfa Chemistry. 5

Sources

Technical Support Center: 19F NMR for Monitoring Reactions of (S)-2-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for utilizing 19F Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions involving (S)-2-(fluoromethyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage the unique properties of this fluorinated building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

The azetidine ring is a valuable scaffold in modern drug discovery, and incorporating a fluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 19F NMR is an exceptionally powerful tool for tracking the fate of this moiety during a chemical transformation due to its high sensitivity and the wide dispersion of fluorine chemical shifts, which minimizes signal overlap even in complex reaction mixtures.[2][3]

This center is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick answers to common queries, and a Troubleshooting Guide for in-depth solutions to more complex experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 19F NMR the preferred method for monitoring reactions of (S)-2-(fluoromethyl)azetidine over 1H NMR?

A: While 1H NMR is indispensable for structural elucidation, 19F NMR offers several distinct advantages for reaction monitoring in this specific context:

  • High Sensitivity & Natural Abundance: The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as the proton.[2] This allows for rapid data acquisition, even at low concentrations.

  • Vast Chemical Shift Range: The 19F chemical shift range spans over 800 ppm, compared to ~15 ppm for protons.[2] For organofluorine compounds, the typical range is still a very wide -50 to -220 ppm.[2] This large dispersion means that the signal from the -CH2F group in your starting material, intermediates, and final product will likely be well-resolved and appear in a clean, uncluttered region of the spectrum.

  • Simplified Spectra: The 19F spectrum often provides a "cleaner" view of the reaction, as only fluorine-containing species are observed. This is a significant advantage over 1H NMR, where solvent, reagent, and byproduct signals can create a forest of overlapping peaks.[4]

  • Suitability for Benchtop NMR: The high sensitivity and wide chemical shift range make 19F NMR exceptionally well-suited for analysis on more accessible and economical low-field benchtop NMR spectrometers.[5][6]

Q2: What is the expected 19F chemical shift for the -CH2F group in (S)-2-(fluoromethyl)azetidine and how will it change during a reaction?

A: The chemical shift of the fluoromethyl group is highly sensitive to its electronic environment. For a typical alkyl C-F bond, the signal appears in the upfield region of the spectrum.

Compound TypeFunctional GroupTypical 19F Chemical Shift (δ, ppm) vs. CFCl3
Starting Material (S)-2-F luoromethyl)azetidine-200 to -220[2]
Example Product (N-Alkylation) N-Alkyl-2-(F luoromethyl)azetidineShift will depend on the N-substituent. Electron-withdrawing groups will shift it downfield (less negative).
Example Byproduct (Ring Opening) Amino alcohol with -CH2F The chemical environment change would cause a significant shift, likely downfield.

Note: These values are approximate and can be influenced by solvent, concentration, and temperature. It is crucial to record a spectrum of your pure starting material under your reaction conditions to establish a baseline.

Q3: How do I choose a suitable internal standard for quantitative 19F NMR (qNMR)?

A: An internal standard (IS) is essential for accurate quantification. The ideal IS should meet the following criteria:

  • Contains Fluorine: It must have a 19F NMR signal.

  • Chemically Inert: It must not react with any components in your reaction mixture.

  • Signal Resolution: Its signal must be a sharp singlet and well-separated from all other signals of interest.

  • Known Concentration: You must be able to add a precise, known amount to your reaction mixture.

  • Similar Relaxation Properties: Ideally, its T1 relaxation time should be similar to your analytes, though this can be managed with experimental parameters (see Troubleshooting Guide).

A commonly used and effective internal standard is benzotrifluoride (C6H5CF3) , which gives a sharp singlet around -63 ppm.[7][8]

Q4: My integrals are not accurate. What is the most common reason for this in 19F qNMR?

A: The single most common cause of inaccurate integration in 19F NMR is an insufficient relaxation delay (d1) .[7] The 19F nucleus can have very long spin-lattice (T1) relaxation times. If the delay between successive scans is not long enough (typically 5-7 times the longest T1), the nuclei do not fully return to thermal equilibrium. This leads to signal saturation, where signals with longer T1 times appear artificially smaller in the integrated spectrum.[9] For robust quantification, a long relaxation delay is non-negotiable.

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio (S/N)

Problem: The 19F signals for my starting material or product are weak and difficult to distinguish from the baseline, even though I expect a reasonable concentration.

Causality: Poor S/N can stem from low sample concentration, suboptimal probe tuning, or an insufficient number of scans. Since 19F is a sensitive nucleus, this issue often points to acquisition parameters.

Step-by-Step Solution:

  • Check Probe Tuning: Ensure the NMR probe is correctly tuned to the 19F frequency. An untuned probe is a primary cause of sensitivity loss.

  • Increase Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the NS will increase S/N by a factor of ~1.4. This is often the simplest fix.

  • Verify Sample Concentration: If possible, confirm the concentration of your fluorinated species. If the reaction is very slow or the concentration is inherently low, longer acquisition times will be necessary.

  • Optimize Pulse Width: Ensure you are using a calibrated 90° pulse width for maximum signal excitation.

  • Use Matched Filtering: When processing the FID, apply an exponential multiplication with a line broadening (LB) factor approximately equal to the signal's line width. This will improve S/N at the cost of a slight loss in resolution.

Guide 2: Inaccurate and Non-Reproducible Quantification

Problem: My reaction conversion, calculated from 19F NMR integrals, is inconsistent between experiments or does not match results from other techniques like LC-MS.

Causality: This is a critical issue that almost always relates to improper setup for a quantitative experiment. As discussed in FAQ #4, insufficient relaxation is a major culprit, but excitation uniformity and processing are also key. High-field instruments can struggle with uniform excitation across the wide 19F chemical shift range, leading to systematic integration errors where peaks further from the transmitter frequency are underrepresented.[7]

Workflow for Achieving Accurate Quantification:

Caption: Workflow for robust quantitative 19F NMR analysis.

Detailed Protocol: See "Protocol 2: Setting Up a Quantitative 19F NMR Experiment" below for a full, step-by-step guide. A key strategy to reduce the prohibitively long experiment times caused by long T1s is the addition of a paramagnetic relaxation agent like tris(acetylacetonato) iron(III) (Fe(acac)3).[7][10] This substance shortens the T1 values of all nuclei without inducing a chemical shift, allowing for a much shorter relaxation delay (d1) and faster overall experiment time.

Guide 3: Unexpected Peaks or Signals Drifting During Reaction

Problem: I see new 19F signals that I cannot assign to my starting material or expected product. In some cases, a signal appears to be moving or drifting over time.

Causality: Unexpected peaks can be impurities, intermediates, or decomposition products. A drifting signal is often indicative of a change in the bulk properties of the solution, most commonly pH.[4]

Troubleshooting Decision Tree:

Troubleshooting_Unexpected_Peaks Start Unexpected Peak(s) Observed in 19F Spectrum Check_T0 Is the peak present at t=0? Start->Check_T0 Check_Drift Is the peak position changing over time? Check_T0->Check_Drift No Impurity Result: Likely an impurity in a starting material or solvent. Check_T0->Impurity Yes Check_Coupling Does the peak have 1H-19F coupling? Check_Drift->Check_Coupling No pH_Effect Result: Likely a pH-sensitive species. HF forms at ~-145 ppm and drifts with pH. Check_Drift->pH_Effect Yes Side_Product Result: Likely a side product or decomposition product. Check_Coupling->Side_Product Yes No_H_Coupling Result: Could be an inorganic fluoride salt or a fully substituted fluorinated carbon. Check_Coupling->No_H_Coupling No Check_Literature Check for common impurity signals. (e.g., SiF6^2- at ~-130 ppm from tube etching) No_H_Coupling->Check_Literature

Caption: Decision tree for identifying unknown 19F NMR signals.

Actionable Advice:

  • HF Formation: If your reaction releases fluoride ion (F-), it can form hydrofluoric acid (HF). The HF signal in 19F NMR is known to be sensitive to pH and can appear over a wide range, often seen drifting from -145 ppm towards -139 ppm as the reaction environment changes.[4]

  • NMR Tube Etching: In acidic fluoride-containing solutions, the glass of the NMR tube (a silicate glass) can be etched, forming hexafluorosilicate (SiF6^2-), which appears as a sharp signal between -129 and -132 ppm.[11]

  • Correlate with Other Data: Use LC-MS to get the mass of the species corresponding to the unexpected peak to aid in its identification.

Experimental Protocols

Protocol 1: Sample Preparation for In Situ 19F NMR Reaction Monitoring
  • Prepare a Stock Solution of Internal Standard (IS): Accurately weigh ~50 mg of benzotrifluoride into a 10 mL volumetric flask. Dissolve and dilute to the mark with the reaction solvent. This creates a stock solution of known concentration (e.g., ~5 mg/mL).

  • Set up the Reaction: In a clean vial, combine your (S)-2-(fluoromethyl)azetidine and all other reagents, except for the reaction initiator if applicable.

  • Add the Internal Standard: Add a precise volume of the IS stock solution to the vial (e.g., 100 µL). The goal is to have the integral of the IS be of a similar magnitude to your analyte signals.

  • Transfer to NMR Tube: Transfer ~600 µL of this homogeneous mixture to a clean, dry NMR tube.

  • Acquire t=0 Spectrum: Immediately acquire a 19F NMR spectrum before initiating the reaction. This is your crucial t=0 data point, which confirms the initial concentrations and checks for impurities.

  • Initiate the Reaction: Add the initiating reagent (e.g., via syringe if the reaction is in the NMR tube, or start heating/irradiation).

  • Begin Monitoring: Start your series of timed 19F NMR acquisitions according to your experimental plan.

Protocol 2: Setting Up a Quantitative 19F NMR Experiment

This protocol assumes you have prepared your sample according to Protocol 1.

  • Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. If using a non-deuterated solvent with a benchtop NMR, use the external lock/shim device.[5][10]

  • Tune Probe: Manually or automatically tune the 19F channel of the probe for optimal sensitivity.

  • Set Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (zg or equivalent).

    • Spectral Width (SW): Set a wide spectral width to encompass all possible signals, from the IS (-60 ppm) to the starting material (-220 ppm) and any potential HF (~-145 ppm). A width of 250-300 ppm is a safe starting point.

    • Transmitter Frequency Offset (O1P): Center the transmitter frequency in the middle of the expected signals to ensure the most uniform excitation profile.[7]

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): This is the most critical parameter. Set d1 to at least 5 times the longest T1 of any signal in your spectrum. If T1 is unknown, start with a conservative value of 30 seconds .[9]

    • Number of Scans (NS): Set according to the required S/N (typically 8, 16, or 32 scans).

  • Process Data:

    • Apply a small line broadening (LB = 0.5-1.0 Hz) for better S/N.

    • Perform zero-filling (e.g., 2-4 times the number of real data points) to improve digital resolution.

    • Manually phase the spectrum carefully.

    • Apply a robust baseline correction algorithm.[11]

    • Integrate the IS and all signals of interest. Normalize the IS integral to a convenient value (e.g., 1.00 or 3.00 for -CF3). The relative integrals of the other peaks will now be quantitative.

References

  • Rapid reaction optimization by robust and economical quantitative benchtop 19F NMR spectroscopy. PubMed, Nature Protocols. [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications, Analytical Chemistry. [Link]

  • Rapid reaction optimization by robust and economical quantitative benchtop 19 F NMR spectroscopy. Springer Nature Experiments. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]

  • Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. Oxford Instruments. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. [Link]

  • 13 questions with answers in FLUORINE-19 NMR. ResearchGate. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Reaction Monitoring Tutorial. YouTube. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry. [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]

  • Fluorine MAS NMR API revised. NSF PAR. [Link]

  • Fluorine NMR-based screening on cell membrane extracts. SciSpace. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting guide for the synthesis of 2-substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-substituted azetidines presents unique thermodynamic and kinetic challenges. Due to the high ring strain (~26 kcal/mol) of the four-membered nitrogen heterocycle, synthetic routes often suffer from competing elimination reactions, ring-opening side reactions, and stereochemical degradation[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you successfully access these highly valuable pharmacophores.

I. Mechanistic Pathways & Workflow Visualization

Understanding the kinetic pathways of azetidine formation is critical for troubleshooting. The diagram below illustrates the three primary synthetic strategies and the common thermodynamic pitfalls (such as E2 elimination) that researchers encounter.

AzetidineSynthesis Start Starting Materials (Aldehydes, Imines, Amines) OrgCat Organocatalytic α-Chlorination Start->OrgCat Sulfinimine Chiral Sulfinimines (Ellman's Auxiliary) Start->Sulfinimine BLactam β-Lactam Formation Start->BLactam Inter1 γ-Chloroamines OrgCat->Inter1 Reductive Amination Inter2 γ-Amino Alcohols Sulfinimine->Inter2 Reformatsky / Reduction Inter3 2-Azetidinones BLactam->Inter3 [2+2] Cycloaddition Method1 4-exo-tet Cyclization (Base Promoted) Inter1->Method1 Method2 Mitsunobu-type Cyclization (Tsunoda Reagent) Inter2->Method2 Method3 Amide Reduction (LAH / Borane) Inter3->Method3 Product 2-Substituted Azetidines Method1->Product Mild Base Elimination Conjugated Olefins (Elimination Byproduct) Method1->Elimination Strong Base (Side Reaction) Method2->Product Method3->Product

Major synthetic pathways for 2-substituted azetidines and common competing side reactions.

II. Troubleshooting Guide & FAQs

Q1: My 4-exo-tet cyclization of γ-chloroamines is yielding conjugated olefins instead of the desired azetidine. How do I suppress this? Cause: According to Baldwin’s rules, 4-exo-tet cyclizations are kinetically less favorable than 3-exo or 5-exo closures. Because of the ~26 kcal/mol ring strain, the activation energy for cyclization is high. If you use a strong or bulky base (e.g., NaH, LHMDS), the base will preferentially abstract the acidic proton adjacent to the leaving group, triggering an E2 elimination to form an olefin[1]. Solution: You must shift the kinetic balance. Switch to a milder base such as


 or 

in a polar aprotic solvent (DMF or NMP) and apply moderate heating (60 °C). If elimination persists, abandon the alkyl halide route and utilize a γ-amino alcohol intermediate. Treating the alcohol with the Tsunoda reagent (cyanomethylenetributylphosphorane) induces a facile ring closure via C–N bond formation, bypassing the elimination pathway entirely[2].

Q2: I am using organocatalytic α-chlorination of aldehydes to set the C2 stereocenter, but I observe significant epimerization and low enantiomeric excess (ee). Cause: The intermediate α-chloro aldehydes are configurationally unstable. During the subsequent reductive amination step, the introduction of basic primary amines causes rapid epimerization at the α-carbon before the imine can be reduced[1]. Solution: Do not isolate or directly aminate the α-chloro aldehyde. Instead, perform an in situ reduction using


 immediately after the organocatalytic chlorination is complete. This converts the unstable aldehyde into a configurationally stable β-chloro alcohol, locking in the stereocenter (typically 88–94% ee)[1]. This alcohol can then be safely activated and aminated.

Q3: I am getting a mixture of diastereomers during the synthesis of C2-substituted azetidines via sulfinimines. Cause: The addition of nucleophiles to standard imines often lacks facial selectivity. Solution: Employ (S)-tert-butanesulfinamide (Ellman's auxiliary) to form a chiral sulfinimine. When performing a modified Reformatsky reaction on these substrates, the bulky chiral auxiliary directs the attack of the zinc enolate, typically affording diastereomeric ratios (dr) > 95:5[2]. Strict temperature control (-78 °C) is required during the addition phase to maintain this selectivity.

Q4: Ring-opening occurs during the N-deprotection of my synthesized azetidine. How can I isolate the free amine? Cause: The strained azetidine ring is highly susceptible to nucleophilic attack and acid-catalyzed ring opening. Harsh deprotection conditions (e.g., strong acids for Boc removal or strong nucleophiles for nosyl removal) will cleave the C-N bond. Solution: Plan your protecting group strategy carefully. The tert-butanesulfinyl group is highly recommended as it can be cleaved under mildly acidic conditions (HCl in dioxane) that do not compromise the azetidine core[2]. Alternatively, use an N-benzhydryl (


) group, which can be removed via mild catalytic hydrogenolysis (

).

III. Quantitative Method Comparison

When designing your synthesis, consult the table below to select the method that balances your yield and stereochemical requirements.

Synthetic StrategyKey IntermediateCyclization ReagentTypical Yield (%)Enantiomeric Excess (ee %)Primary Risk / Byproduct
Organocatalytic α-Chlorination β-Chloro alcohol

/ DMF
44 - 5584 - 92Conjugated olefins (E2 Elimination)
Chiral Sulfinimine Addition γ-Amino alcoholTsunoda Reagent66 - 77> 95 (dr)Unreacted starting material
β-Lactam Reduction 2-Azetidinone

or Borane
70 - 85Retained from precursorRing-opened amino alcohols
Anodic Acetoxylation 2-AcetoxyazetidineLewis Acid + Nucleophile50 - 80N/A (Diastereomeric)Hydrolysis products

Data aggregated from standard synthetic methodologies for 2-alkyl and 2-aryl substituted azetidines[1][2][3].

IV. Self-Validating Experimental Protocol

Enantioselective Synthesis of 2-Alkyl Azetidines via Configurationally Stable Intermediates This protocol utilizes the Jørgensen/MacMillan organocatalytic approach, optimized to prevent epimerization[1].

Step 1: Organocatalytic α-Chlorination & In Situ Reduction

  • Reaction: Dissolve the starting aldehyde (1.0 equiv) and MacMillan's imidazolidinone catalyst (0.2 equiv) in

    
     at -30 °C. Add N-chlorosuccinimide (NCS, 1.2 equiv) portion-wise.
    
  • In-Process Check: Monitor by TLC. The UV-active aldehyde spot should disappear within 2-4 hours.

  • Reduction: Critical Step - Immediately add

    
     (2.0 equiv) and MeOH to the reaction mixture at 0 °C. Stir for 30 minutes.
    
  • Validation: TLC should reveal a new, more polar spot that stains heavily with

    
     (the β-chloro alcohol). Quench with saturated aqueous 
    
    
    
    , extract with
    
    
    , and purify via flash chromatography.

Step 2: Activation and Amination

  • Activation: Convert the purified β-chloro alcohol to the corresponding triflate using

    
     (1.1 equiv) and 2,6-lutidine (1.5 equiv) in 
    
    
    
    at -78 °C.
  • Amination: Displace the triflate by adding a primary amine (e.g., benzylamine, 3.0 equiv). Allow to warm to room temperature.

  • Validation: The resulting γ-chloroamine should be ninhydrin-positive on TLC.

Step 3: 4-exo-tet Cyclization

  • Reaction: Dissolve the crude γ-chloroamine in anhydrous DMF (0.1 M). Add finely powdered

    
     (3.0 equiv) and heat to 60 °C for 12 hours.
    
  • Validation: Analyze the crude mixture via

    
     NMR before purification. Successful cyclization is confirmed by characteristic azetidine ring protons (complex multiplets at 
    
    
    
    2.0-4.0 ppm). If sharp vinylic protons (
    
    
    5.5-6.5 ppm) are observed, the E2 elimination pathway has outcompeted cyclization, indicating the need for a less polar solvent or lower temperature.
  • Isolation: Extract with EtOAc, wash extensively with brine (to remove DMF), and purify via silica gel chromatography to afford the C2-functionalized azetidine[1].

V. References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH Source: nih.gov URL:

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines Source: rsc.org URL:

  • Recent advances in synthetic facets of immensely reactive azetidines Source: rsc.org URL:

  • ChemInform Abstract: A Facile Synthesis of Azetidin-2-ylphosphonic Acid and Its 1-Alkyl Derivatives Source: researchgate.net URL:

Sources

Stability studies of (S)-2-(Fluoromethyl)azetidine under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Handling, and Troubleshooting Guide

Product Code: 2-FMA-S (Generic Reference) CAS: 791614-73-8 (HCl Salt) Chemical Class: Chiral Fluorinated Heterocycle

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with (S)-2-(Fluoromethyl)azetidine because it offers a unique combination of 3D-structural rigidity and metabolic stability (via fluorine bioisosterism) for drug discovery campaigns.

However, this utility comes at a cost: High Ring Strain (~26 kcal/mol) .

This molecule is a "loaded spring." While the fluorine atom provides metabolic armor, the azetidine ring itself is thermodynamically primed to open or polymerize. This guide synthesizes field data and mechanistic organic chemistry to help you maintain the integrity of this building block.

Module 1: Storage & Handling (The Basics)

Current Status: Storage Conditions
ParameterRecommendationTechnical Rationale
Form Hydrochloride Salt (Solid)The free base is volatile and prone to rapid dimerization/polymerization. The protonated nitrogen in the salt prevents nucleophilic self-attack.
Temperature -20°C (Freezer) Kinetic suppression of ring-opening hydrolysis.
Atmosphere Inert (Argon/Nitrogen) The salt is hygroscopic .[1] Moisture absorption leads to hydrolysis (ring opening) over time.
Container Tightly Sealed / Desiccated Prevent ingress of water or acid vapors.
Frequently Asked Questions (Storage)

Q: I received the compound as an oil. Is it degraded? A: If you ordered the free base, it is likely an oil. If you ordered the HCl salt and it is an oil, it has likely absorbed significant moisture (deliquescence). Run an NMR immediately. If the salt has turned into a sticky gum, it may still be usable but must be dried under high vacuum (room temp) or used immediately.

Q: Can I store the Free Base in solution? A: High Risk. If unavoidable, store in non-nucleophilic solvents (e.g., DCM, Toluene) at -80°C. Avoid nucleophilic solvents (MeOH, EtOH) or chlorinated solvents that can generate HCl over time (CHCl3), as these accelerate polymerization.

Module 2: Reaction Stability & Troubleshooting

The Primary Failure Mode: Acid-Mediated Ring Opening

The most common user complaint is "Loss of Starting Material" during reactions in acidic media.

Mechanism:

  • Protonation: The azetidine nitrogen is protonated (or coordinated to a Lewis Acid).

  • Activation: The C-N bond is weakened by ring strain.

  • Nucleophilic Attack: A nucleophile (Cl-, solvent, or intramolecular group) attacks the alpha-carbon.

  • Result: Ring opening to a linear amine (often a

    
    -chloroamine or amino-alcohol).
    

Degradation Azetidine (S)-2-FMA (Intact Ring) Protonated Activated Ammonium Species Azetidine->Protonated + H+ (Acid) Transition Nucleophilic Attack (SN2-like) Protonated->Transition + Nu- (Cl-, ROH) Product Ring-Opened Linear Impurity Transition->Product Strain Release

Figure 1: The dominant degradation pathway. Acid activates the ring; nucleophiles break it.

Troubleshooting Guide: Reaction Optimization

Scenario 1: "My yield is low, and I see a new polar spot on TLC."

  • Diagnosis: Acid-catalyzed ring opening.[2][3][4]

  • Fix:

    • Check if your reaction generates acid (e.g., acid chloride coupling).

    • Action: Add a non-nucleophilic base (DIPEA, Et3N) before adding the electrophile to scavenge protons immediately.

    • Solvent: Switch from protic solvents (MeOH) to aprotic (DCM, THF).

Scenario 2: "The reaction mixture turned into a gel."

  • Diagnosis: Cationic Ring-Opening Polymerization (CROP).[5]

  • Cause: High concentration of free base + trace Lewis Acid or heat.

  • Fix:

    • Run reactions more dilute (<0.1 M).

    • Keep temperature low (<0°C) during activation steps.

Scenario 3: "I lost the fluorine signal in 19F NMR."

  • Diagnosis: Defluorination (Rare but possible).

  • Cause: If strong Lewis Acids (e.g., AlCl3, BF3) are used, fluoride abstraction can occur, or SN2 displacement of the fluoride if the ring opens first.

  • Fix: Avoid strong Lewis acids; use milder coupling reagents (e.g., HATU/EDCI) for amide couplings.

Module 3: Analytical Anomalies

Users often misinterpret NMR data due to the dynamic nature of the azetidine ring.

ObservationLikely CauseVerification
Broad 1H NMR Peaks Ring Puckering / Conformational ExchangeRun NMR at elevated temperature (40-50°C) or in a different solvent (DMSO-d6 vs CDCl3) to sharpen peaks.
Missing Amine Proton Rapid ExchangeIn CDCl3, the NH proton is often broad or invisible. Use DMSO-d6.
Extra Peaks in 19F NMR Rotamers or ImpuritiesCheck if peaks coalesce at high temp. If not, it is a chemical impurity (likely ring-opened).

Module 4: Validated Protocols

Protocol A: Safe "Free-Basing" of (S)-2-(Fluoromethyl)azetidine

Use this when your reaction cannot tolerate the HCl salt.

Objective: Liberate the free amine without triggering polymerization.

  • Preparation: Cool a biphasic mixture of DCM (Organic) and Saturated NaHCO3 (Aqueous) to 0°C .

  • Addition: Add the (S)-2-(Fluoromethyl)azetidine HCl salt to the mixture.

  • Extraction: Stir vigorously for 5-10 minutes at 0°C.

  • Separation: Separate layers cold. Extract aqueous layer 2x with cold DCM.

  • Drying: Dry organic layer over Na2SO4 (Do not use MgSO4; it can be slightly Lewis acidic).

  • Concentration:

    • CRITICAL: Do NOT concentrate to dryness. The neat free base is unstable.

    • Concentrate to a defined volume (e.g., ~0.5 M solution).

    • Use immediately in the next step.

Protocol B: Acid Stress Test (Quality Control)

Use this to verify if your specific batch is robust enough for acidic reaction conditions.

  • Dissolve 5 mg of compound in 0.5 mL D2O .

  • Add 1 equivalent of Acetic Acid-d4 (mild) or DCl (harsh).

  • Monitor 1H NMR and 19F NMR at T=0, 1h, and 24h.

    • Pass: >95% Intact ring.[6][7]

    • Fail: Appearance of new CH2 signals (ring opening) or loss of F-CH2 coupling pattern.

Visual Workflow: Decision Tree

Workflow Start Start: (S)-2-FMA HCl Salt ReactionType Reaction Type? Start->ReactionType Basic Basic/Neutral (e.g., Amide Coupling) ReactionType->Basic pH > 7 Acidic Acidic/Lewis Acid (e.g., Reductive Amination) ReactionType->Acidic pH < 7 StepBasic Use Salt Directly Add DIPEA/Et3N in situ Basic->StepBasic Check Check Stability (Protocol B) Acidic->Check Success Isolate Product StepBasic->Success Proceed StepAcidic RISK ALERT Keep T < 0°C Dilute Reaction StepAcidic->Success Monitor Closely Check->StepAcidic Stable Stop Change Synthetic Route Check->Stop Degrades

Figure 2: Operational decision tree for selecting reaction conditions.

References

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.

    • Key Insight: Establishes the mechanism of acid-mediated ring opening and the impact of pKa on stability.[8]

  • Goethals, E. J., et al. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate / Topics in Current Chemistry.

    • Key Insight: Details the cationic ring-opening polymerization (CROP) mechanism relevant to storage and handling.
  • BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions & Troubleshooting.

    • Key Insight: General troubleshooting for azetidine synthesis and degrad
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Fluoromethyl)azetidine hydrochloride.

    • Key Insight: Standard storage conditions (Hygroscopic, -20°C).

Sources

Validation & Comparative

Comparing the efficacy of 2-fluoromethyl vs. 2-trifluoromethyl azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-fluoromethyl azetidine and 2-trifluoromethyl azetidine derivatives. It is designed for medicinal chemists and drug discovery scientists evaluating saturated heterocyclic scaffolds for lead optimization.[1]

Executive Summary: The "Basicity vs. Stability" Trade-Off

In the "Escape from Flatland" era of drug design, azetidines have emerged as superior bioisosteres for gem-dimethyl groups and carbonyls, offering distinct vectors for exploring chemical space.[1] However, the choice between a 2-fluoromethyl (


)  and a 2-trifluoromethyl (

)
substituent at the

-position is not merely a steric decision—it is a fundamental toggle for the molecule's electronic and physicochemical profile.[1]
  • 2-Fluoromethyl Azetidines: Retain basicity (

    
    ), offering solubility benefits and typical amine interactions, but with moderate metabolic protection.[1]
    
  • 2-Trifluoromethyl Azetidines: Drastically reduce basicity (

    
    ), effectively neutralizing the amine at physiological pH.[1] This eliminates hERG liability and improves permeability but requires distinct design strategies for target binding.[1]
    

Physicochemical Profiling

The following data synthesizes experimental trends observed in fluoro-amine medicinal chemistry.

Feature2-Fluoromethyl Azetidine (

)
2-Trifluoromethyl Azetidine (

)
Impact on Drug Design
Basicity (

)
~9.0 (Moderate Drop)~5.7 (Drastic Drop)

renders the amine neutral at pH 7.4, boosting permeability but losing ionic interactions.[1]
Lipophilicity (

)
Slight Increase (+0.2 vs H)Significant Increase (+1.0 vs H)

adds significant lipophilicity;

is more polarity-neutral.[1]
Metabolic Stability Good (Blocks

-oxidation)
Excellent (Steric + Electronic Shield)

provides a near-impenetrable metabolic shield at the 2-position.[1]
Steric Bulk (A-value) Moderate (Similar to Ethyl)High (Similar to Isopropyl)

rigidly locks the ring pucker conformation.
hERG Liability Moderate Risk (Cationic at pH 7.[1]4)Low Risk (Neutral at pH 7.[1]4)Reduced basicity in

analogs correlates with reduced hERG binding.[1]
Mechanistic Insight: The Inductive Effect

The dramatic difference in


 arises from the proximity of the fluorine atoms to the nitrogen lone pair.[1]
  • 
    :  The fluorine is 
    
    
    
    to the nitrogen (N-C-C-F path). The inductive withdrawal is attenuated, preserving basicity.[1]
  • 
    :  The fluorines are on the 
    
    
    
    -carbon (N-C(
    
    
    )). This creates an
    
    
    -trifluoromethyl amine system.[1] The powerful electron-withdrawing effect (
    
    
    ) pulls electron density directly from the C-N bond, dramatically stabilizing the free base and destabilizing the conjugate acid.[1]

Structural Biology & Conformation

Azetidines are not planar; they exist in a puckered conformation to relieve torsional strain.[1]

  • Puckering Control: Substituents at the 2-position prefer the pseudo-equatorial orientation to minimize 1,2-steric interactions.[1]

  • The

    
     Locking Effect:  Due to its larger van der Waals radius (comparable to an isopropyl group), the 2-trifluoromethyl group enforces a rigid puckered conformation. This rigidity can result in a "entropy penalty" reduction upon binding if the conformation matches the active site, potentially boosting potency.[1]
    

AzetidineConformation Unsub Unsubstituted Azetidine (Flexible Puckering) F_Sub 2-Fluoromethyl (-CH2F) (Moderate Bias) Unsub->F_Sub Substitution CF3_Sub 2-Trifluoromethyl (-CF3) (Strong Equatorial Lock) Unsub->CF3_Sub Substitution Binding_Affinity Target Binding Event F_Sub->Binding_Affinity Maintains Flexibility CF3_Sub->Binding_Affinity Pre-organized (Entropy Benefit)

Caption: The steric bulk of the trifluoromethyl group rigidly locks the azetidine ring into a specific puckered conformation, potentially reducing the entropic cost of binding.

Experimental Protocols

A. Synthesis of 2-Trifluoromethyl Azetidines

Rationale: Direct fluorination of azetidine is difficult.[1] The most robust route involves cyclization of acyclic trifluoromethyl precursors.[1]

Protocol: Cyclization from Ethyl 4,4,4-trifluoroacetoacetate

  • Imine Formation: React ethyl 4,4,4-trifluoroacetoacetate with benzylamine (1.0 equiv) in toluene. Reflux with a Dean-Stark trap to remove water.[1]

  • Reduction: Treat the resulting imine with

    
     (2.0 equiv) in ethanol at 0 °C to yield the 
    
    
    
    -amino ester.
  • Chlorination/Cyclization:

    • Dissolve the amino ester in

      
      .[1] Add 
      
      
      
      (1.5 equiv) to convert the alcohol (formed from ester reduction? Correction: The starting material is a keto-ester.[1] Reduction gives the amino-ester.[1] We need to reduce the ester to an alcohol first to cyclize.)
    • Correction Step: Reduce the

      
      -amino ester to the 
      
      
      
      -amino alcohol using
      
      
      (2.0 equiv) in THF.[1]
    • Cyclization: Treat the amino alcohol with

      
       (1.2 equiv) and 
      
      
      
      (1.2 equiv) (Appel reaction conditions) or activate the alcohol with
      
      
      followed by heat to induce intramolecular displacement.
  • Deprotection: Hydrogenate (

    
    , Pd/C) to remove the benzyl group if necessary.[1]
    
B. Synthesis of 2-Fluoromethyl Azetidines

Rationale: This is best accessed via Deoxyfluorination of the corresponding alcohol, derived from Azetidine-2-carboxylic acid.[1]

Protocol: Deoxyfluorination of N-Protected 2-Hydroxymethyl Azetidine

  • Starting Material: N-Boc-azetidine-2-carboxylic acid.[1]

  • Reduction:

    • Dissolve N-Boc-azetidine-2-carboxylic acid (1 mmol) in dry THF (5 mL).

    • Add

      
       (1 M, 1.2 equiv) dropwise at 0 °C.[1]
      
    • Stir at RT for 4 h. Quench with MeOH. Concentrate to yield N-Boc-2-hydroxymethyl azetidine.[1]

  • Fluorination (The Critical Step):

    • Dissolve the alcohol in anhydrous DCM under

      
      .[1] Cool to -78 °C.[1]
      
    • Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv) dropwise.[1] Note: DAST can be explosive; Deoxo-Fluor is safer.[1]

    • Allow to warm to RT overnight.

    • Quench: Pour carefully into saturated

      
       (gas evolution!). Extract with DCM.[1]
      
  • Deprotection: Treat with TFA/DCM (1:1) to yield the 2-fluoromethyl azetidine salt.[1]

C. Metabolic Stability Assay (Microsomal Stability)

Rationale: To verify the blocking effect of the fluorine substituents.[1]

  • Preparation: Prepare 10 mM stock solutions of the test compounds (2-CH2F-Azetidine derivative, 2-CF3-Azetidine derivative, and non-fluorinated control) in DMSO.

  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein), NADPH regenerating system, and test compound (1 µM final) in phosphate buffer (pH 7.4).

    • Incubate at 37 °C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]
    • Expected Result: 2-CF3 analog should show

      
       remaining at 60 min.[1] 2-CH2F analog should show intermediate stability (
      
      
      
      ).[1] Unsubstituted analog may show rapid degradation (
      
      
      ).[1]

Decision Logic for Researchers

Use the following logic flow to select the appropriate derivative for your program.

SelectionLogic Start Start: Azetidine Scaffold Selection Q1 Is the amine essential for ionic interaction (e.g., Asp/Glu in pocket)? Start->Q1 Q2 Is metabolic instability a major issue at the 2-position? Q1->Q2 Yes Sol_CF3 Select 2-Trifluoromethyl (-CF3) • Non-basic (pKa ~5.7) • Max metabolic stability • High lipophilicity Q1->Sol_CF3 No (Need Permeability) Branch_Yes Yes Branch_No No Sol_CH2F Select 2-Fluoromethyl (-CH2F) • Retains basicity (pKa ~9) • Moderate metabolic boost Q2->Sol_CH2F Moderate Instability Q2->Sol_CF3 Severe Instability

Caption: Decision tree for selecting between fluoromethyl and trifluoromethyl azetidine derivatives based on SAR requirements.

References

  • Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines. The Journal of Organic Chemistry. (2012). A convenient approach toward nonactivated 1-alkyl-2-(trifluoromethyl)azetidines.[1]

  • Impact of Fluoroalkyl Substituents on Physicochemical Properties. Chemistry – A European Journal. (2024).[1] Profiles the

    
     and 
    
    
    
    of fluoroalkyl-substituted heterocyclic amines.[1]
  • Metabolic Stability of Fluorinated Small Molecules. PMC. (2020).[1] Mechanistic rationale for improved metabolic profiles achieved by fluorinating drug candidates.

  • Azetidines in Medicinal Chemistry. Future Medicinal Chemistry. (2026). Emerging applications and approved drugs containing azetidine motifs.[1]

  • Comparison of Azetidine and Piperidine. BenchChem. (2025).[1] General physicochemical comparison of saturated heterocycles.

Sources

In Vitro Evaluation of (S)-2-(Fluoromethyl)azetidine-Containing Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for evaluating (S)-2-(Fluoromethyl)azetidine motifs in medicinal chemistry. As drug discovery shifts towards sp³-rich scaffolds to improve physicochemical properties, the azetidine ring has emerged as a superior bioisostere to pyrrolidine and piperidine. The specific incorporation of a fluoromethyl group at the C2 position offers a dual advantage: it modulates the basicity of the azetidine nitrogen (lowering pKa to physiological relevance) and blocks metabolic liabilities common to cyclic amines.

This document outlines the comparative performance of this motif against non-fluorinated and ring-expanded alternatives, supported by experimental protocols for in vitro validation.

Part 1: Chemical Profile & Rationale

The Fluorine Effect on Azetidine Scaffolds

The (S)-2-(Fluoromethyl)azetidine moiety is not merely a structural spacer; it is a functional pharmacophore. Replacing a hydrogen or methyl group with a fluoromethyl group induces significant electronic and steric changes.

Comparative Physicochemical Properties

The following table contrasts the (S)-2-(Fluoromethyl)azetidine motif with its direct structural analogs: 2-Methylazetidine (non-fluorinated) and (S)-2-(Fluoromethyl)pyrrolidine (ring-expanded).

Property(S)-2-(Fluoromethyl)azetidine2-Methylazetidine(S)-2-(Fluoromethyl)pyrrolidineImpact on Drug Design
pKa (Conj. Acid) ~8.5 - 9.0~10.0 - 11.0~9.2 - 9.8Optimized Basicity: The electron-withdrawing fluorine reduces pKa, decreasing lysosomal trapping and hERG liability.
LogD (pH 7.4) ModerateLowHighPermeability: Fluorine modulation prevents excessive polarity, maintaining membrane permeability despite the polar amine.
Metabolic Stability HighLowModerateMetabolic Blocking: The C-F bond prevents

-oxidation at the reactive C2 position.
Conformation Rigid (Puckered)Rigid (Puckered)Flexible (Envelope)Entropy: Azetidine rigidity reduces the entropic penalty of binding compared to the flexible pyrrolidine.

Senior Scientist Insight: The pKa shift is the critical differentiator. While 2-methylazetidine is often too basic (leading to high hERG affinity and phospholipidosis), the fluoromethyl analog brings the pKa into the optimal range (8-9) for oral bioavailability and CNS penetration.

Part 2: In Vitro Performance Comparison

Metabolic Stability (Microsomal Stability)

The primary failure mode for cyclic amines is oxidative metabolism by Cytochrome P450 (CYP450) enzymes, specifically


-carbon oxidation.
  • Mechanism: CYP enzymes abstract a hydrogen atom from the carbon adjacent to the nitrogen (the

    
    -position).
    
  • The Fluorine Advantage: The C-F bond is metabolically inert to CYP oxidation. In (S)-2-(Fluoromethyl)azetidine, the fluorine atom electronically deactivates the C2 position and sterically hinders the approach of the heme iron.

  • Data Trend: Compounds containing the (S)-2-(Fluoromethyl)azetidine motif typically exhibit a 2-5x increase in half-life (

    
    )  in human liver microsomes (HLM) compared to their non-fluorinated 2-methyl analogs.
    
Permeability (PAMPA & Caco-2)

Fluorination often increases lipophilicity (LogP), but in the context of amines, the reduction in basicity (lowering the fraction of ionized species at pH 7.4) is the dominant factor improving permeability.

  • Observation: (S)-2-(Fluoromethyl)azetidine analogs often show higher passive permeability (

    
    ) in PAMPA assays compared to pyrrolidine analogs due to a more compact molecular volume and reduced ionization at physiological pH.
    
Safety Pharmacology (hERG Inhibition)

High basicity is a known pharmacophore for hERG potassium channel blockade, a marker for cardiotoxicity.

  • Causality: The electron-withdrawing effect of the fluoromethyl group lowers the basicity of the azetidine nitrogen.

  • Result: This reduction in basicity weakens the cation-

    
     interaction with Tyr652 and Phe656 in the hERG pore, typically resulting in higher IC
    
    
    
    values (safer profile)
    compared to the 2-methylazetidine or piperidine analogs.

Part 3: Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compound in Human Liver Microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1

    
    M). Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive transcellular permeability.

Workflow:

  • Preparation: Prepare a 10 mM stock of the (S)-2-(Fluoromethyl)azetidine compound in DMSO.

  • Donor Plate: Dilute compound to 50

    
    M in PBS (pH 7.4) and load into the donor wells of a 96-well filter plate (0.45 
    
    
    
    m PVDF).
  • Membrane: Coat the filter with 5

    
    L of GIT-0 lipid solution (dodecane/phosphatidylcholine mixture).
    
  • Acceptor Plate: Load acceptor wells with 200

    
    L of PBS (pH 7.4).
    
  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor compartments using UV-Vis spectroscopy or LC-MS. Calculate effective permeability (

    
    ).
    

Part 4: Visualization & Logic

Diagram 1: Metabolic Stability Assay Workflow

This diagram illustrates the critical decision points and flow of the microsomal stability assay described in Protocol A.

MetabolicStability Start Compound Preparation (1 µM in Buffer) Microsomes Add HLM (0.5 mg/mL) Start->Microsomes PreInc Pre-incubation (37°C, 5 min) Microsomes->PreInc Initiate Add NADPH PreInc->Initiate Start Rxn Sampling Sampling Loop (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench with ACN (+ Internal Std) Sampling->Quench At time t Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate CL_int & t_1/2 Analysis->Data

Caption: Step-by-step workflow for determining intrinsic clearance in human liver microsomes.

Diagram 2: SAR Logic - The Fluorine Decision Tree

This diagram validates the decision-making process for selecting the (S)-2-(Fluoromethyl)azetidine scaffold over alternatives.

SAR_Logic Problem Target Requirement: Potent Amine with Low Clearance Choice1 Select Scaffold Problem->Choice1 Pyrrolidine Pyrrolidine (5-membered) Choice1->Pyrrolidine Azetidine Azetidine (4-membered) Choice1->Azetidine Eval_Pyr Issue: High Entropy Loss Moderate Metabolic Stability Pyrrolidine->Eval_Pyr Eval_Aze Benefit: Rigid Conformation (Low Entropy Penalty) Azetidine->Eval_Aze Sub_Choice Substituent Selection Eval_Aze->Sub_Choice Methyl 2-Methyl Group Sub_Choice->Methyl Fluoro (S)-2-Fluoromethyl Sub_Choice->Fluoro Res_Methyl Result: High pKa (>10) hERG Liability Metabolic Soft Spot Methyl->Res_Methyl Res_Fluoro Result: Optimal pKa (8.5) Blocked Metabolism Low hERG Risk Fluoro->Res_Fluoro

Caption: Decision logic for selecting (S)-2-(Fluoromethyl)azetidine to optimize pKa and stability.

References

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. Chemistry - A European Journal. (2025). [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. (2026). [Link][2][3]

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2025). [Link][3][4]

  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent TGR5 agonists. Journal of Medicinal Chemistry. (2014). [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines. Journal of Medicinal Chemistry. (2026). [Link]

Sources

Validation of the Absolute Configuration of (S)-2-(Fluoromethyl)azetidine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & The Analytical Challenge

The incorporation of fluorinated azetidines into pharmacophores is a highly effective strategy in modern medicinal chemistry. Specifically, the fluoromethyl azetidine moiety has been instrumental in maximizing target degradation, as demonstrated in the development of Selective Estrogen Receptor Degraders (SERDs) like GDC-0927 for tamoxifen-resistant breast cancer [1]. Because biological targets are inherently chiral, the unambiguous validation of the absolute configuration (AC) of building blocks like (S)-2-(Fluoromethyl)azetidine is a critical regulatory and scientific requirement.

However, as a Senior Application Scientist, I frequently see teams struggle with this specific molecule due to its unique physical and chemical properties:

  • Physical State: It is typically a low-molecular-weight, volatile liquid or an amorphous hydrochloride/trifluoroacetate salt [2]. This makes single-crystal growth for Anomalous X-ray Diffraction (XRD) exceedingly difficult without heavy-atom derivatization.

  • Chromophoric Absence: The molecule lacks an extended conjugated π-system or a strong UV-Vis chromophore, rendering Electronic Circular Dichroism (ECD) ineffective without introducing a chromophoric tag.

  • Conformational Flexibility: The azetidine ring undergoes rapid nitrogen inversion and ring puckering, complicating NMR analyses using chiral shift reagents.

Given these constraints, Vibrational Circular Dichroism (VCD) emerges as the premier, non-destructive technique. VCD relies on the differential absorption of left and right circularly polarized infrared light during vibrational transitions [3]. Because every chiral molecule exhibits a VCD spectrum, chromophores and crystallization are unnecessary, allowing direct measurement of the neat liquid or solution [4].

Comparative Performance Analysis

To objectively select the best analytical pathway, we must compare the performance of standard AC validation methods specifically against the physicochemical profile of (S)-2-(Fluoromethyl)azetidine.

Table 1: Methodological Comparison for (S)-2-(Fluoromethyl)azetidine
Analytical MethodSample State RequiredDerivatization Needed?Computational OverheadSuitability & Causality for this Molecule
VCD + DFT Neat Liquid / SolutionNo High (DFT required)Optimal. Directly measures C-F and C-N vibrational modes. No chromophore or crystal required.
Anomalous XRD Single CrystalYes (Heavy atom)LowPoor. The compound is an amorphous salt/liquid. Derivatization risks stereochemical enrichment.
ECD SolutionYes (Chromophore)MediumPoor. Lacks a native UV-Vis chromophore. Tagging alters the native conformational state.
NMR (Mosher's) SolutionYes (Chiral agent)LowModerate. Steric hindrance at the C2 position can lead to incomplete reactions or kinetic resolution.

Self-Validating Experimental Protocol: VCD & DFT Workflow

To ensure scientific integrity, the following protocol describes a self-validating system using VCD combined with Density Functional Theory (DFT). The causality behind this design ensures that instrumental artifacts are actively canceled out, and the theoretical model is rigorously cross-checked against empirical data.

Phase 1: Computational Simulation (DFT)

The causality behind this phase is to account for the rapid ring puckering of the azetidine core, which heavily influences the vibrational modes.

  • Conformational Search: Utilize molecular mechanics (e.g., MMFF94 force field) to identify all low-energy conformers of (S)-2-(Fluoromethyl)azetidine within a 5 kcal/mol energy window.

  • Geometry Optimization: Optimize the identified conformers using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: Calculate the IR absorption and VCD rotational strengths for each optimized conformer. Ensure no imaginary frequencies are present (confirming true energy minima).

  • Boltzmann Weighting: Generate the final simulated spectra by applying a Boltzmann distribution to weight the contributions of each conformer at 298 K.

Phase 2: Experimental Acquisition

The causality of solvent and cell choice is to maximize signal transmission in the critical fingerprint region.

  • Sample Preparation: Dissolve 10–15 mg of (S)-2-(Fluoromethyl)azetidine hydrochloride in 150 µL of CDCl₃. Reasoning: CDCl₃ is non-chiral and minimizes solvent background in the 1000–1500 cm⁻¹ region where diagnostic C-F and C-N stretches occur.

  • Instrumentation: Load the sample into a BaF₂ cell (100 µm path length) and place it in a VCD spectrometer (e.g., JASCO FVS-6000 or BioTools ChiralIR).

  • Data Collection: Acquire the IR and VCD spectra simultaneously for 4–6 hours to achieve a high signal-to-noise ratio. The VCD signal (ΔA) is typically 10⁻⁴ to 10⁻⁵ times smaller than the IR absorbance [6].

  • Self-Validation Step (Critical): To ensure the system is self-validating, acquire the spectrum of the (R)-enantiomer or a racemic mixture. Subtracting the racemic baseline from the (S)-enantiomer spectrum eliminates artifactual birefringence. Furthermore, the (R)-enantiomer must produce a perfect mirror-image spectrum [5]. If the spectra are not symmetrical, the optical setup requires recalibration.

Phase 3: Cross-Validation and Assignment
  • Overlay the experimental IR and VCD spectra with the DFT-calculated spectra.

  • Confirm the AC by matching the signs (+/-) of the VCD bands. For (S)-2-(Fluoromethyl)azetidine, focus heavily on the highly diagnostic C-F stretching mode typically observed between 1000–1100 cm⁻¹.

Workflow Visualization

VCD_Workflow cluster_experimental Experimental Phase (VCD) cluster_computational Computational Phase (DFT) Start Synthesize / Isolate (S)-2-(Fluoromethyl)azetidine Prep Sample Prep 10-15 mg in CDCl3 Start->Prep Conf Conformational Search (Molecular Mechanics) Start->Conf VCD Acquire IR & VCD Spectra (BaF2 cell, 4-6 hrs) Prep->VCD Compare Spectral Overlay & Similarity Scoring VCD->Compare DFT DFT Optimization & Frequency Calc (B3LYP) Conf->DFT Sim Simulate IR & VCD (Boltzmann Weighted) DFT->Sim Sim->Compare Match Absolute Configuration Confirmed as (S) Compare->Match

Logical workflow for the absolute configuration determination of (S)-2-(Fluoromethyl)azetidine.

References

  • Kahraman, M., et al. "Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927." ACS Medicinal Chemistry Letters. URL:[Link]

  • BioTools. "ABSOLUTE CONFIGURATION BY VCD | BioTools White Paper." BioTools. URL: [Link]

  • JASCO Global. "Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations." JASCO. URL: [Link]

  • Spark904. "Absolute configuration of complex chiral molecules." Spark904. URL: [Link]

Cross-Reactivity and Performance Profiling of (S)-2-(Fluoromethyl)azetidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of basic side-chain Selective Estrogen Receptor Degraders (SERDs) represents a paradigm shift in overcoming endocrine-resistant, ER-positive breast cancers. Early-generation oral SERDs (e.g., GDC-0810, AZD9496) utilized acrylic acid side chains, which often suffered from weak ER transcriptional agonism and incomplete receptor degradation[1].

Through systematic structure-activity relationship (SAR) studies, researchers identified that shifting to a basic amine side chain drastically improved the antagonist profile. Specifically, the incorporation of an (S)-2-(fluoromethyl)azetidine moiety (as seen in the clinical candidate GDC-0927) was found to be optimal for maximizing ER-α degradation[2].

The Causality of the Moiety: Why does the (S)-2-(fluoromethyl)azetidine ring outperform pyrrolidine or unsubstituted azetidine analogues? The highly strained, four-membered azetidine ring combined with the electronegative fluoromethyl group precisely tunes the basicity (pKa) and lipophilicity of the molecule[3]. This specific steric and electronic profile allows the side chain to engage Helix 12 (H12) of the ER-α ligand-binding domain more efficiently. By displacing H12 and increasing surface hydrophobicity, the complex becomes a highly attractive target for ubiquitination and subsequent 26S proteasomal degradation[4].

G SERD Basic SERD (Fluoromethyl Azetidine) ER Estrogen Receptor α (ERα) SERD->ER Binds LBD Complex SERD-ERα Complex (Altered H12 Conformation) ER->Complex Induces Conformational Change Proteasome 26S Proteasome Complex->Proteasome Ubiquitination & Targeting Degradation ERα Degradation (Loss of Signaling) Proteasome->Degradation Proteolysis

Caption: Mechanism of ERα degradation induced by (S)-2-(Fluoromethyl)azetidine-based SERDs.

Quantitative Performance Comparison

To objectively evaluate the (S)-2-(fluoromethyl)azetidine moiety, we compare GDC-0927 against its predecessor (Compound 5a, featuring an (R)-3-methylpyrrolidine group) and an earlier acrylic acid-based SERD (GDC-0810).

Optimizing in vitro degradation efficacy directly translates to maximized in vivo tumor regression in tamoxifen-resistant models[2],[5]. Despite Compound 5a having superior oral exposure, the superior degradation efficacy of the fluoromethyl azetidine moiety in GDC-0927 drove superior robust anti-tumor activity[2].

CompoundSide-Chain MoietyER-α Degradation Efficacy (%)MCF-7 Proliferation IC₅₀ (nM)Key Pharmacological Differentiator
GDC-0927 (17ha) (S)-2-(Fluoromethyl)azetidine 97% < 0.5 Superior in vivo tumor regression; full ER antagonism[2],[1].
Compound 5a (R)-3-Methylpyrrolidine91%< 0.5Inferior in vivo activity despite higher oral exposure[2].
GDC-0810 Acrylic Acid~80-85%1.0Exhibited weak ER transcriptional agonism; clinical development halted[1],[4].

Cross-Reactivity & Off-Target Profiling

When engineering highly potent basic amines, assessing off-target liabilities is critical. The (S)-2-(fluoromethyl)azetidine moiety in GDC-0927 demonstrates a highly specific target profile, though it presents specific metabolic considerations.

A. Nuclear Hormone Receptor Selectivity

The moiety maintains excellent selectivity within the nuclear receptor family. In transcriptional reporter assays, GDC-0927 showed no significant agonist or antagonist cross-reactivity against glucocorticoid, mineralocorticoid, progesterone-A, or progesterone-B receptors[6].

B. Cytochrome P450 (CYP) Inhibition

Competitive Inhibition: The compound exhibits little to no competitive inhibitory activity against CYP1A2, CYP2C19, CYP2D6, or CYP3A4 (IC₅₀ > 10 μM), with only modest competitive inhibition on CYP2C8 and CYP2C9 (IC₅₀ ≈ 3.0–3.2 μM)[6]. Time-Dependent Inhibition (TDI): Notably, GDC-0927 acts as a time-dependent inhibitor for CYP2C8, CYP2C9, CYP2C19, and CYP3A4[3]. This is a common liability for basic amines and azetidine rings, which can undergo CYP-mediated bioactivation into reactive intermediates that irreversibly bind the enzyme.

C. Cardiac and CNS Liabilities

In a CEREP panel of 55 radioligand binding assays, weak off-target activity was noted on the dopamine transporter and the hERG channel. However, because the selectivity window for ER-α is >1000-fold (MCF-7 proliferation IC₅₀ = 0.1 nM), these cross-reactivities are not considered clinically relevant liabilities[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls to prove the causality of the observed data.

Protocol 1: In-Cell Western (ICW) Assay for ER-α Degradation

Rationale: Radioligand binding assays only measure affinity. To validate that the (S)-2-(fluoromethyl)azetidine moiety actively recruits the proteasome, we must measure the depletion of endogenous ER-α in intact cells[1].

  • Cell Seeding: Seed MCF-7 breast cancer cells in 384-well plates (clear bottom, black walled) in phenol red-free medium supplemented with 5% charcoal-stripped FBS. Incubate for 48 hours to deplete endogenous estrogens.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of the test compound (e.g., GDC-0927), vehicle (DMSO, 0% degradation control), and Fulvestrant (100% degradation benchmark).

  • Mechanistic Validation (Crucial Step): In a parallel control plate, co-treat cells with the test compound + 10 μM MG132 (a 26S proteasome inhibitor). If the reduction in ER-α is reversed by MG132, it confirms the degradation is proteasome-mediated rather than a result of transcriptional downregulation[1].

  • Fixation & Staining: After 24 hours, fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary anti-ER-α antibody, followed by an IRDye-conjugated secondary antibody and a DNA stain (e.g., DRAQ5) for cell number normalization.

  • Quantification: Scan plates using an infrared imaging system. Normalize ER-α signal to the DNA signal to calculate % degradation efficacy.

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Assay

Rationale: Because the azetidine moiety showed TDI liabilities[3], a standard competitive IC₅₀ assay is insufficient. This two-step "shift assay" isolates the pre-incubation bioactivation phase from the substrate turnover phase.

G Preincubation 1. Pre-incubation (Test Cpd + HLM + NADPH) Aliquoting 2. Aliquot Transfer (Dilution into Secondary Mix) Preincubation->Aliquoting 0, 10, 20, 30 min Substrate 3. Substrate Incubation (Probe Substrates) Aliquoting->Substrate 1:10 Dilution Quench 4. Reaction Quench (Acetonitrile + IS) Substrate->Quench Stop Reaction LCMS 5. LC-MS/MS Analysis (Metabolite Quantification) Quench->LCMS Analyze

Caption: Workflow for assessing time-dependent CYP450 inhibition by azetidine-based compounds.

  • Pre-Incubation (Bioactivation): Incubate the test compound (10 μM) with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Self-Validating Control: Run a parallel reaction without NADPH. If inhibition only occurs in the presence of NADPH, the liability is definitively metabolism-dependent.

  • Aliquot Transfer: At specific time points (0, 10, 20, and 30 minutes), transfer a 10 μL aliquot from the pre-incubation mix into 90 μL of a secondary incubation mix.

  • Substrate Incubation: The secondary mix contains specific CYP probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) and fresh NADPH. The 1:10 dilution prevents further competitive inhibition by the parent compound, isolating the irreversible TDI effect.

  • Quench & Analyze: Terminate the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining probe metabolite.

References

[2],[6],[7] Kahraman, M., et al. "Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

[5] Fanning, S. W., et al. "Next-Generation ERα Inhibitors for Endocrine-Resistant ER+ Breast Cancer." Endocrinology, 2019. URL:[Link]

[3] Patel, H. K., et al. "Latest generation estrogen receptor degraders for the treatment of hormone receptor-positive breast cancer." Expert Review of Anticancer Therapy, 2021. URL:[Link]

[1] Lloyd, M. R., et al. "Oral selective estrogen receptor degraders." Drug Design, Development and Therapy, 2022. URL:[Link]

[4] Wang, L., et al. "From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target." ACS Omega, 2021. URL:[Link]

Sources

Comparative Analysis of Fluorinated Substituents on the Azetidine Ring: Conformational Dynamics and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter lead optimization programs where the introduction of an azetidine ring is used to improve metabolic stability and lower lipophilicity. However, unsubstituted azetidines often suffer from high basicity (leading to hERG toxicity or poor membrane permeability) and rapid metabolic oxidation. Fluorination is the premier strategy to rescue these liabilities.

This guide provides an objective, data-driven comparison of how different fluorinated substituents—monofluoro, gem-difluoro, and trifluoromethyl groups—fundamentally rewire the conformational and physicochemical landscape of the azetidine ring.

Mechanistic Principles of Fluorine-Induced Shifts

When we substitute hydrogen for fluorine on the azetidine scaffold, we do not merely alter the molecular weight; we fundamentally change the molecule's electronics and 3D spatial arrangement. The causality behind these shifts rests on three interacting pillars:

  • Inductive Electron Withdrawal: Fluorine’s extreme electronegativity pulls electron density through the

    
    -bond framework. This directly depletes electron density on the azetidine nitrogen, drastically lowering its 
    
    
    
    (basicity)[1].
  • Stereoelectronic Effects (The Gauche Effect): The highly polarized C–F bond engages in charge-dipole interactions with the nitrogen lone pair or the protonated amine (

    
    ). To minimize electrostatic repulsion and maximize hyperconjugative stabilization, the 4-membered ring is forced out of planarity into specific puckered states[2].
    
  • Steric Bulk: While a single fluorine atom is a relatively conservative isostere for hydrogen, bulky groups like trifluoromethyl (

    
    ) introduce severe 1,2-strain, restricting nitrogen inversion and locking the ring conformation[3].
    

ConformationalEffects Substituent Fluorinated Azetidine Inductive Inductive Effect (Electron Withdrawal) Substituent->Inductive Stereo Stereoelectronic Effect (Gauche/Dipole) Substituent->Stereo Steric Steric Bulk (e.g., -CF3) Substituent->Steric pKa Decreased pKa (Reduced Basicity) Inductive->pKa LogD Modulated LogD (Lipophilicity) Inductive->LogD Pucker Ring Puckering & Conformational Lock Stereo->Pucker Steric->Pucker Steric->LogD

Caption: Logical mapping of how fluorinated substituents dictate azetidine physicochemical properties.

Comparative Analysis of Fluorinated Alternatives

Choosing the correct fluorination pattern requires balancing target binding affinity with pharmacokinetic realities. Below is a comparative breakdown of the three most common fluorinated azetidine building blocks.

A. 3-Fluoroazetidine (The Polarity Tuner)
  • Conformational Effect: The introduction of a single fluorine at the C3 position generates a strong dipole. In physiological environments (where the amine is protonated), the ring preferentially puckers to align the C–F bond in a pseudo-axial orientation. This maximizes the stabilizing charge-dipole interaction between the C–F bond and the

    
     center.
    
  • Performance: It provides a moderate reduction in

    
     while acting as a potent hydrogen-bond acceptor, making it ideal for tuning target residence time without adding lipophilic bulk.
    
B. 3,3-Difluoroazetidine (The Carbonyl Bioisostere)
  • Conformational Effect: Gem-difluorination creates symmetric steric bulk that restricts the rapid interconversion of the azetidine ring, effectively rigidifying the time-averaged conformation.

  • Performance: It acts as an excellent non-planar bioisostere for carbonyl groups or reactive oxetanes[4]. The dual inductive pull drops the

    
     by nearly 4 units compared to the unsubstituted parent, significantly increasing the fraction of neutral molecules at pH 7.4[1].
    
C. 2-(Trifluoromethyl)azetidine (The Lipophilic Shield)
  • Conformational Effect: Placing a bulky

    
     group adjacent to the nitrogen introduces massive steric strain. The ring adopts a highly specific, strained pucker to relieve 1,2-allylic-type clashing, which also severely hinders nitrogen inversion.
    
  • Performance: This substitution exerts the strongest inductive pull, dropping the

    
     to ~5.5. The amine is almost entirely neutral at physiological pH, drastically increasing lipophilicity (
    
    
    
    ) and membrane permeability[3].
Quantitative Performance Summary
SubstituentRing Pucker BiasExp.


(pH 7.4)
Primary Drug Design Application
Unsubstituted Rapid Interconversion~10.4-0.15Baseline Reference / Salt Bridge Formation
3-Fluoro Pseudo-axial~8.5-0.10Polarity tuning, H-bond acceptor
3,3-Difluoro Locked / Restricted~6.5+0.30Carbonyl bioisostere, metabolic block
2-(Trifluoromethyl) Highly strained / specific~5.5+1.20Lipophilic core, neutral amine mimic

Experimental Workflows & Self-Validating Protocols

Relying solely on computational predictions for 4-membered rings often leads to late-stage failures due to the underestimation of hyperconjugation and solvent effects. As a standard practice, I mandate the following self-validating experimental protocols to empirically confirm the conformational and physicochemical profiles of these building blocks.

Protocol 1: NMR-Based Conformational Elucidation

To accurately map the puckering dynamics of fluorinated azetidines, standard


 NMR is insufficient. A multinuclear approach is required.
  • Sample Preparation: Dissolve 10 mg of the synthesized fluorinated azetidine in 0.5 mL of

    
     buffered to pH 7.4 (to observe the physiologically relevant protonated state).
    
  • Multinuclear Acquisition: Acquire

    
    , 
    
    
    
    , and
    
    
    spectra using a 600 MHz or higher spectrometer.
  • HOESY Mapping: Run a 2D

    
    -
    
    
    
    HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment to map through-space proximity between the fluorine atom(s) and the ring protons.
  • Orthogonal Validation via RDCs (Critical Step): If HOESY data is ambiguous due to rapid ring flipping, dissolve the sample in a weakly ordering medium (e.g., poly-

    
    -benzyl-L-glutamate). This allows for the extraction of Residual Dipolar Couplings (RDCs), providing highly accurate, absolute internuclear vector orientations to definitively prove the ring pucker[5].
    
Protocol 2: High-Throughput Physicochemical Profiling

This protocol establishes the exact relationship between the inductive effects of the fluorine substituent and the molecule's lipophilicity[6].

  • Potentiometric Titration (

    
    ):  Dissolve the analyte in 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.1 M NaOH from pH 2.0 to 11.0. Crucial:  Perform this strictly under an argon atmosphere to prevent 
    
    
    
    dissolution, which artificially skews basic
    
    
    readings.
  • Shake-Flask Partitioning (

    
    ):  Partition the compound between 1-octanol and an aqueous phosphate buffer (pH 7.4). Shake vigorously for 60 minutes at 25°C, then centrifuge to ensure complete phase separation.
    
  • LC-MS Quantification: Quantify the concentration of the azetidine in both the octanol and aqueous layers using LC-MS/MS.

  • Self-Validation Loop: Calculate the experimental

    
    . The trustworthiness of this system lies in its internal mathematical check. The measured 
    
    
    
    must correlate with the intrinsic
    
    
    and the measured
    
    
    via the distribution equation:
    
    
    . A deviation of >0.2 log units indicates incomplete phase separation or micelle formation, prompting immediate assay recalibration.

ExperimentalWorkflow Prep Synthesize & Isolate Target Azetidine NMR Multinuclear NMR (1H, 19F, HOESY) Prep->NMR Titration Potentiometric Titration (pH 2.0 - 11.0) Prep->Titration Partition Octanol/Water Partition (Shake-Flask, pH 7.4) Prep->Partition DataNMR Extract J-Couplings & NOE Contacts NMR->DataNMR Structure DatapKa Calculate pKa Titration->DatapKa Basicity DataLogD Quantify LogD via LC-MS Partition->DataLogD Lipophilicity Validate Cross-Validation: LogD = LogP - log(1+10^(pH-pKa)) DataNMR->Validate DatapKa->Validate DataLogD->Validate

Caption: Self-validating experimental workflow for profiling fluorinated azetidines.

Strategic Summary for Drug Development

The comparative data clearly demonstrates that fluorinated azetidines are not interchangeable.

  • Use 3-fluoroazetidines when you need to maintain a salt-bridge interaction but require a specific conformational trajectory to fit a tight binding pocket.

  • Transition to 3,3-difluoroazetidines when replacing a metabolically labile piperidine or pyrrolidine; it will reduce molecular weight, maintain necessary lipophilicity, and block CYP450-mediated oxidation.

  • Reserve 2-(trifluoromethyl)azetidines for scenarios where you must completely ablate the basicity of the amine to achieve passive blood-brain barrier (BBB) penetration or oral bioavailability.

References

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives Source: ResearchGate URL
  • Stereoselectively fluorinated N-heterocycles: a brief survey Source: ResearchGate URL
  • Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media Source: PubMed / NIH URL
  • Synthesis of 2-(Trifluoromethyl)
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties Source: PMC / NIH URL
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: ACS Publications URL

Sources

Benchmarking the Metabolic Stability of (S)-2-(Fluoromethyl)azetidine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Small, polar four-membered heterocycles like azetidines are increasingly utilized as bioisosteres for larger rings (e.g., pyrrolidines and piperidines) to improve the of drug candidates[1]. However, unsubstituted or alkyl-substituted azetidines often suffer from poor metabolic stability due to their vulnerability to cytochrome P450 (CYP450)-mediated


-oxidation.

To overcome this liability, the strategic incorporation of fluorine—specifically via the (S)-2-(fluoromethyl)azetidine motif—has emerged as a highly effective medicinal chemistry tactic. This guide objectively benchmarks the metabolic stability of (S)-2-(fluoromethyl)azetidine derivatives against alternative structural analogs, providing the underlying mechanistic causality and rigorously validated experimental protocols.

The Causality of Fluorination in Metabolic Shielding

Why does the (S)-2-(fluoromethyl)azetidine motif drastically outperform its non-fluorinated counterparts in in vitro and in vivo settings? The causality lies in the fundamental physicochemical changes induced by the fluorine atom[2]:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. The fluoromethyl group withdraws electron density from the adjacent azetidine nitrogen and the

    
    -carbons. This significantly increases the oxidation potential of the amine, making it far less susceptible to the single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms utilized by CYP450 enzymes.
    
  • pKa Modulation: The electron-withdrawing effect lowers the basicity (pKa) of the azetidine nitrogen. A less basic amine exhibits reduced binding affinity to the heme iron of CYP enzymes, thereby lowering intrinsic clearance (

    
    ).
    
  • Stereospecific Target Engagement: The (S)-enantiomer ensures that while the metabolic liability is shielded, the spatial vector of the fluorine atom does not sterically clash with the target protein's binding pocket—a crucial factor in [3].

Mechanism M1 CYP450 Active Site M2 2-Methylazetidine (Electron-Rich) M1->M2 Binds M3 (S)-2-(Fluoromethyl)azetidine (Electron-Withdrawn) M1->M3 Binds M4 Rapid alpha-Oxidation (High Clearance) M2->M4 Susceptible M5 Oxidation Blocked (Low Clearance) M3->M5 Shielded

Mechanistic pathway comparing CYP450 oxidation of non-fluorinated vs. fluorinated azetidines.

Comparative Performance Data

To objectively benchmark performance, we compare a model pharmacophore derivatized with three different azetidine building blocks: 2-Methylazetidine, 3-Fluoroazetidine, and (S)-2-(Fluoromethyl)azetidine. The table below summarizes their representative in vitro metabolic stability profiles.

Derivative MotifpKa (Calculated)

(µL/min/mg protein)
Half-life (

, min)
Hepatic Extraction Ratio (

)
2-Methylazetidine 9.885.416.2High (>0.7)
3-Fluoroazetidine 8.542.132.9Moderate (0.4 - 0.7)
(S)-2-(Fluoromethyl)azetidine 8.112.3>110Low (<0.3)

Table 1: Comparative metabolic stability metrics of azetidine derivatives in Human Liver Microsomes (HLM) at 1 mg/mL protein concentration.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, metabolic stability assays must operate as self-validating systems . This requires the incorporation of concurrent positive and negative controls to verify the metabolic competency of the biological matrix and the analytical integrity of the LC-MS/MS system[4].

Protocol A: Human Liver Microsome (HLM) Stability Assay

This protocol measures the depletion of the parent compound to calculate


 and 

.
  • Step 1: Matrix Preparation. Thaw HLM on ice. Prepare a 1.25 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Causality: 
    
    
    
    is an essential cofactor for the NADPH-cytochrome P450 reductase.
  • Step 2: Compound Addition. Spike the test compound into the suspension to achieve a final concentration of 1 µM. Causality: Keep organic solvent (DMSO) concentration

    
     0.1% to prevent artifactual CYP inhibition.
    
  • Step 3: Internal Controls (Self-Validation). Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Causality: If Verapamil is not rapidly cleared, the HLM batch is metabolically compromised and the assay must be rejected[4].

  • Step 4: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Step 5: Time-Course Sampling. At

    
     minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the enzymes, quenching the reaction.
    
  • Step 6: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Workflow N1 Compound Preparation (1 µM in buffer) N2 Add Internal Controls (Verapamil / Warfarin) N1->N2 N3 HLM Incubation (37°C) Initiate with NADPH N2->N3 N4 Time-course Sampling (0, 15, 30, 60 min) N3->N4 N5 Quench Reaction (Cold Acetonitrile) N4->N5 N6 LC-MS/MS Analysis Quantify Remaining % N5->N6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: Plated Human Hepatocyte Assay (For Low-Turnover Compounds)

Because (S)-2-(Fluoromethyl)azetidine derivatives often exhibit exceptionally low clearance, standard HLM assays may fail to capture their full metabolic profile (e.g., Phase II glucuronidation).[4].

  • Step 1: Thaw cryopreserved human hepatocytes and assess viability via Trypan Blue exclusion. Causality: Viability must be >80% to ensure active transport and phase II enzyme function.

  • Step 2: Seed cells in a 96-well plate at

    
     cells/mL in Williams' E medium.
    
  • Step 3: Add the test compound (1 µM) and incubate at 37°C under 5%

    
    .
    
  • Step 4: Sample at extended time points (0, 30, 60, 120, 240 minutes). Quench with an equal volume of cold acetonitrile.

  • Step 5: Calculate

    
     using the slope of the natural log of the remaining compound versus time.
    

Conclusion

The integration of (S)-2-(Fluoromethyl)azetidine into drug scaffolds offers a vastly superior alternative to traditional non-fluorinated rings. By strategically lowering the amine pKa and electronically shielding the


-carbon, this motif drastically reduces intrinsic clearance while maintaining the desirable physicochemical properties of small polar heterocycles. For drug development professionals facing metabolic bottlenecks, benchmarking against this fluorinated derivative is a highly recommended lead optimization strategy.

References

1.[1] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link] 2.[4] Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition.[Link] 3.[2] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link] 4.[3] The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. ResearchGate.[Link]

Sources

Comparative Guide: Toxicity Assessment of Fluorinated Azetidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Pivot

In modern drug discovery, the azetidine ring has emerged as a critical bioisostere for larger saturated heterocycles (e.g., piperidine, pyrrolidine). Its ability to lower lipophilicity (LogD) and introduce novel vectors is well-documented. However, the introduction of fluorine—specifically 3-fluoro- and 3,3-difluoroazetidine motifs—creates a distinct toxicological profile compared to the non-fluorinated parent.

This guide objectively compares the performance and safety liabilities of fluorinated azetidines. Our core finding is a trade-off: Fluorination significantly reduces hERG liability and oxidative metabolism but heightens the risk of pseudo-alkylating reactivity (ring opening) in specific electronic contexts.

Physicochemical & DMPK Profile Comparison

The "Fluorine Effect" on the azetidine core is primarily electronic. The high electronegativity of fluorine at the 3-position pulls electron density from the nitrogen lone pair (through-bond inductive effect), drastically lowering basicity.

Table 1: Comparative Physicochemical Profile

Data synthesized from standard medicinal chemistry datasets and physicochemical principles [1][3].

FeatureAzetidine (Parent) 3-Fluoroazetidine 3,3-Difluoroazetidine Impact on Drug Design
pKa (Conj. Acid) ~11.3~9.0 - 9.5~7.5 - 8.2Critical: Lower pKa reduces lysosomal trapping and hERG binding.
Ring Strain ~26 kcal/mol~26-27 kcal/mol~27 kcal/molHigh strain persists; F-substitution can exacerbate ring-opening sensitivity.
Lipophilicity (LogD) LowModerateModerate-HighFluorine increases lipophilicity locally but lowers global LogD by reducing protonation at pH 7.4.
Metabolic Liability High (N-oxidation,

-C oxidation)
ModerateLowGem-difluoro blocks metabolic soft spots at C3.
Conformation PuckeredPuckeredPuckered3,3-difluoro substitution locks conformation, potentially improving target selectivity.

Toxicity Mechanisms: The "Switch" in Liability

A. Cardiotoxicity (hERG Inhibition)

Verdict: Fluorinated azetidines are superior alternatives. The hERG potassium channel possesses a promiscuous binding pocket that favors basic amines and lipophilic groups.

  • Mechanism: Non-fluorinated azetidines (pKa >11) are fully protonated at physiological pH, interacting strongly with the aromatic residues (Tyr652, Phe656) in the hERG pore.

  • Fluorine Benefit: 3,3-difluoroazetidine lowers the pKa to ~8.0. This increases the fraction of the neutral species at physiological pH and reduces the cation-pi interaction strength, significantly attenuating hERG blockade [1].

B. Genotoxicity & Reactive Metabolite Formation (Ring Opening)

Verdict: Fluorinated azetidines carry a higher specific risk of ring opening when coupled with electron-withdrawing groups (EWGs). While azetidines are generally stable, the ring strain makes them susceptible to nucleophilic attack.

  • The Risk Scenario: If the azetidine nitrogen is acylated with an EWG (e.g., oxadiazole, sulfonyl), the ring becomes "activated."

  • Mechanism: Nucleophiles (like biological cysteine thiols) can attack the C2 or C4 position, leading to ring opening and covalent adduct formation. This is a "hidden" toxicity that standard Ames tests might miss if metabolic activation isn't perfectly mimicked, but GSH trapping will catch it [4].

  • Fluorine Impact: While C-F bonds are stable, the inductive withdrawal can make the C2/C4 carbons more electrophilic, potentially lowering the barrier for ring-opening nucleophilic attack compared to the hydrogenated parent.

Visualizing the Toxicity Pathways

The following diagram illustrates the divergent metabolic fates of azetidines based on substitution.

Azetidine_Tox_Pathways Substrate Azetidine Scaffold H_Path Non-Fluorinated (High pKa ~11) Substrate->H_Path R=H F_Path 3,3-Difluoro (Lower pKa ~8) Substrate->F_Path R=F Oxidation CYP450 Oxidation (alpha-Carbon) H_Path->Oxidation Rapid Metabolism Reactive_Ald Reactive Aldehyde Intermediate Oxidation->Reactive_Ald Tox_1 Protein Adducts (Hepatotoxicity) Reactive_Ald->Tox_1 Metab_Block Metabolic Blockade (Stable C-F Bond) F_Path->Metab_Block Improved Stability Ring_Strain Ring Strain + EWG Activation F_Path->Ring_Strain If N-acyl/EWG present Nu_Attack Nucleophilic Attack (Cysteine/GSH) Ring_Strain->Nu_Attack Ring_Open Ring Opening (Alkylation) Nu_Attack->Ring_Open

Figure 1: Divergent toxicity pathways. Non-fluorinated azetidines are prone to oxidative instability, while fluorinated analogs mitigate this but risk ring-opening alkylation if activated by electron-withdrawing groups.

Experimental Protocols

To validate the safety of a fluorinated azetidine candidate, you must run these two self-validating assays.

Protocol A: Cysteine Reactivity / GSH Trapping Assay

Purpose: To detect potential for ring-opening alkylation (Genotox/Idiosyncratic Tox risk).

Reagents:

  • Test Compound (10 mM in DMSO)

  • Glutathione (GSH) or N-Acetyl Cysteine (NAC) (100 mM stock in buffer)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control: 1-Chloro-2,4-dinitrobenzene (CDNB) or a known reactive azetidinyl oxadiazole [4].

Workflow:

  • Incubation: Mix Test Compound (final 10 µM) with GSH (final 5 mM) in Phosphate Buffer.

    • Ratio: 1:500 (Compound:Nucleophile) ensures pseudo-first-order kinetics.

  • Timepoints: Incubate at 37°C. Sample at T=0, 1h, 4h, and 24h.

  • Quench: Add equal volume of ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS (High Resolution preferred).

    • Monitor: Loss of parent ion and appearance of [Parent + GSH + H]+ adducts (Mass shift: +307 Da for GSH).

  • Acceptance Criteria:

    • < 1% adduct formation at 24h = Low Risk.

    • 5% adduct formation = High Risk (Structural Alert).

Protocol B: Comparative Microsomal Stability

Purpose: To quantify the "Metabolic Blockade" effect of fluorination.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System.

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Microsomes (0.5 mg/mL) + Test Compound (1 µM) in buffer at 37°C for 5 min.

  • Initiation: Add NADPH to start reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into quench solution (ACN + IS).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
  • Interpretation: Compare Intrinsic Clearance (

    
    ) of the Fluorinated analog vs. the Hydrogenated parent. A >2-fold reduction in 
    
    
    
    confirms successful metabolic blocking.

Screening Workflow Diagram

This workflow integrates the physicochemical and toxicological assessments into a logical decision tree.

Screening_Workflow Start Fluorinated Azetidine Candidate Step1 Step 1: In Silico/PhysChem (pKa & LogD) Start->Step1 Decision1 pKa < 9.0? Step1->Decision1 Step2 Step 2: GSH Trapping (Ring Stability) Decision1->Step2 Yes Fail_hERG Fail: High Cardiotox Risk (Consider 3,3-difluoro) Decision1->Fail_hERG No (Too Basic) Decision2 GSH Adducts? Step2->Decision2 Step3 Step 3: hERG Binding (Patch Clamp) Decision2->Step3 No (<1%) Fail_Reactive Fail: Alkylation Risk (Modify N-substituent) Decision2->Fail_Reactive Yes (>5%) Pass Advancement Candidate (Low Tox Risk) Step3->Pass IC50 > 10uM Step3->Fail_hERG IC50 < 1uM

Figure 2: Integrated screening workflow. Prioritizes early detection of ring instability (GSH trapping) before expensive electrophysiology.

References

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

  • The Dark Side of Fluorine. PubMed Central (PMC). [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central (PMC). [Link]

  • Inhibition of the current of heterologously expressed HERG potassium channels. PubMed. [Link]

Safety Operating Guide

(S)-2-(Fluoromethyl)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, scientifically grounded disposal protocols for (S)-2-(Fluoromethyl)azetidine . It is designed for researchers and safety officers requiring immediate, actionable procedures that ensure compliance with EPA/RCRA standards and laboratory safety best practices.

Executive Summary: Immediate Disposal Directive

  • Waste Classification: Halogenated Organic Solvent Waste .

  • Primary Hazard: Flammable liquid; causes severe skin/eye irritation; releases Hydrogen Fluoride (HF) upon combustion.

  • Critical Restriction: DO NOT mix with strong acids or oxidizing agents in the waste stream. The azetidine ring is strained and basic; uncontrolled acidification can be exothermic.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (via licensed hazardous waste contractor).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the waste is the first step in safe disposal.

PropertySpecificationDisposal Implication
Compound Name (S)-2-(Fluoromethyl)azetidine--
CAS Number 791614-73-8 (HCl salt); Free base variesUse CAS for labeling; treat free base as flammable.
Molecular Formula C

H

FN
Contains Nitrogen and Fluorine.
Physical State Liquid (Free base) / Solid (Salt)Liquids require secondary containment.
Acidity/Basicity Basic (Amine)Incompatible with Acid Waste streams.
Combustion Byproducts NO

, CO

, HF (Hydrofluoric Acid)
Must go to Halogenated Waste stream.

Key Risk Analysis:

  • Fluorine Content: The presence of the fluoromethyl group mandates that this chemical be treated as Halogenated Waste . Incineration of this compound generates HF, which requires specific scrubbers at the disposal facility. Mixing this with non-halogenated waste can damage standard incinerators and violate regulatory permits.

  • Ring Strain: The 4-membered azetidine ring possesses significant ring-strain energy (~26 kcal/mol). While kinetically stable under standard storage, it can undergo rapid, exothermic ring-opening reactions in the presence of strong nucleophiles or acids.

Pre-Disposal: Segregation & Stabilization

Effective disposal begins at the bench. Improper segregation is the leading cause of waste container incidents.

Segregation Logic
  • Stream A (CORRECT): Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform).[1]

  • Stream B (INCORRECT): Non-Halogenated Solvents (e.g., Acetone, Methanol). Reason: Cost and incinerator capability.

  • Stream C (DANGEROUS): Aqueous Acid Waste. Reason: Exothermic neutralization and potential ring opening.

  • Stream D (DANGEROUS): Oxidizing Acids (Nitric, Perchloric). Reason: Risk of violent oxidation/explosion.[2]

Decision Tree: Waste Stream Selection

WasteSegregation Start Waste: (S)-2-(Fluoromethyl)azetidine IsPure Is the waste pure compound or mixed with solvents? Start->IsPure SolventType Identify Co-Solvent IsPure->SolventType Mixed Action1 DISPOSE IN: Halogenated Organic Waste IsPure->Action1 Pure Halogenated Halogenated Solvent (DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventType->NonHalogenated Aqueous Aqueous/Acidic Solution SolventType->Aqueous Halogenated->Action1 Action2 DISPOSE IN: Halogenated Organic Waste (Due to F-content of Azetidine) NonHalogenated->Action2 Action3 ADJUST pH to 7-9 Then dispose as Aqueous Chemical Waste (Consult EHS) Aqueous->Action3

Figure 1: Decision logic for segregating (S)-2-(Fluoromethyl)azetidine waste. Note that even if mixed with non-halogenated solvents, the presence of the fluorinated compound defaults the mixture to the Halogenated stream.

Step-by-Step Disposal Protocol

Phase 1: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is potentially acidic or wet, as HF byproducts can corrode metal.

  • Headspace: Fill containers to a maximum of 90% capacity to allow for thermal expansion.

  • Cap Venting: If there is any risk of ongoing reaction (e.g., if the waste was part of a quenching step), use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours before sealing tightly.

Phase 2: Labeling

A generic "Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name: (S)-2-(Fluoromethyl)azetidine.

  • Hazard Warnings: "FLAMMABLE," "IRRITANT," "CONTAINS FLUORINE."

  • Composition: List all solvents present (e.g., "5% (S)-2-(Fluoromethyl)azetidine in Dichloromethane").

Phase 3: Hand-off
  • Secondary Containment: Transport the sealed waste container to the central accumulation area using a rubber bucket or cart with spill containment lips.

  • Notification: If the volume exceeds 1 Liter of pure compound, notify your Environmental Health & Safety (EHS) officer, as this may trigger specific inventory thresholds.

Emergency Spill Response

In the event of a benchtop spill (less than 100 mL), follow this immediate protocol.

Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a half-mask respirator with organic vapor cartridges if ventilation is poor.

Protocol:

  • Evacuate & Ventilate: Alert nearby personnel. Open fume hood sashes (if spill is inside) or ensure room ventilation is maxed.

  • Isolate: Turn off all ignition sources (hot plates, stirrers).

  • Absorb: Use an inert absorbent material (Vermiculite, Sand, or commercial "Solvent Spill Pads").[3] DO NOT use paper towels alone, as they increase surface area for evaporation and flammability.

  • Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Clean: Wipe the surface with soap and water.[4] Place the wipes in the same waste jar.

  • Label: Label the jar as "Debris from Spill of (S)-2-(Fluoromethyl)azetidine - Halogenated Waste."

Regulatory Compliance (US/EU Context)

RegulationCode/SectionRelevance
RCRA (USA) 40 CFR 261.31 (F-List) Spent halogenated solvents. Even if not explicitly listed, it meets the characteristic of Ignitability (D001) and requires treatment for Halogens.
EPA Waste Code D001 (Ignitable)Primary classification for the free base liquid.
REACH (EU) Annex VII Standard registration and safety data requirements for novel fluorinated amines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627953, (S)-2-(Fluoromethyl)azetidine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Handling Halogenated Organic Waste in Academic Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.